2-(Chloromethyl)benzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFBHYDQGYOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195557 | |
| Record name | 2-(Chloromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-86-1 | |
| Record name | 2-(Chloromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42908-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)benzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)benzoyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(Chloromethyl)benzoyl chloride CAS number
An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride
Introduction
This compound is a bifunctional organic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, makes it a versatile building block for the synthesis of a variety of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical research. The Chemical Abstracts Service (CAS) number for this compound is 42908-86-1 [1][2][3][4][5].
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 42908-86-1 | [6][1][3] |
| Molecular Formula | C₈H₆Cl₂O | [6][2][4] |
| Molecular Weight | 189.04 g/mol | [6][1][4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Melting Point | 17 °C | [1][2][4] |
| Boiling Point | 265 °C (lit.) | [2][4] |
| Density | ~1.3 g/cm³ | [1][2][3] |
| Refractive Index | 1.5760 to 1.5800 | [2][3][4] |
| InChI Key | TXZFBHYDQGYOIT-UHFFFAOYSA-N | [6] |
| SMILES | ClCc1ccccc1C(Cl)=O | [6] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. It is corrosive and can cause severe skin burns and eye damage[7]. It is also harmful if swallowed and toxic if inhaled.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Inhalation) | GHS06, GHS08 | Danger | H302: Harmful if swallowedH331: Toxic if inhaledH351: Suspected of causing cancer |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of exposure, immediate medical attention is necessary.
Synthesis of this compound
An established method for the synthesis of this compound involves the reaction of 3H-isobenzofuran-1-one with dichlorotriphenylphosphine[8]. The latter is generated in situ from triphenylphosphine and chlorine gas.
Experimental Protocol
Objective: To synthesize this compound from 3H-isobenzofuran-1-one.
Materials:
-
3H-isobenzofuran-1-one
-
Triphenylphosphine
-
Dry, gaseous chlorine
-
Dry dichloromethane (CH₂Cl₂)
-
Ice/salt bath
-
Microwave reactor
-
Standard laboratory glassware for inert atmosphere reactions
-
Vacuum distillation apparatus
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve triphenylphosphine in dry dichloromethane.
-
Cool the solution in an ice/salt bath.
-
Bubble dry, gaseous chlorine through the solution to form dichlorotriphenylphosphine in situ.
-
To this mixture, add 3H-isobenzofuran-1-one while maintaining the low temperature.
-
Allow the reaction to proceed until all the starting material is consumed, as monitored by an appropriate technique (e.g., TLC).
-
Once the reaction is complete, evaporate the dichloromethane in vacuo.
-
Transfer the residue to a microwave reactor and irradiate at 400 W for 5 minutes.
-
The crude this compound is then purified by vacuum distillation to yield a colorless oil[8].
Caption: Synthetic workflow for this compound.
Reactivity and Applications in Drug Development
This compound is a bifunctional electrophile, with two reactive centers: the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group[8]. This dual reactivity allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
A primary application of this compound is in the synthesis of N-substituted isoindolinones, a class of compounds with recognized biological activities, including anxiolytic, sedative, hypnotic, and muscle relaxant properties[8]. The reaction with primary amines can proceed in a two-step, one-pot manner to yield these heterocyclic systems in high yield[8].
The general reactivity of benzylic chlorides is a cornerstone in drug development. They are frequently used for the alkylation of heterocycles, which are common structural motifs in many drug molecules[9]. Furthermore, their reactivity can be exploited in the synthesis of prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients[9].
Caption: Reaction pathways of this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmaceutically relevant scaffolds such as isoindolinones. Its dual electrophilic nature provides a platform for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. 42908-86-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 42908-86-1 [chemicalbook.com]
- 4. This compound CAS#: 42908-86-1 [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-(氯甲基)苯甲酰氯 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pg.gda.pl [pg.gda.pl]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-(Chloromethyl)benzoyl chloride, a key intermediate in various synthetic applications. The information is presented to support research, development, and safety protocols.
Core Physical and Safety Data
This compound is a bifunctional organic compound, notable for its reactive acyl chloride and benzyl chloride moieties. These features make it a versatile building block in the synthesis of more complex molecules. A summary of its key physical and safety data is provided below.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol [1][2] |
| CAS Number | 42908-86-1[1][2] |
| Appearance | Colorless to light yellow clear liquid[1][3] |
| Melting Point | 17 °C[1][3][4] |
| Boiling Point | 265 °C (lit.)[1][3][4], 135 °C at 14 Torr[5][6] |
| Density | 1.34 g/cm³ at 20°C[1], ~1.3 g/cm³[5][6] |
| Refractive Index | 1.58[1], 1.5760 to 1.5800[3][4] |
| Flash Point | 114 °C[1] |
| Purity | >98.0% (GC)[1] |
Safety Information:
-
Hazard Statements: Causes severe skin burns and eye damage (H314), May be corrosive to metals (H290), Harmful if swallowed (H302), Toxic if inhaled (H331), Suspected of causing cancer (H351).[1][2][5]
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection (P280). IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water (P303 + P361 + P353). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). Immediately call a POISON CENTER or doctor/physician (P310).[1][7][8]
Experimental Protocols
The following are detailed methodologies for the determination of the key physical properties of liquid organic compounds like this compound.
Determination of Melting Point
As this compound has a melting point of 17°C, it can exist as a solid in cooler laboratory environments.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (if the sample is solid)
Procedure:
-
If the sample is solid, finely powder a small amount using a mortar and pestle.
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal disappears (the end of the melting range).[8][9][10]
-
A pure substance will have a sharp melting range of 1-2°C.
Determination of Boiling Point
Apparatus:
-
Thiele tube or a small round-bottom flask with a side arm
-
Condenser
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating mantle or oil bath
Procedure:
-
Place a small volume of this compound into the small test tube.
-
Invert a capillary tube (sealed end up) into the test tube containing the liquid.
-
Attach the test tube to a thermometer and place it in the Thiele tube or distillation apparatus, ensuring the thermometer bulb is positioned correctly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.[1][2][3]
Determination of Density
Apparatus:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance.
Procedure using a Pycnometer (for higher accuracy):
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature (ρ_water) is known.
-
Empty and dry the pycnometer thoroughly.
-
Fill the pycnometer with this compound at the same temperature and weigh it (m₃).
-
The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Procedure using a Graduated Cylinder and Balance:
-
Weigh a clean, dry graduated cylinder (m_cylinder).
-
Add a known volume (V) of this compound to the graduated cylinder.
-
Weigh the graduated cylinder with the liquid (m_total).
-
The density is calculated as: ρ = (m_total - m_cylinder) / V.[11][12][13]
Logical Relationships: Synthesis of this compound
This compound is a synthetic intermediate and is not known to be directly involved in biological signaling pathways. The following diagram illustrates a common synthetic route to this compound.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vernier.com [vernier.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. athabascau.ca [athabascau.ca]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 12. chm.uri.edu [chm.uri.edu]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
An In-depth Technical Guide to 2-(Chloromethyl)benzoyl chloride: Structure, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(chloromethyl)benzoyl chloride, a bifunctional reagent of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique structure, featuring two distinct electrophilic centers, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds, particularly those with established biological activity. This document details its chemical properties, synthesis, reactivity, and key experimental protocols, offering valuable insights for its application in research and drug development.
Chemical Structure and Properties
This compound (α-Chloro-o-toluoyl chloride) is an acyl chloride derivative of benzene carrying a chloromethyl group at the ortho position. This arrangement gives rise to its characteristic dual reactivity.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | α-Chloro-o-toluoyl chloride |
| CAS Number | 42908-86-1[1] |
| Molecular Formula | C₈H₆Cl₂O[1] |
| Molecular Weight | 189.04 g/mol |
| SMILES | ClCc1ccccc1C(Cl)=O |
| InChI Key | TXZFBHYDQGYOIT-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | 17 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Purity | ≥96.0% (GC) | |
Reference Spectroscopic Data of Related Isomers
| Compound | Spectrum Type | Key Shifts / Peaks |
| 2-Chlorobenzoyl chloride | ¹H NMR (CDCl₃) | δ (ppm): 8.08, 7.53, 7.48, 7.42[3] |
| ¹³C NMR | No data available | |
| IR | No data available | |
| 4-(Chloromethyl)benzoyl chloride | ¹H NMR (DMSO-d₆) | δ (ppm): 7.98 (d), 7.58 (d), 4.84 (s)[4] |
| IR (KBr disc) | Characteristic C=O stretch of acyl chloride (~1770 cm⁻¹) |
Synthesis of this compound
A modern and efficient method for synthesizing this compound involves the reaction of 3H-isobenzofuran-1-one (phthalide) with dichlorotriphenylphosphine, followed by microwave irradiation.[5]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis[7]
-
Preparation of Dichlorotriphenylphosphine: A solution of triphenylphosphine in dry dichloromethane (CH₂Cl₂) is chlorinated with dry, gaseous chlorine at 0°C (ice/salt bath) to form dichlorotriphenylphosphine.
-
Reaction: To this solution, 3H-isobenzofuran-1-one is added, and the reaction is carried out under cooling until the substrate is fully consumed (as monitored by TLC).
-
Work-up: The dichloromethane is evaporated in vacuo.
-
Microwave Irradiation: The residue is subjected to microwave irradiation (400 W) for 5 minutes.
-
Purification: The final product, this compound, is isolated from the residue by vacuum distillation as a colorless oil (yield: 66%).
Chemical Reactivity: A Bifunctional Electrophile
The synthetic utility of this compound stems from its two distinct electrophilic sites:
-
Acyl Chloride: The carbonyl carbon is highly electrophilic and readily reacts with nucleophiles (e.g., amines, alcohols) in acylation reactions.
-
Benzylic Chloride: The benzylic carbon is also electrophilic and susceptible to nucleophilic substitution (Sₙ1 or Sₙ2), allowing for alkylation reactions.
This dual reactivity allows for sequential or one-pot reactions to construct complex molecules. A prime example is its reaction with primary amines, which leads to the formation of N-substituted isoindolinones, a scaffold present in numerous biologically active compounds.[5] The reaction proceeds via an initial acylation of the amine to form a stable benzamide intermediate, followed by an intramolecular Sₙ2 reaction where the amide nitrogen attacks the benzylic chloride, displacing the chloride and forming the five-membered lactam ring of the isoindolinone.
Caption: Reaction pathway for the synthesis of N-substituted isoindolinones.
Application in Drug Development: Synthesis of Isoindolinones
The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, and antihypertensive effects.[5] this compound is a key starting material for accessing this scaffold.
Experimental Protocol: Two-Step, One-Pot Synthesis of N-Phenylisoindolin-1-one[7]
This method demonstrates the controlled, sequential reactivity of the title compound to achieve a high yield of the desired heterocyclic product.
-
Step 1 (Acylation): A solution of this compound in a suitable dry solvent (e.g., dichloromethane) is cooled in an ice bath. Triethylamine (1 eq.) is added, followed by the dropwise addition of aniline (1 eq.). The reaction mixture is stirred at room temperature until the formation of the intermediate, 2-(chloromethyl)-N-phenylbenzamide, is complete.
-
Step 2 (Cyclization): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added to the reaction mixture. The solution is stirred until the cyclization to N-phenylisoindolin-1-one is complete.
-
Work-up and Purification: The reaction mixture is washed with dilute acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the pure N-phenylisoindolin-1-one.
Safety and Handling
This compound is a toxic and corrosive chemical. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.
GHS Hazard Information
| Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed.[1] |
| H314 | Causes severe skin burns and eye damage.[1] |
| H331 | Toxic if inhaled.[1] |
| H351 | Suspected of causing cancer. |
| P260 | Do not breathe mist/vapours/spray.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor. |
Conclusion
This compound is a powerful and versatile bifunctional reagent. Its ability to undergo sequential acylation and alkylation reactions makes it an invaluable tool for the synthesis of N-substituted isoindolinones and other complex heterocyclic systems. A thorough understanding of its reactivity and careful handling are essential for leveraging its synthetic potential in the fields of organic chemistry and drug discovery.
References
An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)benzoyl Chloride from Phthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)benzoyl chloride from phthalide. The primary focus of this document is a robust and efficient method utilizing thionyl chloride in the presence of a dual catalytic system comprising boron trifluoride dihydrate and a quaternary ammonium salt. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, a plausible reaction mechanism, and a summary of quantitative data.
Introduction
This compound is a valuable bifunctional electrophile and a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its structure incorporates both a reactive acid chloride and a benzylic chloride, allowing for sequential and selective reactions with different nucleophiles. The synthesis of this compound from readily available phthalide presents an efficient and scalable route. This guide details a one-pot synthesis that proceeds via the ring-opening of the lactone ring of phthalide, followed by chlorination.
Synthesis Pathway Overview
The primary synthetic route discussed herein is the reaction of phthalide with thionyl chloride (SOCl₂). This reaction is effectively catalyzed by a combination of a Lewis acid, boron trifluoride dihydrate (BF₃·2H₂O), and a phase-transfer catalyst, such as benzyltriethylammonium chloride.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocols
The following experimental protocols are based on established patent literature, providing a detailed methodology for the synthesis.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| Phthalide | C₈H₆O₂ | 134.13 | ≥98% | Starting material |
| Thionyl chloride | SOCl₂ | 118.97 | ≥99% | Reagent and solvent |
| Boron trifluoride dihydrate | BF₃·2H₂O | 103.84 | - | Lewis acid catalyst |
| Benzyltriethylammonium chloride | C₁₃H₂₂ClN | 227.77 | ≥98% | Phase-transfer catalyst |
Detailed Synthesis Procedure
Example 1: Synthesis with Boron Trifluoride Dihydrate and Benzyltriethylammonium Chloride
-
Reaction Setup: A stirred vessel equipped with a reflux condenser, a dropping funnel, and a thermometer is charged with 268 g (2.0 mol) of phthalide, 9.45 g (0.06 mol, 3 mol%) of boron trifluoride dihydrate, and 13.5 g (0.06 mol, 3 mol%) of benzyltriethylammonium chloride.
-
Heating: The mixture is heated to 100°C to form a melt.
-
Addition of Thionyl Chloride: To this melt, 310 g (2.6 mol) of thionyl chloride is added dropwise over a period of 5 hours, maintaining the temperature at 100°C.
-
Reaction: The reaction mixture is stirred at 100°C for an additional 10 hours.
-
Work-up and Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Example 2: Alternative Catalytic System
In an alternative procedure, dimethylformamide (DMF) can be used as a catalyst. 134 g (1.0 mol) of phthalide and 0.1 mol% of DMF are dissolved in 119 g (1.0 mol) of thionyl chloride and heated to 160°C under pressure in a stirred autoclave for 8 hours. The product is isolated by fractional distillation.
Data Presentation
The following table summarizes the quantitative data obtained from the synthesis of this compound.
| Parameter | Value (Example 1) | Value (Example 2) |
| Molar ratio of Phthalide:Thionyl Chloride | 1 : 1.3 | 1 : 1 |
| Catalyst Loading (BF₃·2H₂O) | 3 mol% | - |
| Catalyst Loading (Quaternary Salt) | 3 mol% | - |
| Catalyst Loading (DMF) | - | 0.1 mol% |
| Reaction Temperature | 100°C | 160°C |
| Reaction Time | 15 hours | 8 hours |
| Yield | 85% | Not specified |
| Purity (by GC) | 98.5% | Not specified |
| Unreacted Phthalide (by GC) | 3.7% | Not specified |
Proposed Reaction Mechanism
The conversion of phthalide to this compound is a complex process involving the ring-opening of the lactone and subsequent chlorination. A plausible mechanism is proposed below.
Caption: Proposed mechanism for the synthesis of this compound.
Mechanistic Elucidation:
-
Lewis Acid Activation: The reaction is initiated by the coordination of the Lewis acid, boron trifluoride, to the carbonyl oxygen of phthalide. This activation polarizes the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Ring-Opening: A chloride ion, either from thionyl chloride or the quaternary ammonium salt, acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the opening of the lactone ring to form a carboxylate intermediate. The quaternary ammonium salt acts as a phase-transfer catalyst, facilitating the transport of the chloride ion to the reactive site.
-
Formation of Chlorosulfite Ester: The resulting carboxylate intermediate reacts with thionyl chloride to form a chlorosulfite ester intermediate.
-
Intramolecular Rearrangement and Chlorination: The chlorosulfite ester is unstable and undergoes an intramolecular rearrangement. A chloride ion attacks the benzylic carbon, leading to the formation of the chloromethyl group and the elimination of sulfur dioxide and hydrogen chloride. This step results in the final product, this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Step-by-step workflow for the synthesis and purification.
Characterization of this compound
The final product can be characterized using standard analytical techniques.
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Approximately 135-140°C at 16 mmHg.
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.1 (d, 1H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 4.9 (s, 2H, -CH₂Cl).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~168 (C=O), 138, 134, 132, 131, 129, 127 (Ar-C), 45 (-CH₂Cl).
-
IR (neat, cm⁻¹): ~1775 (C=O stretch, acid chloride), ~1280 (C-O stretch), ~760 (C-Cl stretch).
Conclusion
The synthesis of this compound from phthalide using thionyl chloride with a dual catalytic system of boron trifluoride dihydrate and a quaternary ammonium salt is a highly efficient and scalable method. This guide provides the necessary details for researchers to replicate and potentially optimize this synthesis for their specific applications. The provided experimental protocol, quantitative data, and proposed mechanism offer a thorough understanding of this important transformation in organic synthesis.
An In-depth Technical Guide on the Theoretical Reaction Mechanisms of 2-(Chloromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical reaction mechanisms of 2-(chloromethyl)benzoyl chloride, a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Due to the limited availability of direct theoretical studies on this specific molecule, this paper draws upon established mechanistic principles and computational studies of closely related substituted benzoyl chlorides and benzyl chlorides to predict and rationalize its reactivity.
Introduction to the Reactivity of this compound
This compound is a bifunctional electrophile, possessing two reactive sites susceptible to nucleophilic attack: the highly electrophilic carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group.[1] This dual reactivity allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis. The interplay between these two electrophilic centers, influenced by the electronic effects of the substituents and the nature of the nucleophile and solvent, governs the reaction pathways and product distribution.
The reactivity of the acyl chloride moiety is characteristic of benzoyl chlorides, which can undergo nucleophilic substitution through several potential mechanisms, including a direct displacement (SN2-like), an addition-elimination pathway, or a dissociative pathway (SN1-like) involving an acylium ion intermediate.[2][3][4] The ortho-chloromethyl group, being weakly electron-withdrawing, is expected to influence the preferred mechanistic pathway. Simultaneously, the chloromethyl group can participate in nucleophilic substitution reactions, typically following SN1 or SN2 pathways, and may be influenced by the neighboring acyl chloride group.
Theoretical Reaction Mechanisms at the Acyl Chloride Moiety
The reaction of nucleophiles with the acyl chloride group of this compound can be understood by considering the well-studied mechanisms of substituted benzoyl chlorides. The preferred pathway is highly dependent on the nature of the nucleophile, the solvent polarity, and the electronic properties of the substituents on the aromatic ring.
Addition-Elimination Mechanism
In the presence of strong nucleophiles, the reaction is likely to proceed via a stepwise addition-elimination mechanism. This pathway involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.
SN2-like Concerted Mechanism
Theoretical studies, including Density Functional Theory (DFT) calculations on the hydrolysis of benzoyl chlorides, have shown that the reaction can also proceed through a concerted SN2-like mechanism.[2] In this pathway, the nucleophile attacks the carbonyl carbon while the chloride ion departs in a single, concerted step, passing through a distorted tetrahedral transition state. The transition state can be "tight" or "loose" depending on the substituents and solvent. For substrates with electron-withdrawing groups, a tighter, more associative transition state is favored.[2] Given that the chloromethyl group is weakly electron-withdrawing, a concerted SN2 pathway is a plausible mechanism, particularly with moderately strong nucleophiles.
SN1-like Dissociative Mechanism
In highly polar, weakly nucleophilic solvents, a dissociative SN1-like mechanism may become competitive. This pathway involves the rate-determining formation of a resonance-stabilized acylium ion, which is then rapidly attacked by the nucleophile. However, the weakly electron-withdrawing nature of the ortho-chloromethyl group would slightly destabilize the acylium ion, making this pathway less favorable compared to benzoyl chlorides with electron-donating substituents.
The following diagram illustrates the potential reaction pathways at the acyl chloride functional group.
References
A Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)benzoyl Chloride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for isomers of 2-(chloromethyl)benzoyl chloride, namely 2-chlorobenzoyl chloride and 4-(chloromethyl)benzoyl chloride. Due to the limited availability of public spectroscopic data for this compound, this document presents a comprehensive analysis of its closely related isomers to serve as a valuable reference for researchers. The guide details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines general experimental protocols, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data of Isomers
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-chlorobenzoyl chloride and 4-(chloromethyl)benzoyl chloride.
Table 1: ¹H NMR Spectroscopic Data of 2-Chlorobenzoyl Chloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.084 | Doublet of doublets | Aromatic H |
| 7.527 | Multiplet | Aromatic H |
| 7.483 | Multiplet | Aromatic H |
| 7.416 | Multiplet | Aromatic H |
Solvent: CDCl₃, Frequency: 399.65 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of 2-Chlorobenzoyl Chloride
| Chemical Shift (δ) ppm |
| 165.5 |
| 134.9 |
| 133.0 |
| 132.3 |
| 131.7 |
| 129.9 |
| 127.2 |
Note: Specific peak assignments were not available in the source data.[2]
Table 3: IR Spectroscopic Data of 2-Chlorobenzoyl Chloride
| Wavenumber (cm⁻¹) | Interpretation |
| ~1770 | C=O stretch |
| ~1590, 1470, 1440 | Aromatic C=C stretch |
| ~1200-1000 | C-O stretch |
| ~800-600 | C-Cl stretch |
Note: The IR spectrum for 2-chlorobenzoyl chloride is available, but detailed peak assignments are not explicitly provided in the search results. The interpretation is based on typical functional group frequencies.
Table 4: ¹H NMR Spectroscopic Data of 4-(Chloromethyl)benzoyl Chloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | Doublet | 2H | Aromatic H |
| 7.52 | Doublet | 2H | Aromatic H |
| 4.63 | Singlet | 2H | -CH₂Cl |
Solvent: CDCl₃[3]
Table 5: ¹³C NMR Spectroscopic Data of 4-(Chloromethyl)benzoyl Chloride
| Chemical Shift (δ) ppm |
| 169.1 |
| 145.2 |
| 134.1 |
| 131.0 |
| 129.2 |
| 44.8 |
Note: Specific peak assignments were not available in the source data.[4]
Table 6: IR Spectroscopic Data of 4-(Chloromethyl)benzoyl Chloride
| Wavenumber (cm⁻¹) | Interpretation |
| ~1770 | C=O stretch |
| ~1610, 1410 | Aromatic C=C stretch |
| ~1200 | C-O stretch |
| ~830 | C-H out-of-plane bend (p-disubstituted) |
| ~750 | C-Cl stretch |
Note: The IR spectrum for 4-(chloromethyl)benzoyl chloride is available, but detailed peak assignments are not explicitly provided in the search results. The interpretation is based on typical functional group frequencies.[5]
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of liquid organic compounds like benzoyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[6][7]
Sample Preparation:
-
A small amount of the liquid sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8] Deuterated solvents are used to avoid interference from the solvent's protons in ¹H NMR.[9]
-
The solution is transferred to a clean, dry NMR tube to a height of approximately 4-5 cm.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
For ¹H NMR, a single pulse experiment is typically performed. For ¹³C NMR, proton-decoupled spectra are usually acquired to simplify the spectrum and improve sensitivity.
-
The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Sample Preparation (Neat Liquid):
-
A drop of the neat (undiluted) liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr), which is transparent to IR radiation.[11][12]
-
A second salt plate is placed on top to create a thin liquid film.[12][13]
-
The plates are then mounted in the spectrometer's sample holder.
Data Acquisition (FTIR):
-
A background spectrum of the empty salt plates is recorded to subtract any atmospheric or instrumental interferences.
-
The sample is placed in the IR beam path.
-
The instrument scans the sample over a range of infrared frequencies (typically 4000-400 cm⁻¹).
-
The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]
- 2. 2-Chlorobenzoyl chloride(609-65-4) 13C NMR spectrum [chemicalbook.com]
- 3. 4-(Chloromethyl)benzoyl chloride(876-08-4) 1H NMR [m.chemicalbook.com]
- 4. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Chloromethyl)benzoyl chloride(876-08-4) IR2 [m.chemicalbook.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. homework.study.com [homework.study.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride as a Bifunctional Electrophile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)benzoyl chloride is a versatile bifunctional electrophile that serves as a pivotal building block in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds of medicinal interest. Its structure incorporates two distinct electrophilic sites: a highly reactive acyl chloride and a benzylic chloride. This dual reactivity allows for sequential or tandem reactions with a variety of nucleophiles, providing a convergent and efficient route to complex molecular architectures. The primary application of this reagent lies in the synthesis of isoindolin-1-ones, a privileged scaffold found in numerous biologically active compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on detailed experimental protocols and the biological significance of its derivatives.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O |
| Molecular Weight | 189.04 g/mol |
| CAS Number | 42908-86-1 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 135 °C at 14 Torr |
| Density | 1.3 ± 0.1 g/cm³ |
Synthesis of this compound
An alternative method for the synthesis of this compound (3) involves the reaction of 3H-isobenzofuran-1-one (phthalide, 1) with dichlorotriphenylphosphine (2). The reaction is initially performed in dichloromethane at low temperatures and then completed using microwave irradiation, affording the desired product in a 66% yield after vacuum distillation[1].
Reactivity as a Bifunctional Electrophile
The synthetic utility of this compound stems from its two electrophilic centers. The acyl chloride is a hard electrophile, readily reacting with hard nucleophiles such as amines and alcohols. The benzylic chloride is a softer electrophile, susceptible to nucleophilic attack by softer nucleophiles or intramolecularly after the initial reaction at the acyl chloride. This bifunctionality enables a two-step, one-pot synthesis of various heterocyclic systems, most notably isoindolin-1-ones.
The general reaction involves an initial acylation of a nucleophile at the acyl chloride, followed by an intramolecular cyclization via nucleophilic substitution at the benzylic chloride position.
Experimental Workflow: Synthesis of Isoindolinones
Synthesis of N-Substituted Isoindolin-1-ones
The reaction of this compound with primary amines is a well-established method for the synthesis of N-substituted isoindolin-1-ones. The reaction typically proceeds in a two-step, one-pot manner. Initially, the primary amine attacks the acyl chloride in the presence of a base like triethylamine to form the corresponding N-substituted-2-(chloromethyl)benzamide. Subsequent addition of a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the intramolecular cyclization to the desired isoindolin-1-one[1].
Data Presentation: Synthesis of N-Substituted Isoindolin-1-ones
| R in R-NH₂ | Product | Yield (%) |
| Methyl | 2-Methylisoindolin-1-one | - |
| Phenyl | 2-Phenylisoindolin-1-one | High |
| 4-Methylphenyl | 2-(4-Methylphenyl)isoindolin-1-one | 85 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)isoindolin-1-one | 82 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)isoindolin-1-one | 89 |
| 4-Nitrophenyl | 2-(4-Nitrophenyl)isoindolin-1-one | 78 |
| 2-Pyridyl | 2-(Pyridin-2-yl)isoindolin-1-one | 75 |
| 5-Chloro-2-pyridyl | 2-(5-Chloropyridin-2-yl)isoindolin-1-one | 41 |
Yields are based on the work of Potaczek et al.[1]
Synthesis of 3-Substituted Isoindolin-1-ones from Active Methylene Compounds
While not directly reacting with this compound to form 3-substituted isoindolinones in a straightforward manner, the resulting N-substituted 2-(chloromethyl)benzamides can be further functionalized. However, a more common approach to 3-substituted isoindolinones involves cascade reactions of other starting materials. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes as pronucleophiles lead to isoindolin-1-ones with a tetrasubstituted C-3 position[2][3].
Synthesis of Thioisoindolinones and Related Sulfur Heterocycles
This compound also reacts with sulfur nucleophiles. For example, its reaction with ethanethioamide leads to the formation of Benzo[c]thiophen-1-(3H)-one. The reaction with ethane-1,2-dithiol results in an eight-membered macrocycle[1].
Data Presentation: Reactions with Sulfur Nucleophiles
| Nucleophile | Product | Yield (%) |
| Ethanethioamide | Benzo[c]thiophen-1-(3H)-one | 43 |
| Ethane-1,2-dithiol | 6,7,9,10-Tetrahydro-8H-[4][5]dithiocino[6,7-c]isoindol-8-one | 35 |
Yields are based on the work of Potaczek et al.[1]
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Isoindolin-1-ones
To a solution of the primary amine (1.0 mmol) and triethylamine (1.1 mmol) in dry dichloromethane (20 mL), a solution of this compound (1.0 mmol) in dry dichloromethane (10 mL) is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2 hours. Subsequently, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) is added, and the mixture is stirred for an additional 3-5 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted isoindolin-1-one[1].
Biological Significance and Signaling Pathways of Isoindolinone Derivatives
Isoindolin-1-one derivatives synthesized from this compound exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.
Antiviral Activity
Certain 2-aryl-isoindolin-1-ones have demonstrated potent antiviral activity against Enterovirus A71 (EV-A71), the main causative agent of hand, foot, and mouth disease. Mechanistic studies suggest that these compounds may act at the early stages of the viral life cycle, potentially by inhibiting viral entry into the host cell.
Signaling Pathway: Inhibition of Enterovirus A71 Entry
Anticancer Activity via CDK7 Inhibition
Cyclin-dependent kinase 7 (CDK7) is a key regulator of the cell cycle and transcription. It is a component of the CDK-activating kinase (CAK) complex, which phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby promoting cell cycle progression. CDK7 is also a subunit of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation. Overexpression of CDK7 is observed in various cancers, including breast cancer. Isoindolinone-based compounds have been explored as potential CDK7 inhibitors, representing a promising strategy for cancer therapy.
Signaling Pathway: CDK7 in Cell Cycle and Transcription
Neurological Applications: Dopamine D4 Receptor Antagonism
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the prefrontal cortex, a brain region associated with cognition and executive function. It is implicated in several neuropsychiatric disorders, including schizophrenia and ADHD. Isoindolinone-based molecules have been investigated as potent and selective dopamine D4 receptor antagonists. Antagonism of the D4 receptor, which is coupled to Gi/o proteins, leads to an increase in adenylyl cyclase activity and subsequent downstream signaling changes.
Signaling Pathway: Dopamine D4 Receptor Antagonism
Conclusion
This compound is a highly valuable and versatile bifunctional reagent in organic synthesis. Its ability to efficiently construct the isoindolin-1-one scaffold has made it a cornerstone in the development of novel therapeutic agents. The diverse biological activities of the resulting isoindolinone derivatives, ranging from antiviral and anticancer to neurological applications, underscore the importance of this chemical entity in modern drug discovery. The synthetic accessibility and modularity of reactions involving this compound will continue to facilitate the exploration of new chemical space and the development of next-generation therapeutics.
References
- 1. Synthesis of 3-substituted isoindolin-1-ones via a tandem desilylation, cross-coupling, hydroamidation sequence under aqueous phase-transfer conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthetic Utility of 2-(Chloromethyl)benzoyl chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)benzoyl chloride is a bifunctional electrophile that has become a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this versatile reagent. Detailed experimental protocols for its preparation and subsequent reactions are presented, alongside a summary of relevant quantitative data. Furthermore, this guide illustrates the primary synthetic pathways and experimental workflows using logical diagrams to facilitate a deeper understanding of its chemical utility.
Introduction and Historical Context
The precise historical account of the first synthesis of this compound is not definitively documented in a single, seminal publication. However, its emergence is intrinsically linked to the broader exploration of substituted benzoyl chlorides and their application in organic synthesis. A significant early report that likely marks one of the first disclosures of a synthetic route to this compound appeared in a 1973 publication in Tetrahedron Letters. The development of synthetic routes to this compound was driven by the recognition of its potential as a synthon for isoindolinone and other heterocyclic systems, which are of considerable interest in medicinal chemistry due to their biological activities. These activities include anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 42908-86-1 | [2] |
| Molecular Formula | C₈H₆Cl₂O | [2] |
| Molecular Weight | 189.04 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Purity | ≥96.0% (GC) | [2] |
| Synonyms | alpha-Chloro-o-toluoyl chloride | [2] |
Synthetic Methodologies
Several synthetic routes to this compound have been developed, each with its own advantages and limitations. The two primary methods involve the chlorination of an o-substituted toluene derivative and the ring-opening of a lactone.
Chlorination of o-Toluoyl Chloride
While not extensively detailed in the readily available literature, a logical and historically practiced approach to the synthesis of this compound involves the free-radical chlorination of o-toluoyl chloride. This method is analogous to the industrial synthesis of benzyl chloride from toluene.[3][4] The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator.[5]
Materials:
-
o-Toluoyl chloride
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve o-toluoyl chloride in CCl₄.
-
Add N-chlorosuccinimide (1.05 equivalents) and a catalytic amount of BPO or AIBN.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or ¹H NMR) to observe the formation of the product and the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Ring-Opening of Phthalide
A more recent and alternative method involves the reaction of phthalide (3H-isobenzofuran-1-one) with a chlorinating agent. A notable example is the use of dichlorotriphenylphosphine, which provides a direct route to the desired product.[1]
Materials:
-
Phthalide (3H-isobenzofuran-1-one)
-
Triphenylphosphine
-
Dry, gaseous chlorine
-
Dry dichloromethane (CH₂Cl₂)
-
Ice/salt bath
-
Microwave reactor
Procedure:
-
Prepare dichlorotriphenylphosphine by chlorinating triphenylphosphine with dry, gaseous chlorine in dry dichloromethane.
-
In a separate reaction vessel, dissolve phthalide in dry dichloromethane and cool the solution in an ice/salt bath.
-
Add the freshly prepared dichlorotriphenylphosphine solution to the phthalide solution under cooling.
-
Allow the reaction to proceed until all the phthalide has been consumed (monitor by TLC).
-
Evaporate the dichloromethane in vacuo.
-
Transfer the residue to a microwave reactor and irradiate at 400 W for 5 minutes.
-
Distill the resulting oil in vacuo to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the reported yields and purities for the synthesis of this compound and its derivatives using different methods.
| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference(s) |
| Phthalide | Dichlorotriphenylphosphine | This compound | 66 | Not specified | [1] |
| o-Toluic acid | Thionyl chloride, DMF (catalyst) | o-Toluoyl chloride | 99.7 | 98.8 | [6] |
Chemical Reactivity and Applications
This compound is a versatile bifunctional electrophile, with two reactive centers: the acyl chloride and the benzylic chloride.[1] This allows for a range of reactions with various nucleophiles, leading to the synthesis of diverse molecular scaffolds.
Reactions with Nucleophiles
The compound readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols. The chemoselectivity of these reactions can often be controlled by the reaction conditions. For instance, with primary amines, a common outcome is the formation of N-substituted isoindolinones through a tandem acylation and intramolecular alkylation.[1]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, aniline)
-
Triethylamine (for reactions with less nucleophilic amines)
-
Dry dichloromethane (CH₂Cl₂)
-
Ice/salt bath
Procedure:
-
Dissolve the primary amine in dry dichloromethane and cool the solution in an ice/salt bath.
-
Slowly add a solution of this compound in dry dichloromethane to the cooled amine solution.
-
For less reactive amines like aniline, add triethylamine as a base to facilitate the reaction.
-
Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the N-substituted isoindolin-1-one.
Mandatory Visualizations
Synthetic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in this guide.
Caption: Experimental workflow for the synthesis of this compound from phthalide.
Caption: Experimental workflow for the synthesis of N-substituted isoindolinones.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide range of heterocyclic structures, particularly those of medicinal importance. While its initial discovery is not attributed to a single event, its synthetic utility has been well-established through various methodologies. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and application of this important chemical intermediate. The continued exploration of its reactivity is likely to uncover new and innovative applications in the future.
References
An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Chloromethyl)benzoyl chloride (CAS No: 42908-86-1), a reactive chemical intermediate crucial in various synthetic pathways in drug discovery and development. Due to its hazardous nature, strict adherence to safety protocols is paramount.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Melting Point | 17 °C (lit.) | [2][3][4] |
| Boiling Point | 265 °C (lit.) | [2][3][4] |
| 135 °C @ 14 Torr | [5] | |
| Density | 1.3 ± 0.1 g/cm³ | [5] |
| Flash Point | 113.9 ± 22.9 °C | [5] |
| Refractive Index | 1.558 | [5] |
Toxicological Data and Exposure Limits
Table 2: Toxicological Data for Structurally Related Compounds
| Compound | Parameter | Value | Species | Reference(s) |
| Benzoyl Chloride | LD50 Oral | 1900 mg/kg | Rat | [6] |
| LC50 Inhalation | 1870 mg/m³/2H | Rat | [6] | |
| ACGIH TLV-C | 0.5 ppm | - | [7] | |
| 2-Chlorobenzyl Chloride | LD50 Dermal | 1700 mg/kg | Rabbit | [8] |
| LC50 Inhalation | > 1140 mg/m³/1H | Rat | [8] |
Given the hazardous nature of this class of compounds, it is imperative to handle this compound with extreme caution, assuming it to be highly toxic and corrosive.
Health Hazards and First Aid
3.1. Summary of Hazards this compound is a corrosive and toxic substance.[9]
-
Acute Effects: Causes severe skin burns and eye damage.[9] It is harmful if swallowed and toxic if inhaled.[9] Inhalation may cause respiratory tract irritation and could lead to more severe lung damage.[10][11]
-
Chronic Effects: Repeated or prolonged exposure may have cumulative health effects.[10]
3.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Handling and Storage
4.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[12]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for high concentrations or emergency situations.[13]
4.2. Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.[11]
-
Do not breathe vapor or mist.
-
Keep away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[12]
-
Wash hands thoroughly after handling.
4.3. Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[12]
-
Keep container tightly closed.[12]
-
Store away from incompatible materials.[12]
Accidental Release and Waste Disposal
In the event of a spill, follow the workflow outlined in the diagram below.
Proper disposal of this compound and its containers is crucial. All waste must be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Reactivity and Incompatibilities
This compound is a reactive compound. The following diagram illustrates its primary incompatibilities.
Experimental Protocols
7.1. Synthesis of this compound
A representative synthesis of this compound involves the reaction of 4-(chloromethyl)benzoic acid with a chlorinating agent. The following is an example protocol:
-
Reaction Setup: In a fume hood, suspend 4-(chloromethyl)benzoic acid in freshly distilled dichloromethane under a nitrogen atmosphere with stirring.
-
Addition of Catalyst and Reagent: Add a catalytic amount of dimethylformamide (DMF) to the suspension. Subsequently, add oxalyl chloride dropwise over a period of 30 minutes.
-
Reaction: Stir the reaction mixture at ambient temperature for approximately 17 hours.
-
Workup: Concentrate the reaction mixture in vacuo at 45-50 °C. Add toluene to the residual oil and remove it by azeotropic distillation. Repeat this step two more times.
-
Purification: Distill the resulting oil under reduced pressure to obtain the pure product.
7.2. General Protocol for Reaction with a Nucleophile (e.g., an Amine)
-
Reaction Setup: In a fume hood, dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere. Cool the solution in an ice bath.
-
Addition of this compound: Slowly add a solution of this compound in the same anhydrous solvent to the cooled amine solution dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
7.3. Protocol for Quenching Unreacted this compound
Unreacted this compound in a reaction mixture or as waste must be quenched safely.
-
Preparation: In a fume hood, place a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or a mixture of isopropanol and water) in a flask large enough to accommodate the material to be quenched and allow for vigorous reaction.
-
Cooling: Cool the quenching solution in an ice bath.
-
Slow Addition: Slowly and carefully add the solution containing the unreacted this compound to the cooled quenching solution dropwise with vigorous stirring. Be prepared for gas evolution (HCl).
-
Neutralization: After the addition is complete, continue stirring for some time to ensure complete quenching. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Disposal: The quenched mixture can then be disposed of as aqueous waste, following institutional guidelines.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough risk assessment, which should be conducted before any new procedure is undertaken. Always consult the most recent Safety Data Sheet (SDS) and relevant literature for the most up-to-date information.
References
- 1. 2-(氯甲基)苯甲酰氯 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 42908-86-1 [m.chemicalbook.com]
- 3. 42908-86-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 42908-86-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. fishersci.com [fishersci.com]
Solubility of 2-(Chloromethyl)benzoyl Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Chloromethyl)benzoyl chloride, a crucial intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive nature, understanding its solubility is paramount for reaction optimization, purification, and formulation. This document outlines the expected solubility in common organic solvents, provides a detailed experimental protocol for quantitative determination, and visualizes key chemical transformations.
Core Data: Solubility Profile
Quantitative solubility data for this compound is not extensively available in published literature. However, based on the general reactivity of acyl chlorides, a qualitative assessment of its solubility can be made. Acyl chlorides are generally soluble in dry, aprotic organic solvents, while they react with protic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Qualitative Solubility | Expected Interaction |
| Aprotic Solvents | |||
| Halogenated | Dichloromethane (CH₂Cl₂) | Soluble | Stable |
| Chloroform (CHCl₃) | Soluble | Stable | |
| Ethers | Diethyl ether (Et₂O) | Soluble | Stable |
| Tetrahydrofuran (THF) | Soluble | Stable | |
| Hydrocarbons | Toluene | Soluble | Stable |
| Hexane | Sparingly Soluble | Stable | |
| Ketones | Acetone | Soluble | Potential for slow reaction |
| Esters | Ethyl acetate | Soluble | Stable |
| Nitriles | Acetonitrile | Soluble | Stable |
| Protic Solvents | |||
| Alcohols | Methanol (MeOH) | Soluble | Reactive (forms ester) |
| Ethanol (EtOH) | Soluble | Reactive (forms ester)[1] | |
| Water | Water (H₂O) | Insoluble | Reactive (hydrolyzes to carboxylic acid) |
Experimental Protocols: Determination of Solubility
Given the absence of precise quantitative data, experimental determination of solubility is essential for specific applications. The following protocol outlines a method for determining the solubility of this compound in a chosen aprotic organic solvent.
Objective: To determine the concentration of a saturated solution of this compound in a selected aprotic organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected anhydrous aprotic organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. An excess is ensured by the presence of undissolved solid.
-
Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the prepared standard solutions and the diluted sample solution by a validated HPLC or GC method. The analytical method should be specific for this compound and demonstrate linearity, accuracy, and precision.
-
Due to the reactive nature of acyl chlorides, derivatization followed by HPLC analysis is a common and reliable method. Derivatization with an agent like 2-nitrophenylhydrazine can yield a stable derivative suitable for UV detection[2][3][4].
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) of the standard solutions against their known concentrations.
-
From the calibration curve, determine the concentration of the diluted sample solution.
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations: Chemical Pathways
The following diagrams illustrate key transformations involving this compound.
Caption: Synthesis of this compound.
Caption: General reaction with nucleophiles.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)benzoyl chloride, a versatile bifunctional reagent crucial in the synthesis of various heterocyclic compounds, particularly those with significant biological activities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the synthesis of N-substituted isoindolinones, a class of compounds with potential therapeutic applications.
Core Compound Properties
This compound is a reactive organic compound featuring both an acyl chloride and a benzylic chloride functional group. This dual reactivity makes it a valuable starting material for the synthesis of a range of complex molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆Cl₂O | [1][2] |
| Molecular Weight | 189.04 g/mol | [1][2] |
| CAS Number | 42908-86-1 | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 135 °C at 14 Torr | [2] |
| Melting Point | 17 °C | [2] |
| Density | Approximately 1.3 g/cm³ | [2] |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of phthalide (2-isobenzofuran-1(3H)-one) with a chlorinating agent. An effective method utilizes dichlorotriphenylphosphine, generated in situ from triphenylphosphine and chlorine gas.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Phthalide (1.0 eq)
-
Triphenylphosphine (1.0 eq)
-
Dichloromethane (anhydrous)
-
Chlorine gas
-
Ice/salt bath
Procedure:
-
A solution of triphenylphosphine in anhydrous dichloromethane is cooled in an ice/salt bath.
-
Dry chlorine gas is bubbled through the solution to form dichlorotriphenylphosphine in situ.
-
Phthalide is added to the reaction mixture.
-
The reaction is stirred at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the dichloromethane is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Application in the Synthesis of N-Substituted Isoindolinones
A significant application of this compound in drug development is its use as a precursor for the synthesis of N-substituted isoindolinones. These heterocyclic compounds are of great interest due to their wide range of biological activities, including anxiolytic, sedative, hypnotic, and muscle relaxant properties.[1] The synthesis proceeds via a two-step, one-pot reaction with primary amines.
Reaction Pathway
The reaction involves the initial acylation of the primary amine by the acyl chloride functionality of this compound, followed by an intramolecular cyclization where the nitrogen attacks the benzylic chloride to form the five-membered lactam ring of the isoindolinone.
Experimental Protocol: Synthesis of N-Phenylisoindolin-1-one[1]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Triethylamine (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount)
-
Dichloromethane (anhydrous)
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane, triethylamine is added, followed by the dropwise addition of aniline at room temperature.
-
The reaction mixture is stirred until the formation of the intermediate, 2-(chloromethyl)-N-phenylbenzamide, is complete (monitored by TLC).
-
A catalytic amount of DBU is then added to the mixture to promote the intramolecular cyclization.
-
The reaction is stirred at room temperature until the cyclization is complete.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield N-phenylisoindolin-1-one.
Safety Information
This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is moisture-sensitive and will react with water to produce hydrochloric acid.
| Hazard Statement | GHS Code |
| Causes severe skin burns and eye damage | H314 |
| May cause respiratory irritation | H335 |
| Harmful if swallowed | H302 |
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its bifunctional nature allows for the efficient construction of complex heterocyclic systems. Its application in the synthesis of biologically active N-substituted isoindolinones underscores its importance for researchers and professionals in the field of drug discovery and development. A thorough understanding of its properties, handling, and reactivity is crucial for its effective and safe utilization in the laboratory.
References
Potential Research Areas for 2-(Chloromethyl)benzoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)benzoyl chloride is a versatile bifunctional electrophile that holds significant promise as a starting material in a variety of chemical syntheses. Its unique structure, featuring both a reactive acyl chloride and a benzylic chloride, allows for sequential or one-pot reactions with a diverse range of nucleophiles. This dual reactivity opens avenues for the construction of complex heterocyclic scaffolds, the development of novel polymers, and the synthesis of functionalized materials. This technical guide provides an in-depth exploration of potential research areas for this compound, complete with experimental protocols, quantitative data, and visualizations of key pathways and workflows to facilitate further investigation.
Core Reactivity and Synthetic Potential
The primary allure of this compound lies in its two distinct electrophilic centers. The acyl chloride is highly susceptible to nucleophilic acyl substitution, while the benzylic chloride readily undergoes nucleophilic substitution (SN2) reactions. This allows for a modular approach to synthesis, where each reactive site can be targeted selectively under appropriate reaction conditions.
A significant area of application for this reagent is in the synthesis of N-substituted isoindolin-1-ones, a class of compounds with a broad spectrum of biological activities, including anxiolytic, sedative, hypnotic, antihypertensive, antiphlogistic, and analgesic properties.[1] The general reaction involves the initial acylation of a primary amine at the acyl chloride, followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide's nitrogen on the benzylic chloride.
Potential Research Areas
Medicinal Chemistry: Novel Heterocycle Synthesis
The synthesis of diverse heterocyclic frameworks is a cornerstone of drug discovery. This compound is an excellent starting point for creating novel libraries of compounds for biological screening.
-
N-Substituted Isoindolin-1-ones: A primary research avenue is the synthesis of a wide array of N-substituted isoindolin-1-ones by reacting this compound with various primary amines.[1] The resulting compounds can be screened for a range of biological activities.
-
Other Heterocycles: Beyond isoindolinones, reactions with other dinucleophiles can lead to different heterocyclic systems. For instance, reaction with S-nucleophiles like ethanethioamide can yield benzo[c]thiophen-1(3H)-ones, and reactions with ethane-1,2-dithiol can produce eight-membered macrocycles.[1] Exploring reactions with a wider variety of N, S, and O-containing dinucleophiles could lead to novel ring systems with unique pharmacological profiles.
Drug Development: Targeting Specific Signaling Pathways
Derivatives of this compound have shown potential in modulating key biological pathways implicated in various diseases.
-
Inhibition of Cyclooxygenase (COX) Enzymes: A derivative of a related compound, 3-(chloromethyl)benzoyl chloride, has been investigated as an anti-inflammatory and analgesic agent, suggesting a potential interaction with the cyclooxygenase (COX) pathway. Research into this compound derivatives could focus on developing selective COX-2 inhibitors, which would have anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
Modulation of Kv1.5 Potassium Channels: Isoindolinone compounds have been identified as potent blockers of the Kv1.5 potassium channel.[2] This channel is a key regulator of the cardiac action potential in the atria, making it an attractive target for the development of antiarrhythmic drugs for conditions such as atrial fibrillation.[3][4] Synthesizing and screening a library of isoindolinones derived from this compound could lead to the discovery of novel and selective Kv1.5 inhibitors.
Polymer Chemistry: Synthesis of Functional Polymers
The benzylic chloride moiety of this compound can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This opens the door to the synthesis of well-defined polymers with a benzoyl chloride functional group at one end.
-
ATRP Initiation: this compound could be used as an initiator for the ATRP of various monomers like styrenes and (meth)acrylates. The resulting polymers would possess a terminal acyl chloride group, which can be further functionalized through reactions with nucleophiles to create block copolymers, polymer brushes, or to attach biomolecules.
-
Novel Polymer Architectures: The bifunctional nature of this molecule could also be exploited to create more complex polymer architectures. For example, it could be used to synthesize polymers with reactive side chains or as a linking unit in step-growth polymerization.
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives based on available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42908-86-1 | [5] |
| Molecular Formula | C₈H₆Cl₂O | [5] |
| Molecular Weight | 189.04 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 265 °C (lit.) | |
| Melting Point | 17 °C (lit.) | |
| Density | 1.317 g/cm³ (predicted) |
Table 2: Reaction Yields for the Synthesis of N-Substituted Isoindolin-1-ones from this compound and Primary Amines
| Amine | Product | Yield (%) | Reference |
| Methylamine | 2-Methylisoindolin-1-one | Not specified | [1] |
| Aniline | 2-Phenylisoindolin-1-one | High | [1] |
| Benzylamine | 2-Benzylisoindolin-1-one | 85 | [1] |
| 4-Methylaniline | 2-(4-Methylphenyl)isoindolin-1-one | 92 | [1] |
| 4-Methoxyaniline | 2-(4-Methoxyphenyl)isoindolin-1-one | 95 | [1] |
| 4-Chloroaniline | 2-(4-Chlorophenyl)isoindolin-1-one | 90 | [1] |
Table 3: Selected ¹H and ¹³C NMR Data for N-Aryl Isoindolin-1-ones
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-(butylamino)isoindolin-1-one | 7.80 (d, 1H), 7.72 (s, 1H), 7.58-7.47 (m, 3H), 5.49 (s, 1H), 2.73-2.67 (m, 1H), 2.59-2.52 (m, 1H), 1.50-1.43 (m, 2H), 1.43-1.32 (m, 2H), 0.87 (t, 3H) | 170.6, 145.7, 132.2, 132.1, 129.1, 123.6, 123.3, 70.7, 44.1, 32.5, 20.3, 13.9 | [6] |
| 3-(cyclohexylamino)isoindolin-1-one | 7.81 (d, 1H), 7.59-7.45 (m, 3H), 6.83 (s, 1H), 5.53 (s, 1H), 2.74-2.65 (m, 1H), 2.02-1.99 (m, 1H), 1.75-1.63 (m, 6H), 1.25-1.17 (m, 5H) | 170.2, 144.4, 132.1, 131.9, 129.0, 123.7, 123.4, 68.4, 53.3, 35.0, 33.5, 25.9, 24.8, 24.6 | [6] |
| 3-(dibenzylamino)isoindolin-1-one | 7.93 (s, 1H), 7.88 (d, 1H), 7.67 (d, 1H), 7.60 (t, 1H), 7.58-7.25 (m, 11H), 5.56 (s, 1H), 3.70 (d, 2H), 3.58 (d, 2H) | 171.0, 145.4, 138.6 (2C), 132.8, 132.3, 129.1, 128.8 (4C), 128.5 (4C), 128.2, 127.3, 123.5 (2C), 72.3, 53.0 (2C) | [6] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the reaction of 3H-isobenzofuran-1-one with dichlorotriphenylphosphine.[1]
Materials:
-
3H-isobenzofuran-1-one
-
Triphenylphosphine
-
Dry, gaseous chlorine
-
Dry dichloromethane
-
Ice/salt bath
Procedure:
-
Prepare dichlorotriphenylphosphine by chlorinating triphenylphosphine with dry, gaseous chlorine in dry dichloromethane.
-
In a reaction vessel cooled in an ice/salt bath, react 3H-isobenzofuran-1-one with the prepared dichlorotriphenylphosphine in dry dichloromethane.
-
Monitor the reaction until all the substrate has reacted.
-
Evaporate the dichloromethane in vacuo.
-
Continue the reaction in a microwave reactor (e.g., 400 W for 5 minutes).
-
Distill the crude product in vacuo to obtain this compound as a colorless oil.
General Procedure for the Synthesis of N-Substituted Isoindolin-1-ones
The following is a general two-step, one-pot procedure for the synthesis of N-substituted isoindolin-1-ones from this compound and a primary amine.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry solvent (e.g., dichloromethane or THF)
Procedure:
-
Dissolve the primary amine (1 equivalent) and triethylamine (1.1 equivalents) in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction by TLC for the formation of the intermediate 2-(chloromethyl)-N-substituted-benzamide.
-
Once the formation of the intermediate is complete, add DBU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the cyclization to the N-substituted isoindolin-1-one is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted isoindolin-1-one.
Visualizations
Signaling Pathways
Caption: Potential inhibition of the Cyclooxygenase (COX) pathway by derivatives.
Caption: Blockade of the Kv1.5 potassium channel by isoindolinone derivatives.
Experimental Workflows
Caption: Workflow for synthesis and screening of isoindolinone derivatives.
Caption: Proposed workflow for the synthesis of functional polymers.
Conclusion
This compound is a highly valuable and underexplored building block in organic synthesis. Its bifunctional nature provides a powerful tool for the construction of diverse and complex molecules. The potential for this compound to serve as a precursor to novel therapeutic agents, particularly in the areas of anti-inflammatory and antiarrhythmic drugs, is significant. Furthermore, its prospective application in polymer chemistry as an initiator for controlled polymerization opens up exciting possibilities for the creation of new materials with tailored properties. This guide serves as a starting point for researchers to unlock the full potential of this versatile reagent. Further exploration into its reactivity with a wider range of nucleophiles and its application in various synthetic methodologies is highly encouraged.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. Challenges Faced with Small Molecular Modulators of Potassium Current Channel Isoform Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Methodological & Application
Synthesis of N-Substituted Isoindolinones using 2-(Chloromethyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted isoindolinones, a class of heterocyclic compounds with significant therapeutic potential. The synthesis is achieved through a robust and efficient one-pot reaction of 2-(chloromethyl)benzoyl chloride with a variety of primary amines. This methodology offers a versatile route to a diverse library of isoindolinone derivatives, which are valuable scaffolds in drug discovery, exhibiting a wide range of biological activities including anti-inflammatory, anticonvulsant, and anticancer properties through mechanisms such as PARP inhibition.
Introduction
N-substituted isoindolinones are a privileged structural motif in medicinal chemistry due to their presence in numerous biologically active compounds and natural products.[1] Their diverse pharmacological activities include anxiolytic, sedative, hypnotic, muscle relaxant, antihypertensive, antiphlogistic, and analgesic properties.[1] Furthermore, certain derivatives have shown promise as 5-HT antagonists and non-nucleosidic HIV-reverse transcriptase inhibitors.[1] The synthesis of these compounds is therefore of great interest to the drug development community.
The use of this compound as a bifunctional electrophile provides a direct and efficient pathway to construct the isoindolinone core.[1] This reagent reacts with primary amines in a sequential acylation and intramolecular N-alkylation to yield the desired N-substituted isoindolinones. A one-pot, two-step procedure involving triethylamine (Et3N) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to produce high yields of the target compounds.[1]
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted isoindolinones from this compound and the corresponding primary amines, as described by Potaczek et al.
| Amine (R-NH₂) | Product (N-Substituted Isoindolinone) | Yield (%) | Reference |
| Aniline | N-Phenylisoindolin-1-one | 91 | Potaczek et al. |
| 4-Methylaniline | N-(4-Methylphenyl)isoindolin-1-one | 85 | Potaczek et al. |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)isoindolin-1-one | 88 | Potaczek et al. |
| 4-Chloroaniline | N-(4-Chlorophenyl)isoindolin-1-one | 92 | Potaczek et al. |
| 4-Bromoaniline | N-(4-Bromophenyl)isoindolin-1-one | 95 | Potaczek et al. |
| 4-Nitroaniline | N-(4-Nitrophenyl)isoindolin-1-one | 78 | Potaczek et al. |
| Benzylamine | N-Benzylisoindolin-1-one | 82 | Potaczek et al. |
| 2-Phenylethylamine | N-(2-Phenylethyl)isoindolin-1-one | 75 | Potaczek et al. |
| Cyclohexylamine | N-Cyclohexylisoindolin-1-one | 65 | Potaczek et al. |
| Methylamine | N-Methylisoindolin-1-one | 72 | Potaczek et al. |
| 5-Chloropyridin-2-amine | 2-(5-Chloropyridin-2-yl)isoindolin-1-one | 45 | Potaczek et al. |
Experimental Protocols
General One-Pot Procedure for the Synthesis of N-Substituted Isoindolinones
This protocol is adapted from the work of Potaczek et al. and provides a general method for the synthesis of N-substituted isoindolinones from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N), anhydrous
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over a period of 15-20 minutes.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the formation of the intermediate N-substituted-2-(chloromethyl)benzamide.
-
Cyclization: Once the formation of the intermediate is complete, add DBU (1.5 mmol) to the reaction mixture. Stir the mixture at room temperature for an additional 12-24 hours. Monitor the cyclization by TLC.
-
Work-up: Upon completion of the reaction, quench the reaction by adding 1 M HCl (10 mL). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted isoindolinone.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of N-substituted isoindolinones.
Caption: General experimental workflow for the one-pot synthesis.
Caption: PARP1 inhibition by N-substituted isoindolinones in DNA repair.
Application Notes
The N-substituted isoindolinone scaffold is a versatile platform for the development of novel therapeutics targeting a range of diseases.
Anticancer Activity: PARP Inhibition
Several N-substituted isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway.[2][3][4][5][6] PARP1 plays a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a promising class of anticancer agents.[5] The isoindolinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP, leading to competitive inhibition of the enzyme.[2]
Anti-inflammatory and Analgesic Properties
N-substituted isoindolinone derivatives have also demonstrated significant anti-inflammatory and analgesic activities.[7][8] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7][8] The structural features of the N-substituent can be modified to optimize potency and selectivity for COX-1 and COX-2 isoforms.
Central Nervous System (CNS) Applications
The isoindolinone scaffold has been explored for its potential in treating CNS disorders. Certain derivatives have shown anticonvulsant activity, suggesting a role in the management of epilepsy.[1] The mechanism for this activity may involve modulation of ion channels or neurotransmitter receptors in the brain. The ability of some isoindolinone-based PARP inhibitors to cross the blood-brain barrier also opens up possibilities for treating CNS cancers.[2]
Conclusion
The synthesis of N-substituted isoindolinones using this compound offers a straightforward and high-yielding route to a diverse range of compounds with significant therapeutic potential. The application notes provided herein highlight the broad spectrum of biological activities associated with this scaffold, making it a valuable target for further research and development in the pharmaceutical industry. The detailed protocols and visualizations are intended to facilitate the practical application of this synthetic methodology for researchers and scientists in the field.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 2-(Chloromethyl)benzoyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-(chloromethyl)benzoyl chloride with primary amines is a cornerstone synthetic route for the preparation of N-substituted isoindolinones. This class of heterocyclic compounds is of significant interest to the pharmaceutical and drug development industries due to their diverse and potent biological activities. Isoindolinone derivatives have been reported to exhibit a wide range of therapeutic properties, including anxiolytic, sedative, hypnotic, muscle relaxant, antihypertensive, anti-inflammatory, and analgesic effects.[1] More recently, they have emerged as promising scaffolds for the development of targeted cancer therapies, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP).[2][3]
This document provides detailed application notes on the synthesis of N-substituted isoindolinones from this compound and various primary amines, a comprehensive experimental protocol, and an overview of a key signaling pathway modulated by isoindolinone-based drugs.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted isoindolinones from this compound and primary amines, based on a general two-step, one-pot procedure.
| Primary Amine | Product (N-Substituted Isoindolinone) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methylamine | 2-Methylisoindolin-1-one | Not Specified | Not Specified | High |
| Aniline | 2-Phenylisoindolin-1-one | Not Specified | Not Specified | High |
| p-Toluidine | 2-(p-tolyl)isoindolin-1-one | Not Specified | Not Specified | 85 |
| p-Anisidine | 2-(4-Methoxyphenyl)isoindolin-1-one | Not Specified | Not Specified | 82 |
| p-Chloroaniline | 2-(4-Chlorophenyl)isoindolin-1-one | Not Specified | Not Specified | 88 |
| Benzylamine | 2-Benzylisoindolin-1-one | Not Specified | Not Specified | 92 |
Data adapted from the general synthetic method described by Potaczek et al. While specific times and temperatures for each reaction were not provided in a tabular format in the source, the general procedure indicates a high-yielding process.
Experimental Protocols
Synthesis of this compound
An alternative method for the synthesis of this compound involves the reaction of 3H-isobenzofuran-1-one with dichlorotriphenylphosphine. The reaction is initially carried out in dry dichloromethane under cooling, followed by microwave irradiation after solvent evaporation to yield the desired product as a colorless oil.[1]
General Two-Step, One-Pot Synthesis of N-Substituted Isoindolinones
This protocol is adapted from the method described by Potaczek et al. for the synthesis of N-substituted isoindolinones.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline for the synthesis of N-phenylisoindolin-1-one)
-
Triethylamine (Et3N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry dichloromethane (CH2Cl2)
-
Standard laboratory glassware and stirring apparatus
-
Rotary evaporator
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane.
-
Addition of Acyl Chloride: Cool the solution in an ice bath. To this cooled and stirred solution, add a solution of this compound (1.0 equivalent) in dry dichloromethane dropwise.
-
Formation of Intermediate: Allow the reaction mixture to stir at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed. This first step leads to the formation of the intermediate 2-(chloromethyl)-N-substituted-benzamide.
-
Cyclization: To the reaction mixture containing the intermediate, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).
-
Reaction Completion: Continue stirring the reaction mixture at room temperature. The DBU promotes an intramolecular cyclization to form the final N-substituted isoindolin-1-one product. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted isoindolin-1-one.
Mandatory Visualization
Reaction Scheme and Workflow
Caption: General workflow for the two-step, one-pot synthesis of N-substituted isoindolinones.
Signaling Pathway: PARP Inhibition and cGAS-STING Pathway Activation by Isoindolinone Derivatives
Many N-substituted isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of DNA double-strand breaks during replication, a concept known as synthetic lethality.[4][5]
A crucial aspect of the mechanism of action for many PARP inhibitors, including those with an isoindolinone scaffold, is "PARP trapping".[2][6] The inhibitor binds to the PARP1 enzyme that is already associated with a DNA single-strand break, preventing its dissociation and thereby creating a toxic PARP1-DNA complex.[2][6][7] This trapping is often more cytotoxic than the mere inhibition of PARP's catalytic activity.[8]
The accumulation of unresolved DNA damage and the presence of these trapped complexes can lead to the formation of cytosolic double-stranded DNA (dsDNA) fragments.[2][4][5][7] This cytosolic dsDNA is then recognized by the enzyme cyclic GMP-AMP synthase (cGAS), which triggers the stimulator of interferon genes (STING) signaling pathway.[4][5][9][10] The activation of the cGAS-STING pathway results in the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment of immune cells and the potentiation of an anti-tumor immune response.[4][5][10] This immunomodulatory effect of PARP inhibitors is an exciting area of cancer therapy research, suggesting that these drugs can convert "cold" tumors (lacking immune infiltration) into "hot" tumors that are more susceptible to immunotherapy.[4]
Caption: PARP1 trapping by isoindolinone inhibitors leading to cGAS-STING pathway activation.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. elifesciences.org [elifesciences.org]
- 6. Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 8. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of cGAS confers PARP inhibitor resistance in ovarian cancer via the TBK1-IRF3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP Inhibition Elicits STING-Dependent Antitumor Immunity in Brca1-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Bioactive Isoindolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of bioactive isoindolinone derivatives. The isoindolinone scaffold is a privileged structure in medicinal chemistry, featured in a variety of natural products and synthetic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Data Presentation
The following tables summarize the quantitative data for representative bioactive isoindolinone derivatives, including reaction yields and key biological activity metrics.
Table 1: Synthesis and Anticancer Activity of Isoindolinone Derivatives
| Compound | Structure | Synthesis Method | Yield (%) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-benzyl-3-phenylisoindolin-1-one | Catalyst-free three-component reaction | 96 | - | - | [1] |
| 1b | 3-(4-chlorophenyl)-2-propyl-2,3-dihydroisoindol-1-one | Not specified | - | SJSA | 5.3 ± 0.9 | [2] |
| 1c | tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate | Not specified | - | HepG2 | 5.89 |
Table 2: Carbonic Anhydrase Inhibition by Isoindolinone Sulfamate Derivatives
| Compound | Structure | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
| 2a | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 11.48 ± 4.18 | - | [3] |
| 2c | Isopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 16.09 ± 4.14 | 9.32 ± 2.35 | [3] |
| 2f | Cyclohexyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | - | 14.87 ± 3.25 | [3] |
| Acetazolamide (Standard) | - | 436.20 | 93.53 | [3] |
Table 3: Spectroscopic Data for Selected Isoindolinone Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (CHCl3, cm-1) | HRMS (ESI) m/z | Reference |
| 2a | 7.86 (d, J=7.7 Hz, 1H), 7.68–7.53 (m, 5H), 7.46–7.36 (m, 3H), 6.31 (bs, 1H), 4.23 (m, 2H), 1.35 (t, J=7.1 Hz, 3H) | 168.4, 146.9, 138.1, 134.6, 131.0, 130.2, 129.5, 125.8, 125.7, 125.2, 124.7, 94.4, 68.8, 14.7 | 3229, 2963, 1772, 1435, 1352, 1263, 1154, 1102 | [M+H]+ calcd for C16H16NO5S: 334.3655; found: 334.3661 | [3] |
| 2c | 7.98 (d, J=7.3 Hz, 1H), 7.66–7.31 (m, 8H), 6.58 (bs, 1H), 4.71–4.65 (m, 1H), 1.26 (m, J=6.2 Hz, 6H) | 164.1, 143.8, 137.6, 135.3, 131.1, 130.1, 129.9, 126.6, 125.9, 125.4, 125.0, 85.0, 79.7, 22.9 | 3226, 2963, 1757, 1448, 1385, 1263, 1178, 1085 | [M+H]+ calcd for C17H18NO5S: 348.0900; found: 348.0905 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of isoindolinones and the assessment of their biological activity.
Protocol 1: One-Pot, Metal-Free Synthesis of Isoindolinone Sulfamates[3]
This protocol describes an efficient, one-pot synthesis of novel isoindolinone sulfamate derivatives from 2-benzoylbenzoic acid under mild, metal-free conditions.
Materials:
-
2-benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA), catalytic amount
-
Dichloromethane (DCM)
-
Various alcohols (e.g., ethanol, isopropanol, cyclohexanol)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.
-
Add chlorosulfonyl isocyanate (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature for 2 hours.
-
Add the corresponding alcohol (1 mL) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Remove the volatile components under reduced pressure.
-
Purify the resulting residue by flash column chromatography to obtain the desired isoindolinone derivative.
Protocol 2: Palladium-Catalyzed Carbonylative Cyclization for Isoindolinone Synthesis[4]
This protocol details a palladium-catalyzed method for the synthesis of 2-substituted isoindole-1,3-diones (phthalimides) from o-halobenzoates and primary amines.
Materials:
-
o-halobenzoate (e.g., methyl 2-iodobenzoate)
-
Primary amine (e.g., benzylamine)
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs2CO3)
-
Toluene
-
Carbon monoxide (CO) gas (balloon)
-
Round-bottomed flask and standard reaction setup
Procedure:
-
In a round-bottomed flask, combine the o-halobenzoate (0.5 mmol), primary amine (1.2 equiv), Pd(OAc)2 (5 mol %), dppp (10 mol %), and Cs2CO3 (2.0 equiv) in toluene (6 mL).
-
Seal the flask and flush with carbon monoxide gas.
-
Place a balloon filled with CO on top of the flask.
-
Stir the reaction mixture at 95 °C for 24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: MTT Assay for Cytotoxicity Assessment
This protocol describes a colorimetric assay to assess the cytotoxic effects of synthesized isoindolinone derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, SJSA)
-
Complete cell culture medium
-
96-well plates
-
Synthesized isoindolinone compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the isoindolinone compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the synthesis and bioactivity of isoindolinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of [13 C2,15 N]-1,3-2H-1-benzyl-(Z)-3-(benzylidene)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(Chloromethyl)benzoyl Chloride in Agrochemical Synthesis: A Detailed Overview
Introduction: 2-(Chloromethyl)benzoyl chloride is a versatile bifunctional chemical intermediate of significant interest in the synthesis of complex organic molecules, particularly within the agrochemical industry. Its dual reactivity, stemming from the presence of both a reactive acyl chloride and a benzylic chloride functional group, allows for the construction of a variety of heterocyclic and substituted aromatic structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemically active compounds, with a focus on a key class of fungicides: the strobilurins.
Application Notes
This compound serves as a crucial building block for the synthesis of various agrochemicals, primarily fungicides and potentially herbicides and insecticides. Its utility lies in its ability to participate in sequential or one-pot reactions to form complex scaffolds.
Key Applications:
-
Fungicide Synthesis: The most prominent application of this compound in the agrochemical sector is as a precursor to strobilurin fungicides. It is a key starting material for the synthesis of the phenylacetic acid moiety, a core component of many strobilurin analogues.
-
Intermediate for Heterocyclic Compounds: The reactivity of this compound allows for the synthesis of various heterocyclic systems, such as isoindolinones, which are known to possess a wide range of biological activities and can be explored for agrochemical applications.[1]
Chemical Reactivity:
This compound possesses two electrophilic centers: the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group. This allows for reactions with a variety of nucleophiles.
-
Acylation: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
-
Alkylation: The benzylic chloride can undergo nucleophilic substitution reactions, typically with softer nucleophiles or under conditions that favor SN2 reactions.
The interplay of these two reactive sites can be controlled by the choice of nucleophile and reaction conditions to achieve the desired synthetic outcome. For instance, reaction with a primary amine can lead to the formation of an N-substituted isoindolinone through a tandem acylation-intramolecular alkylation sequence.[1]
Agrochemical Synthesis Protocols
A significant application of this compound is in the synthesis of strobilurin fungicides. These fungicides are known for their broad-spectrum activity and their specific mode of action, which involves the inhibition of mitochondrial respiration in fungi.[1][2] They act by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, thereby blocking electron transfer and halting ATP production.[3][4]
One notable example of a strobilurin fungicide whose synthesis can be traced back to this compound is Orysastrobin. While the full detailed synthesis from this compound is often part of proprietary industrial processes, the key steps involve the formation of a phenylacetate intermediate. A general synthetic approach is outlined below.
General Synthesis of a Phenylacetate Intermediate for Strobilurin Fungicides
The synthesis of the core phenylacetate structure of many strobilurin fungicides from this compound typically involves a multi-step process. A key intermediate that can be synthesized from this compound is N-methoxy-N-methyl-2-(chloromethyl)benzamide. This Weinreb amide is then a versatile precursor for the elaboration of the rest of the strobilurin molecule.
Experimental Protocol: Synthesis of N-Methoxy-N-methyl-2-(chloromethyl)benzamide
This protocol describes the synthesis of a key intermediate, N-methoxy-N-methyl-2-(chloromethyl)benzamide, from this compound.
Materials:
-
This compound
-
N,O-Dimethylhydroxylamine hydrochloride
-
Triethylamine or Pyridine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a suitable base, such as triethylamine or pyridine (typically 2-3 equivalents), to the solution and stir for 10-15 minutes.
-
In a separate flask, prepare a solution of this compound in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the cold solution of the hydroxylamine salt over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure N-methoxy-N-methyl-2-(chloromethyl)benzamide.
Quantitative Data Summary
| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| N-Methoxy-N-methyl-2-(chloromethyl)benzamide | This compound | N,O-Dimethylhydroxylamine HCl, Triethylamine | Dichloromethane | Not specified in public literature | High | General Weinreb amide synthesis protocols |
Visualization of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow for a Key Strobilurin Intermediate
The following diagram illustrates the general synthetic workflow for preparing a key intermediate for strobilurin fungicides starting from this compound.
Signaling Pathway: Mode of Action of Strobilurin Fungicides
The diagram below illustrates the mechanism of action of strobilurin fungicides, which involves the inhibition of the mitochondrial respiratory chain in fungi.
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 3. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 4. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Application of 2-(Chloromethyl)benzoyl Chloride in the Synthesis of High-Performance Isoindolinone Dyes
Abstract
2-(Chloromethyl)benzoyl chloride is a highly reactive bifunctional molecule that serves as a critical building block in the synthesis of various organic compounds. A significant application of this reagent is in the manufacturing of the isoindolinone core structure, which is central to a class of high-performance pigments. These pigments are renowned for their exceptional lightfastness, thermal stability, and chemical resistance, making them suitable for demanding applications such as automotive coatings, high-grade plastics, and specialized printing inks. This document provides detailed application notes on the utility of this compound in this field and presents comprehensive protocols for the synthesis of an N-aryl isoindolinone intermediate and its subsequent conversion to a model isoindolinone pigment.
Application Notes
The utility of this compound in dye manufacturing stems from its two reactive sites: the acyl chloride and the benzylic chloride. This dual reactivity allows for a streamlined synthesis of the heterocyclic isoindolinone system. The acyl chloride group readily reacts with primary amines to form an amide bond, while the chloromethyl group undergoes intramolecular cyclization with the newly formed amide nitrogen, typically in the presence of a base, to yield an N-substituted isoindolinone.
This synthetic route provides a versatile platform for creating a wide array of isoindolinone intermediates. By varying the primary amine reactant, the properties of the resulting intermediate and the final pigment can be systematically tuned.
Isoindolinone-based pigments, such as the well-known Pigment Yellow 110, are valued for their brilliant hues, high tinting strength, and excellent durability. The rigid, planar structure of the isoindolinone core contributes to the stability and performance of these colorants. The final pigment is typically formed through the condensation of two isoindolinone precursor molecules with an aromatic diamine, creating a large, conjugated system responsible for the pigment's color and properties. The overall process, therefore, represents an efficient transformation of a reactive chemical intermediate into a high-value, stable pigment.
Experimental Protocols
The following protocols describe a two-stage process for the synthesis of a model isoindolinone pigment, starting from this compound.
Protocol 1: Synthesis of N-Phenylisoindolin-1-one Intermediate
This protocol details the synthesis of an N-aryl isoindolinone intermediate from this compound and aniline, based on the method described by Potaczek et al.[1]
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane under an inert atmosphere.
-
Addition of Acyl Chloride: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in dry dichloromethane via a dropping funnel over 30 minutes.
-
Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The primary product at this stage is 2-(chloromethyl)-N-phenylbenzamide.
-
Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the reaction mixture.
-
Reaction Completion: Stir the mixture at room temperature for an additional 12-18 hours to facilitate the intramolecular cyclization.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude N-phenylisoindolin-1-one can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Model Isoindolinone Pigment
This protocol describes a representative condensation reaction of the N-phenylisoindolin-1-one intermediate with a second aromatic amine to form a generic bis(isoindolinone) pigment structure. This method is based on the general principles of isoindolinone pigment synthesis.[1]
Materials:
-
N-Phenylisoindolin-1-one (from Protocol 1)
-
p-Phenylenediamine
-
High-boiling point solvent (e.g., o-dichlorobenzene or N-Methyl-2-pyrrolidone)
-
Condensing agent (e.g., Phosphorus pentachloride, PCl₅)
-
Methanol
-
Water
-
Reaction vessel with reflux condenser and mechanical stirrer
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, suspend N-phenylisoindolin-1-one (2.0 equivalents) and p-phenylenediamine (1.0 equivalent) in o-dichlorobenzene.
-
Addition of Condensing Agent: Carefully add a condensing agent such as PCl₅ (0.5-1.0 equivalents) to the mixture.
-
Condensation Reaction: Heat the reaction mixture to 130-150 °C and maintain for 3-5 hours. The reaction progress can be monitored by observing the formation of the colored precipitate.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The crude pigment will precipitate out of the solution.
-
Washing and Purification: Filter the crude pigment. Wash the filter cake sequentially with methanol and then with hot water until the filtrate is neutral.
-
Drying: Dry the purified pigment in an oven at 80-100 °C to a constant weight.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of isoindolinone intermediates and final pigments.
| Parameter | Protocol 1: N-Phenylisoindolin-1-one | Protocol 2: Model Isoindolinone Pigment | Reference |
| Starting Materials | This compound, Aniline | N-Phenylisoindolin-1-one, p-Phenylenediamine | [1] |
| Product | N-Phenylisoindolin-1-one | Bis(isoindolinone) Pigment | - |
| Typical Yield | High (often >85%) | ~70% | [1] |
| Purity | >95% (after purification) | >98% (pigment grade) | - |
| Appearance | White to off-white solid | Colored powder (e.g., Yellow, Orange, Red) | - |
Diagrams
Experimental Workflow
Caption: Overall workflow for the two-stage synthesis of an isoindolinone pigment.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for isoindolinone pigment synthesis.
References
Application Notes and Protocols for Reactions Involving 2-(Chloromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of isoindolin-1-one derivatives from 2-(chloromethyl)benzoyl chloride, a versatile bifunctional electrophile. The resulting isoindolinone scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. This document also explores the interaction of isoindolinone derivatives with key cellular signaling pathways, offering insights for drug discovery and development.
Data Presentation
The following table summarizes the reaction yields for the synthesis of various N-substituted isoindolin-1-ones from this compound and different primary amines, as reported by Potaczek et al.[1]
| Entry | Amine (Nucleophile) | Product | Yield (%) |
| 1 | Ammonia (gas) | 2,3-dihydroisoindol-1-one | 62 |
| 2 | Methylamine | 2-methylisoindolin-1-one | 74 |
| 3 | Aniline | 2-phenylisoindolin-1-one | 69 |
| 4 | Benzylamine | 2-benzylisoindolin-1-one | 70 |
| 5 | 2-Phenylethylamine | 2-phenethylisoindolin-1-one | 65 |
| 6 | Cyclohexylamine | 2-cyclohexylisoindolin-1-one | 58 |
| 7 | 4-Methoxybenzylamine | 2-(4-methoxybenzyl)isoindolin-1-one | 68 |
| 8 | Furfurylamine | 2-(furan-2-ylmethyl)isoindolin-1-one | 55 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of Isoindolin-1-one (6) from this compound (3) and Ammonia
This protocol describes the synthesis of the parent isoindolin-1-one.[1]
Materials:
-
This compound (3)
-
Ethanol
-
Aqueous ammonia
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
A solution of this compound (3) in ethanol is heated to reflux.
-
After a certain period, the reaction mixture is cooled to room temperature.
-
Aqueous ammonia is then added to the reaction mixture, and the solution is heated to reflux again.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford pure isoindolin-1-one (6).
Protocol 2: Synthesis of 2-Methylisoindolin-1-one (7) from this compound (3) and Methylamine
This protocol details the synthesis of an N-alkylated isoindolin-1-one.[1]
Materials:
-
This compound (3)
-
Methylamine solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent for column chromatography (e.g., Hexane:Ethyl Acetate mixture)
Procedure:
-
This compound (3) is dissolved in dry dichloromethane and cooled in an ice bath.
-
A solution of methylamine is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is monitored by TLC.
-
Once the reaction is complete, the mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield 2-methylisoindolin-1-one (7).
Protocol 3: One-Pot Synthesis of 2-Phenylisoindolin-1-one (9) from this compound (3) and Aniline
This one-pot, two-step procedure is effective for the synthesis of N-aryl isoindolinones.[1]
Materials:
-
This compound (3)
-
Aniline
-
Triethylamine (TEA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvent for column chromatography (e.g., Hexane:Ethyl Acetate, 80:20)[2]
Procedure:
-
To a solution of this compound (3) in dry dichloromethane, aniline and triethylamine are added.
-
The reaction mixture is stirred at room temperature, leading to the formation of the intermediate, 2-(chloromethyl)-N-phenylbenzamide (8).[1]
-
After the formation of the intermediate is confirmed by TLC, DBU is added to the reaction mixture.
-
The mixture is stirred at room temperature until the cyclization to 2-phenylisoindolin-1-one (9) is complete, as monitored by TLC.
-
The reaction mixture is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to give pure 2-phenylisoindolin-1-one (9).[2]
Signaling Pathways and Biological Relevance
Derivatives of isoindolin-1-one, synthesized from this compound, have been shown to interact with several crucial cellular signaling pathways, highlighting their potential as therapeutic agents.
NRF2 Signaling Pathway
The Nrf2-Keap1 pathway is a primary regulator of cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is inactivated, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes. Some isoindolinone derivatives have been identified as activators of the NRF2 pathway, suggesting their potential in treating diseases associated with oxidative stress.
Caption: NRF2 signaling pathway and potential activation by isoindolinone derivatives.
PARP1 Inhibition in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks through the base excision repair (BER) pathway. Inhibition of PARP1 leads to the accumulation of unrepaired single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP1 can lead to synthetic lethality. Isoindolinone-based compounds have been developed as potent PARP1 inhibitors.[3][4]
Caption: PARP1's role in DNA repair and inhibition by isoindolinone derivatives.
CDK7 Inhibition and Cell Cycle Control
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription. As part of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. CDK7 is also a component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcription initiation. Isoindolin-1-ones have been investigated as potential CDK7 inhibitors, suggesting their utility as anti-cancer agents by simultaneously arresting the cell cycle and inhibiting transcription.[5][6]
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Monitoring of 2-(Chloromethyl)benzoyl Chloride Reactions by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)benzoyl chloride is a reactive bifunctional molecule utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. Its dual reactivity, stemming from the acid chloride and the benzylic chloride moieties, allows for sequential or selective reactions to build molecular complexity. Accurate monitoring of reactions involving this intermediate is crucial for reaction optimization, kinetic studies, and ensuring product quality in drug development and manufacturing.
This application note provides a detailed protocol for the analytical monitoring of a representative reaction of this compound with a primary amine using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology leverages the principles of reversed-phase chromatography for separation and mass spectrometry for sensitive and selective detection of the reactant, product, and potential byproducts. While direct analysis of the highly reactive this compound is challenging due to its instability in aqueous environments, this protocol focuses on the derivatization of the reaction mixture, a common and robust approach for analyzing such reactive species and their products.[1][2][3]
Reaction Scheme
The protocol outlined below describes the monitoring of the acylation of a generic primary amine (R-NH₂) with this compound. The primary product is the corresponding amide.
Caption: Reaction of this compound with a primary amine.
Experimental Protocols
Reaction Sample Quenching and Preparation
To accurately monitor the reaction progress, it is critical to quench the reaction at specific time points to prevent further conversion before analysis.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Deionized water, 18 MΩ·cm
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable, commercially available isotopically labeled compound with similar chromatographic behavior to the analyte of interest, prepared in ACN)
Protocol:
-
At designated time points (e.g., t = 0, 5, 15, 30, 60 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of cold acetonitrile containing the internal standard. This 1:100 dilution effectively stops the reaction by reducing reactant concentrations and temperature.
-
Vortex the quenched sample for 30 seconds.
-
Centrifuge the sample at 12,000 x g for 5 minutes to pellet any precipitated material.[4]
-
Transfer the supernatant to an LC-MS autosampler vial for analysis.
LC-MS Analysis
This protocol utilizes a reversed-phase C18 column for the separation of the reactants and products, coupled with a triple quadrupole mass spectrometer for detection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole (QqQ) Mass Spectrometer
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
MS Parameters (Multiple Reaction Monitoring - MRM):
The following table provides hypothetical MRM transitions for monitoring the disappearance of the reactant and the appearance of the product. These values should be optimized for the specific primary amine used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimize |
| N-Alkyl-2-(chloromethyl)benzamide | [M+H]⁺ | Fragment 2 | Optimize |
| Internal Standard | [M+H]⁺ | Fragment 3 | Optimize |
Note: Direct analysis of the acyl chloride can be challenging due to its reactivity. An alternative is to monitor a stable derivative formed during quenching.
Data Presentation
The quantitative data from the LC-MS analysis can be summarized to track the reaction progress. The peak area ratio of the analyte to the internal standard is used for quantification.
Table 1: Reaction Monitoring Data
| Time Point (min) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (µM) |
| 0 | 1,250,000 | 620,000 | 2.02 | 100.0 |
| 5 | 980,000 | 615,000 | 1.59 | 78.7 |
| 15 | 550,000 | 625,000 | 0.88 | 43.6 |
| 30 | 210,000 | 610,000 | 0.34 | 16.8 |
| 60 | 50,000 | 622,000 | 0.08 | 4.0 |
This table represents hypothetical data for the disappearance of this compound.
Table 2: Product Formation Data
| Time Point (min) | Product Peak Area | IS Peak Area | Peak Area Ratio (Product/IS) | Concentration (µM) |
| 0 | 0 | 620,000 | 0.00 | 0.0 |
| 5 | 430,000 | 615,000 | 0.70 | 21.3 |
| 15 | 880,000 | 625,000 | 1.41 | 56.4 |
| 30 | 1,250,000 | 610,000 | 2.05 | 83.2 |
| 60 | 1,400,000 | 622,000 | 2.25 | 96.0 |
This table represents hypothetical data for the formation of the N-Alkyl-2-(chloromethyl)benzamide product.
Experimental Workflow Diagram
Caption: Workflow for monitoring this compound reactions.
Conclusion
This application note provides a robust and reliable LC-MS method for the quantitative monitoring of reactions involving this compound. The protocol emphasizes the importance of proper sample quenching and preparation for accurate results. The use of a C18 column for separation and a triple quadrupole mass spectrometer in MRM mode ensures high selectivity and sensitivity. This methodology is suitable for a wide range of applications, from kinetic studies in a research setting to quality control in pharmaceutical development. The provided protocols and tables serve as a template that can be adapted for specific reaction conditions and analytical instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchwithrowan.com [researchwithrowan.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Applikationshinweise und Protokolle zur Derivatisierung von Aminen mit 2-(Chlormethyl)benzoylchlorid für die analytische Bestimmung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die quantitative Analyse von primären und sekundären Aminen in komplexen Matrices wie biologischen Flüssigkeiten oder Umweltproben stellt aufgrund ihrer hohen Polarität und geringen Flüchtigkeit oft eine analytische Herausforderung dar. Eine chemische Derivatisierung ist ein gängiger Ansatz, um diese Moleküle in weniger polare, besser nachweisbare und chromatographisch trennbare Derivate umzuwandeln. 2-(Chlormethyl)benzoylchlorid ist ein Derivatisierungsreagenz, das strukturell dem gut charakterisierten Benzoylchlorid ähnelt.[1][2][3][4] Durch die Reaktion mit Aminen führt es eine Benzoylgruppe ein, was die Hydrophobizität der Analyten erhöht und somit deren Retention in der Umkehrphasen-Flüssigchromatographie (RP-HPLC) verbessert.[2][5] Die Einführung dieser Gruppe kann zudem die Ionisierungseffizienz in der Massenspektrometrie (MS) steigern, was zu empfindlicheren Nachweismethoden führt.[2][6]
Diese Applikationsschrift beschreibt die theoretischen Grundlagen, detaillierte experimentelle Protokolle und erwartete Ergebnisse für die Derivatisierung von Aminen mit 2-(Chlormethyl)benzoylchlorid für die quantitative Analyse mittels HPLC-MS/MS. Aufgrund der begrenzten Literatur, die sich spezifisch mit 2-(Chlormethyl)benzoylchlorid befasst, basieren die hier vorgestellten Protokolle auf etablierten Methoden für Benzoylchlorid.[1][2][4][7]
Reaktionsprinzip
Die Derivatisierung von primären und sekundären Aminen mit 2-(Chlormethyl)benzoylchlorid folgt dem Mechanismus der Schotten-Baumann-Reaktion.[2][6] In einem basischen Milieu wird das Amin deprotoniert, wodurch seine Nukleophilie erhöht wird. Das nukleophile Amin greift anschließend das elektrophile Carbonylkohlenstoffatom des Säurechlorids an. Nach der Abspaltung von Chlorwasserstoff (HCl), das durch die Base neutralisiert wird, bildet sich ein stabiles Amidderivat.
Abbildung 1: Allgemeines Reaktionsschema der Derivatisierung von primären Aminen mit 2-(Chlormethyl)benzoylchlorid.
Applikationshinweise
Vorteile der Derivatisierung:
-
Verbesserte chromatographische Eigenschaften: Die Einführung der hydrophoben 2-(Chlormethyl)benzoyl-Gruppe erhöht die Retentionszeit der polaren Amine auf C18-Säulen und verbessert die Trennung von matrix-assoziierten Störungen.[2]
-
Erhöhte Empfindlichkeit in der Massenspektrometrie: Die Derivatisierung erhöht die Molekülmasse und kann die Ionisierungseffizienz im Massenspektrometer verbessern, was zu niedrigeren Nachweis- (LOD) und Bestimmungsgrenzen (LOQ) führt.
-
Schnelle Reaktionskinetik: Ähnlich wie bei Benzoylchlorid wird eine schnelle und vollständige Reaktion bei Raumtemperatur erwartet, was die Probenvorbereitungszeit verkürzt.[2]
-
Stabile Derivate: Die gebildeten Amidbindungen sind in der Regel stabil und ermöglichen eine zuverlässige quantitative Analyse.[2]
Potenzielle Anwendungen:
Die Methode eignet sich für die quantitative Analyse einer Vielzahl von Aminen in unterschiedlichen Forschungs- und Anwendungsbereichen:
-
Klinische Diagnostik: Bestimmung von biogenen Aminen (z.B. Katecholamine, Histamin) in Plasma oder Urin.[4][7]
-
Pharmazeutische Analytik: Quantifizierung von amin-haltigen Wirkstoffen und deren Metaboliten in biologischen Proben im Rahmen von pharmakokinetischen Studien.
-
Lebensmittelchemie: Analyse von biogenen Aminen in fermentierten Lebensmitteln als Indikator für Qualität und Verderb.[8]
-
Umweltanalytik: Nachweis von aromatischen Aminen oder anderen amin-haltigen Schadstoffen in Wasser- und Bodenproben.
Experimentelle Protokolle
Die folgenden Protokolle sind adaptierte Verfahren, die auf der bewährten Derivatisierung mit Benzoylchlorid basieren.[1][6][7]
Protokoll 1: Derivatisierung von Aminen in wässrigen Proben
-
Probenvorbereitung:
-
Eine geeignete Menge der Probe (z.B. 100 µL Plasma, Urin oder Zellextrakt) in ein Reaktionsgefäß (z.B. 1,5 mL Mikrozentrifugenröhrchen) überführen.
-
Gegebenenfalls einen internen Standard (z.B. ein stabil-isotopenmarkiertes Analogon) hinzufügen.
-
-
pH-Einstellung:
-
100 µL Natriumcarbonat-Puffer (890 mM in Wasser) zur Probe geben, um einen basischen pH-Wert (ca. 9-11) einzustellen.[1]
-
Die Lösung kurz vortexen.
-
-
Derivatisierungsreaktion:
-
Reaktionsabbruch und Probenaufbereitung:
-
Zur Beendigung der Reaktion 100 µL einer sauren Lösung (z.B. 1% Schwefelsäure in 80/20 Acetonitril/Wasser) zugeben.[1] Dies stoppt die Reaktion und stabilisiert die Derivate.
-
Die Probe für 5 Minuten bei >10.000 x g zentrifugieren, um ausgefallene Proteine oder Salze zu entfernen.
-
Den Überstand vorsichtig in ein HPLC-Vial überführen.
-
Protokoll 2: Analyse mittels HPLC-MS/MS
-
Chromatographische Bedingungen (Beispiel):
-
HPLC-System: Standard-UHPLC/HPLC-System
-
Säule: C18-Umkehrphasensäule (z.B. 2,1 x 100 mm, 1,8 µm Partikelgröße)
-
Mobile Phase A: 0,1% Ameisensäure in Wasser
-
Mobile Phase B: 0,1% Ameisensäure in Acetonitril
-
Flussrate: 0,3 mL/min
-
Säulentemperatur: 40 °C
-
Injektionsvolumen: 5 µL
-
Gradient (Beispiel):
-
0-2 min: 5% B
-
2-15 min: linearer Anstieg auf 95% B
-
15-18 min: 95% B
-
18-18.1 min: Rückkehr zu 5% B
-
18.1-25 min: Äquilibrierung bei 5% B
-
-
-
Massenspektrometrische Bedingungen (Beispiel):
-
Massenspektrometer: Triple-Quadrupol-Massenspektrometer
-
Ionisierungsmodus: Elektrospray-Ionisierung (ESI), positiv
-
Messmodus: Multiple Reaction Monitoring (MRM)
-
Quellenparameter: Optimierung je nach Gerät (z.B. Kapillarspannung, Quellentemperatur, Gasflüsse)
-
MRM-Übergänge: Für jeden derivatisierten Analyten müssen die spezifischen Übergänge (Precursor-Ion -> Produkt-Ion) und die Kollisionsenergien optimiert werden. Das Precursor-Ion entspricht der Masse des derivatisierten Amins [M+H]⁺.
-
References
- 1. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Heterocycles Using 2-(Chloromethyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various heterocyclic compounds utilizing the versatile bifunctional reagent, 2-(chloromethyl)benzoyl chloride. This reagent serves as a valuable building block in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
This compound possesses two electrophilic centers: a highly reactive acyl chloride and a benzylic chloride. This dual reactivity allows for sequential, one-pot reactions with various nucleophiles to construct complex heterocyclic systems efficiently. This approach offers advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines the synthesis of N-substituted isoindolin-1-ones and benzo[c]thiophen-1(3H)-one, providing quantitative data, detailed experimental procedures, and visual workflows to aid in reproducible and efficient synthesis.
Synthesis of N-Substituted Isoindolin-1-ones
The reaction of this compound with primary amines provides a straightforward, one-pot route to a variety of N-substituted isoindolin-1-ones. The reaction proceeds via an initial acylation of the amine at the benzoyl chloride moiety, followed by an intramolecular nucleophilic substitution where the newly formed amide nitrogen displaces the benzylic chloride to form the five-membered lactam ring.
Quantitative Data Summary
| Entry | Amine | Product | Yield (%)[1] |
| 1 | Methylamine (gas) | 2-Methylisoindolin-1-one | 74 |
| 2 | Aniline | 2-Phenylisoindolin-1-one | 69 |
| 3 | Various Primary Amines | N-Substituted Isoindolin-1-ones | 16-70 |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of N-Substituted Isoindolin-1-ones
This protocol describes a general two-step, one-pot procedure for the synthesis of N-substituted isoindolin-1-ones from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, methylamine)
-
Triethylamine (Et₃N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dry dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in dry dichloromethane.
-
Acylation: Cool the solution to 0 °C using an ice bath. To this solution, add a solution of this compound (1.0 eq.) in dry dichloromethane dropwise over 15-30 minutes.
-
Monitoring the First Step: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the acylation by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Cyclization: To the reaction mixture, add DBU (1.2 eq.) and stir at room temperature.
-
Monitoring the Second Step: Monitor the intramolecular cyclization by TLC. The reaction time may vary depending on the substrate (typically 12-24 hours).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted isoindolin-1-one.
Reaction Workflow
Caption: One-pot synthesis of N-substituted isoindolin-1-ones.
Synthesis of Sulfur-Containing Heterocycles
This compound can also be employed in the one-pot synthesis of sulfur-containing heterocycles. An example is the synthesis of Benzo[c]thiophen-1(3H)-one through a reaction with a sulfur nucleophile.
Quantitative Data Summary
| Entry | Sulfur Nucleophile | Product | Yield (%)[1] |
| 1 | Ethanethioamide | Benzo[c]thiophen-1(3H)-one | 40 |
Experimental Protocol
Protocol 2: Synthesis of Benzo[c]thiophen-1(3H)-one
This protocol outlines the one-pot synthesis of Benzo[c]thiophen-1(3H)-one from this compound and ethanethioamide.
Materials:
-
This compound
-
Ethanethioamide
-
Suitable aprotic solvent (e.g., dry dichloromethane or THF)
-
Base (e.g., triethylamine or DBU)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethanethioamide (1.0 eq.) and a suitable base (1.1 eq.) in a dry aprotic solvent under an inert atmosphere.
-
Addition of Reagent: To this solution, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain Benzo[c]thiophen-1(3H)-one.
Reaction Workflow
References
Application of 2-(Chloromethyl)benzoyl Chloride in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Chloromethyl)benzoyl chloride is a versatile bifunctional reagent utilized in the synthesis of a variety of pharmaceutical intermediates. Its structure incorporates both a reactive acyl chloride and a benzylic chloride, allowing for sequential or one-pot reactions to construct complex heterocyclic scaffolds. This document outlines its application in the synthesis of a novel salicylic acid derivative and N-substituted isoindolinones, which are precursors to compounds with potential therapeutic activities.
Key Applications
The primary applications of this compound in pharmaceutical intermediate synthesis include, but are not limited to:
-
Acylation Agent: The benzoyl chloride moiety readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
-
Precursor to Isoindolinones: The dual functionality allows for intramolecular cyclization with amines to form the isoindolinone core, a structural motif present in a range of biologically active compounds.
Data Presentation
Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
| Parameter | Value | Reference |
| Starting Materials | Salicylic acid, 3-(Chloromethyl)benzoyl chloride | [1] |
| Solvent | Acetone | [1] |
| Catalyst | Pyridine | [1] |
| Reaction Condition | Microwave irradiation (600 W) | [1] |
| Reaction Time | 5 minutes | [1] |
| Yield | 73.27 ± 4.66% | [1] |
Synthesis of N-Substituted Isoindolin-1-ones
| Product | Amine Reactant | Reaction Conditions | Yield | Reference |
| 2-Methylisoindolin-1-one | Methylamine (gas) | Dichloromethane, -15°C, 3h | 74% | [2] |
| N-Phenylisoindolin-1-one | Aniline | 1. Triethylamine, Dichloromethane, -15°C, 5h2. DBU, Dichloromethane, RT, 2h | 69% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
This protocol details the synthesis of a salicylic acid derivative with potential as a novel anti-inflammatory and analgesic agent.[1]
Materials:
-
Salicylic acid
-
3-(Chloromethyl)benzoyl chloride
-
Acetone
-
Pyridine
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, dissolve salicylic acid in acetone.
-
Add a catalytic amount of pyridine to the solution.
-
To this mixture, add 3-(chloromethyl)benzoyl chloride.
-
Place the reaction vessel in a microwave reactor and irradiate at 600 W for 5 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as crystallization or chromatography.
Protocol 2: Synthesis of N-Substituted Isoindolin-1-ones
N-substituted isoindolinones are a class of compounds with a wide range of biological activities, including anxiolytic, sedative, hypnotic, and antihypertensive effects.[2] This protocol provides a general method for their synthesis from this compound.
Materials:
-
This compound
-
Primary amine (e.g., methylamine, aniline)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (for less reactive amines)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for less reactive amines)
-
Standard laboratory glassware
Procedure for N-Alkyl-isoindolinones (e.g., 2-Methylisoindolin-1-one):
-
Dissolve this compound in dichloromethane in a reaction flask.
-
Cool the solution to -15°C using an appropriate cooling bath.
-
Bubble the desired alkylamine gas (e.g., methylamine) through the solution for 3 hours while maintaining the temperature at -15°C.[2]
-
Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product can be purified by chromatography or crystallization to yield the desired N-alkyl-isoindolinone.
Procedure for N-Aryl-isoindolinones (e.g., N-Phenylisoindolin-1-one):
-
Dissolve this compound and aniline in dichloromethane in a reaction flask.
-
Cool the solution to -15°C.
-
Add triethylamine dropwise to the cooled solution and stir for 5 hours at -15°C.[2]
-
Allow the reaction to warm to room temperature and add DBU.
-
Stir the reaction mixture for an additional 2 hours at room temperature.[2]
-
The work-up and purification are similar to the N-alkyl-isoindolinone synthesis described above.
Visualizations
Synthesis Pathway for 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid
Caption: Synthesis of a salicylic acid derivative.
General Synthesis Pathway for N-Substituted Isoindolin-1-ones
Caption: General pathway for isoindolinone synthesis.
Experimental Workflow for N-Phenylisoindolin-1-one Synthesis
Caption: Workflow for N-Phenylisoindolin-1-one.
References
Application Notes and Protocols: Stereoselective Reactions in the Synthesis of Chiral Isoindolinones Derived from 2-(Chloromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging 2-(chloromethyl)benzoyl chloride in stereoselective synthesis, with a focus on the preparation of enantioenriched 3-substituted isoindolinones. These chiral heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development.
Introduction
This compound is a versatile bifunctional reagent, featuring two electrophilic sites that enable the construction of various molecular architectures. A particularly valuable application of this reagent is in the synthesis of isoindolinones. While direct stereoselective reactions involving the acyl chloride moiety, such as kinetic resolutions, are not widely documented, its derivatives are pivotal precursors for powerful asymmetric transformations, including diastereoselective and enantioselective cyclization reactions to afford chiral isoindolinones.
This document outlines two primary strategies for achieving stereoselectivity: the use of chiral auxiliaries and organocatalysis in intramolecular aza-Michael reactions.
Diastereoselective Synthesis of Isoindolinones Using a Chiral Auxiliary
A robust method for preparing enantiopure 3-substituted isoindolinones involves the use of a chiral auxiliary to direct the stereochemical outcome of an intramolecular cyclization. This approach relies on the temporary incorporation of a chiral moiety to control the formation of the new stereocenter.
Reaction Scheme: Intramolecular Aza-Michael Reaction
The overall strategy involves the preparation of an ortho-substituted benzamide bearing a chiral auxiliary and a Michael acceptor. The subsequent base-mediated intramolecular aza-Michael reaction proceeds with high diastereoselectivity, and the chiral auxiliary can be subsequently removed to yield the enantioenriched isoindolinone.
Troubleshooting & Optimization
Technical Support Center: 2-(Chloromethyl)benzoyl Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common side products, troubleshooting, and experimental considerations for reactions involving 2-(chloromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is a bifunctional electrophile with two primary reactive sites:
-
Acyl Chloride: This is a hard electrophilic center, highly susceptible to nucleophilic acyl substitution.
-
Benzylic Chloride: This is a softer electrophilic center, reactive towards nucleophilic substitution (SN1 and SN2 mechanisms).
The reactivity at each site can be influenced by the nature of the nucleophile, solvent, and reaction conditions.
Q2: What are the most common side products observed in reactions with this compound?
A2: The most frequently encountered side products arise from reactions at one or both of the electrophilic centers. These include:
-
Hydrolysis Products: 2-(Chloromethyl)benzoic acid and 2-(hydroxymethyl)benzoic acid can form in the presence of water.
-
Intramolecular Cyclization Products: With certain nucleophiles, intramolecular reactions can lead to the formation of cyclic compounds like isoindolinones. For instance, reaction with aqueous ammonia can yield benzisoindolone.[1]
-
Polymerization/Self-Condensation Products: Under certain conditions, especially at elevated temperatures or in the presence of certain catalysts, the molecule can react with itself, leading to oligomers or polymers.
-
Friedel-Crafts Acylation Byproducts: In Friedel-Crafts reactions, potential side products include polysubstituted products and, in some cases, products from the rearrangement of the acylium ion, though this is less common for acylations.
Q3: How can I minimize the formation of hydrolysis-related side products?
A3: To minimize hydrolysis, it is crucial to work under anhydrous conditions. This includes using dry solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What conditions favor intramolecular cyclization over intermolecular reactions?
A4: Intramolecular reactions are generally favored at low concentrations (high dilution) to reduce the probability of intermolecular collisions. The choice of solvent and base can also play a critical role in directing the reaction towards cyclization.
Troubleshooting Guides
Issue 1: Formation of a Complex Mixture of Products
Possible Cause: Reactions with certain nucleophiles, such as aniline, urea, or thiourea, can lead to the formation of multiple, often unstable, products.[1] This can be due to competing reactions at both the acyl chloride and benzylic chloride sites, as well as subsequent reactions of the initial products.
Troubleshooting Steps:
-
Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction.
-
Optimize Order of Addition: Slowly adding the this compound to the nucleophile can help to maintain a low concentration of the electrophile and favor the desired reaction pathway.
-
Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base can help to avoid unwanted side reactions.
-
Two-Step, One-Pot Reactions: For some transformations, a sequential addition of reagents can yield cleaner products. For example, in the synthesis of N-phenylisoindolin-1-one, a two-step, one-pot reaction involving initial reaction with aniline in the presence of triethylamine, followed by the addition of DBU, gives a high yield of the desired product.[1]
Issue 2: Low Yield of the Desired Product in Friedel-Crafts Acylation
Possible Cause:
-
Deactivated Aromatic Substrate: Friedel-Crafts acylations are less effective with aromatic rings that are substituted with strongly electron-withdrawing groups.
-
Polysubstitution: The initial acylation product can sometimes undergo a second acylation, leading to di-substituted byproducts.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or by complexation with the product.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all reagents and equipment are free of moisture.
-
Stoichiometry of Catalyst: Use a stoichiometric amount of the Lewis acid catalyst, as it often complexes with the ketone product.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to favor the formation of the mono-acylated product.
Summary of Common Side Products and Their Formation Conditions
| Side Product | Reagents/Conditions Leading to Formation | Notes |
| 2-(Chloromethyl)benzoic acid | Presence of water | Hydrolysis of the acyl chloride group. |
| 2-(Hydroxymethyl)benzoic acid | Reaction with aqueous ammonia[1] | Formed alongside benzisoindolone. |
| Benzisoindolone | Reaction with aqueous ammonia[1] | An intramolecular cyclization product. |
| N-Substituted Isoindolinones | Reaction with primary amines[1] | Intramolecular cyclization is a common pathway. |
| Phthalide | Potential intramolecular cyclization product | Can be formed under certain conditions, though not explicitly reported as a major side product in the reviewed literature. |
| Polymeric Materials | High temperatures, presence of certain catalysts | Self-condensation or polymerization can occur. |
| Polysubstituted Products | Friedel-Crafts acylation conditions | More than one acyl group is added to the aromatic substrate. |
Key Experimental Protocols
Protocol 1: Synthesis of N-Substituted Isoindolin-1-ones
This protocol is a general procedure for the synthesis of N-substituted isoindolin-1-ones from this compound and a primary amine, as adapted from the work of Potaczek et al.[1]
Materials:
-
This compound
-
Primary amine (e.g., methylamine, aniline)
-
Triethylamine (for less reactive amines like aniline)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for less reactive amines)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure for Reactive Amines (e.g., Methylamine):
-
Dissolve the primary amine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography or recrystallization.
Procedure for Less Reactive Amines (e.g., Aniline):
-
Dissolve the aniline and triethylamine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in the same solvent.
-
Stir the mixture at room temperature for a designated time.
-
Add DBU to the reaction mixture and continue stirring until the intramolecular cyclization is complete (monitor by TLC).
-
Work up the reaction as described above.
Reaction Pathways and Logic Diagrams
Below are diagrams illustrating the formation of common side products.
References
How to improve the yield of isoindolinone synthesis
Welcome to the Technical Support Center for Isoindolinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, helping you optimize your synthetic protocols and improve reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of isoindolinones in a practical question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any product. What are the common causes and how can I fix this?
Low or no yield is a frequent issue stemming from several potential factors. A systematic review of your experimental setup is the best approach.[1]
Initial Troubleshooting Steps:
-
Purity of Starting Materials and Solvents:
-
Problem: Impurities in reagents can inhibit catalysts or introduce side reactions.[1] Aldehydes, for instance, are prone to oxidation. Solvents containing water can be detrimental to reactions involving strong bases or moisture-sensitive intermediates.[1][2]
-
Solution: Verify the purity of your starting materials using methods like NMR or GC-MS and purify them if necessary. Ensure all solvents are anhydrous, especially for moisture-sensitive reactions, by using freshly dried solvents.[1]
-
-
Reaction Atmosphere and Setup:
-
Problem: Many synthetic protocols, particularly those using transition metal catalysts, are sensitive to air and/or moisture.[2] Leaks in the reaction setup can introduce oxygen or water, leading to catalyst deactivation, reagent decomposition, or unwanted side reactions.[1]
-
Solution: For sensitive reactions, ensure all glassware is properly flame-dried or oven-dried before use.[3] Maintain a robust inert atmosphere (e.g., Nitrogen or Argon) throughout the experiment.[4] Degas all solvents prior to use.
-
-
Temperature Control:
-
Problem: Inconsistent or incorrect reaction temperatures can significantly impact reaction rates and selectivity.[1] Localized overheating, especially during the addition of reagents in exothermic reactions, can promote the formation of side products and degrade the desired product.[1]
-
Solution: Use a calibrated thermometer and a reliable heating or cooling system to maintain the specified temperature. For exothermic processes, add reagents dropwise or in portions to manage the reaction temperature effectively.
-
-
Catalyst and Reagent Integrity:
-
Problem: Catalysts, especially palladium complexes, can degrade over time or lose activity if not stored properly. Reagents may also have expiration dates beyond which their efficacy is reduced.[2]
-
Solution: Use fresh, high-quality catalysts and reagents whenever possible. If you suspect catalyst deactivation, consider using a new batch.
-
-
Work-up and Purification Losses:
-
Problem: Significant product loss can occur during transfers, extractions, and purification steps.[5] Using excessive solvent for washing or recrystallization can lead to a substantial decrease in isolated yield.[5]
-
Solution: Minimize the number of transfers between flasks.[3][5] During work-up, ensure thorough extraction of the product. When purifying by crystallization, use the minimum amount of solvent necessary. When performing column chromatography, ensure the product is not decomposing on the silica gel.[3]
-
Q2: My reaction is producing significant impurities or side products. How can I improve selectivity?
Poor selectivity often points to suboptimal reaction conditions or the inherent reactivity of the substrates.
Strategies to Improve Selectivity:
-
Optimize Catalyst and Ligand: The choice of catalyst and ligand is critical in many transition-metal-catalyzed reactions. For example, in palladium-catalyzed cyclizations, ligands like Xantphos have been used to achieve good yields.[6] Screening different ligands can help minimize side reactions.
-
Adjust Temperature: Lowering the reaction temperature can sometimes suppress undesired reaction pathways, which may have higher activation energies than the desired transformation.
-
Control Reagent Stoichiometry: Carefully controlling the ratio of reactants is crucial. An excess of one reagent may lead to the formation of byproducts.
-
Change the Solvent: The solvent can influence the reaction pathway. A screen of different solvents may reveal an optimal medium that favors the desired product.
Q3: The reaction starts but stalls before completion. What should I investigate?
An incomplete reaction can be frustrating. The following factors are common culprits:
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the starting materials or solvents, or by the product itself inhibiting the catalyst. Adding a fresh portion of the catalyst may restart the reaction.
-
Reagent Degradation: One of the reagents might be unstable under the reaction conditions and degrade over time. Monitoring the concentration of starting materials can help diagnose this issue.
-
Equilibrium: The reaction may be reversible and have reached equilibrium. In such cases, removing one of the products (e.g., water) as it forms can drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are some of the most effective methods for synthesizing isoindolinones with high yields?
Several robust methods have been developed, ranging from classic transition-metal-catalyzed approaches to modern metal-free strategies.
-
Palladium-Catalyzed Reactions: These are among the most common methods. They often involve C-H activation and carbonylation of substrates like benzylamines or 2-iodobenzamides.[6][7] These methods are versatile but may require careful optimization of the catalyst, ligand, and oxidant.[6]
-
Metal-Free Synthesis: An efficient one-pot method uses 2-benzoylbenzoic acid, chlorosulfonyl isocyanate (CSI), and various alcohols to produce isoindolinone derivatives in good yields under mild, metal-free conditions.[8] This approach is advantageous for its simplicity and sustainability.[8]
-
Reductive C-N Coupling: Various N-substituted isoindolinones can be synthesized in excellent yields via the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines, often using catalysts like ultrathin Pt nanowires.[9][10]
-
Ultrasonic-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates and improve yields for the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides.[11] This green chemistry approach often leads to shorter reaction times and lower energy consumption.[11]
Q2: How do substituents on the starting materials affect the reaction yield?
Substituents on the aromatic ring or on the nitrogen atom can have a significant electronic and steric impact on the reaction.
-
Electronic Effects: In palladium-catalyzed C-H carbonylation of benzylamines, both electron-donating and electron-withdrawing groups on the aromatic ring are generally well-tolerated, often leading to good yields.[7]
-
Steric Hindrance: Bulky substituents near the reaction center can sometimes diminish yields due to steric hindrance, which can slow down the desired bond-forming steps.[12]
Q3: Are there sustainable or "green" approaches to isoindolinone synthesis?
Yes, the development of environmentally friendly synthetic methods is an active area of research.
-
Avoiding Toxic Reagents: Some modern methods avoid the use of hazardous carbon monoxide (CO) gas by employing CO surrogates like benzene-1,3,5-triyl triformate (TFBen).[7]
-
Metal-Free Conditions: As mentioned, methods using reagents like chlorosulfonyl isocyanate proceed without a metal catalyst, which circumvents the need for costly and potentially toxic heavy metals.[8]
-
Ultrasonic Irradiation: This technique enhances reaction efficiency, reducing reaction times and energy requirements, which aligns with the principles of green chemistry.[11]
Data Presentation
Table 1: Comparison of Selected Catalytic Systems for Isoindolinone Synthesis
| Catalyst System | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| Pd₂(dba)₃ / Xantphos | 2-Iodobenzamides | i-PrOH / Et₃N | 70 °C | Moderate to Good | [6] |
| PdCl₂ | Benzylamines, TFBen (CO source), Cu(OAc)₂ | Toluene / DMSO | 110 °C | Up to 95% | [7] |
| Pd/C | 2-Benzyl-N-mesylbenzamides, KOAc | Dioxane | 130 °C | Up to 42% (oxidant-free) | [13] |
| Metal-Free (TFA cat.) | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Alcohol | Dichloromethane | Room Temp. | 90-93% | [8] |
Table 2: Optimization of Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-one
Based on the reaction of (Z)-3-benzylideneisobenzofuran-1(3H)-one and an aminoalcohol.
| Entry | Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | Ultrasonic | 50 | 30 min | 93% | [11] |
| 2 | Ultrasonic | 40 | 30 min | 85% | [11] |
| 3 | Ultrasonic | 30 | 30 min | 73% | [11] |
| 4 | Conventional Heating | 50 | 5 h | 82% | [11] |
Key Experimental Protocols
Protocol 1: Metal-Free One-Pot Synthesis of N-Substituted Isoindolinones[8]
This protocol describes an efficient synthesis from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI).
Materials:
-
2-Benzoylbenzoic acid (1.0 eq)
-
Chlorosulfonyl isocyanate (CSI) (1.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM), 10 mL
-
Corresponding alcohol (e.g., n-propanol), 1 mL
Procedure:
-
To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of TFA in 10 mL of DCM, add chlorosulfonyl isocyanate (1.1 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add 1 mL of the corresponding alcohol to the reaction mixture.
-
Continue stirring at room temperature for an additional 1 hour.
-
After the reaction is complete (monitored by TLC), remove the volatile components under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the desired isoindolinone derivative.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides[6]
This protocol outlines the synthesis of 3-acyl isoindolin-1-ones.
Materials:
-
Substituted 2-iodobenzamide (1.0 eq)
-
Pd₂(dba)₃ (catalyst)
-
Xantphos (ligand)
-
Triethylamine (Et₃N)
-
Isopropanol (i-PrOH)
Procedure:
-
In a reaction vessel, combine the 2-iodobenzamide substrate, Pd₂(dba)₃, and Xantphos.
-
Purge the vessel with an inert gas (e.g., Nitrogen).
-
Add the solvent system consisting of i-PrOH and Et₃N.
-
Heat the reaction mixture to 70 °C and stir under the nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with a standard aqueous work-up, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.
Visualizations
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones [organic-chemistry.org]
- 7. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoindolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04661F [pubs.rsc.org]
Technical Support Center: Purification of Products from 2-(Chloromethyl)benzoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with products derived from 2-(chloromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges when working with reaction products of this compound?
The main challenges arise from the dual electrophilic nature of this compound. It contains two reactive sites: a highly reactive acyl chloride and a benzylic chloride.[1] This duality can lead to a mixture of products, as nucleophiles can react at either or both sites. Key challenges include:
-
Formation of Complex Mixtures: Reactions, especially with nucleophiles like primary amines, can yield a variety of products, including N-substituted isoindolinones or mixtures of unstable compounds.[1]
-
Hydrolysis: The acyl chloride group is highly susceptible to hydrolysis, which converts it into a carboxylic acid (2-(chloromethyl)benzoic acid). This is a very common impurity if reactions are not performed under strictly anhydrous conditions.[1][2][3][4] The benzylic chloride can also slowly hydrolyze to benzyl alcohol.[3]
-
Competing Reactions: Depending on the nucleophile and reaction conditions, you may get a mixture of acylation at the carbonyl group and alkylation at the chloromethyl group.[1] For example, reaction with an amine can lead to both an amide and a secondary amine, potentially followed by cyclization.
Q2: What are the most common impurities to expect in my crude product?
Common impurities often stem from side reactions and the inherent reactivity of the starting material. These can include:
-
Unreacted this compound: If the reaction is incomplete.
-
Hydrolysis Products: The most common are 2-(chloromethyl)benzoic acid and, to a lesser extent, 2-(hydroxymethyl)benzoic acid if both groups hydrolyze.[1]
-
Side-Reaction Products: Undesired products from reaction at the alternative electrophilic site. For instance, if the goal is acylation, products formed via reaction at the benzylic chloride are impurities.
-
Dibenzyl Ether Derivatives: Formed from the reaction of the benzylic chloride with any benzyl alcohol species generated from hydrolysis.[3][5]
-
Polymerization Products: This can occur, particularly at elevated temperatures or in the presence of acidic (e.g., HCl) or metallic impurities.[6]
Q3: How can I minimize the formation of impurities during the reaction itself?
Controlling the reaction conditions is critical to improving the yield of the desired product and simplifying purification.
-
Maintain Anhydrous Conditions: Use dry solvents and glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the highly reactive acyl chloride.
-
Control Temperature: Reactions should be cooled, often in an ice bath, during the addition of reagents to manage the exothermic reaction and prevent side reactions.
-
Use a Base: The addition of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to scavenge the HCl produced during the reaction, which can otherwise catalyze unwanted side reactions.[1]
-
Optimize Reaction Strategy: For the synthesis of certain N-substituted isoindolinones, a two-step, one-pot reaction involving triethylamine and then DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can give high yields where a direct reaction might fail.[1]
Troubleshooting Purification
Q4: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This often happens if the solution is supersaturated or if impurities are present.
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional hot solvent to reduce the saturation level.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing the entire setup to cool to room temperature gradually.[7]
-
If crystals still do not form, try scratching the inside surface of the flask with a glass rod at the solution's surface to induce nucleation.[7]
-
Consider using a different solvent or a mixed-solvent system.[7]
Q5: I am getting poor separation using column chromatography. What are my options?
Poor separation can be frustrating but is often correctable by adjusting the chromatographic conditions.
Troubleshooting Steps:
-
Optimize the Eluent: This is the most critical factor. If your compounds are co-eluting, their polarities are too similar for the current solvent system.
-
If compounds are eluting too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio).
-
If compounds are sticking to the column (low Rf), increase the eluent polarity.
-
Run several small-scale tests on Thin Layer Chromatography (TLC) plates with different solvent systems to find the optimal one before committing to the column.[6]
-
-
Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. Use a ratio of at least 30:1 (silica:crude product) by weight.
-
Improve Sample Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the column in a narrow band. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
Data and Protocols
Quantitative Data Summary
The yield of products from this compound is highly dependent on the specific nucleophile and reaction conditions. Below is a summary of reported yields for representative products.
| Product Type | Example | Yield | Purification Method | Reference |
| N-Substituted Isoindolinone | N-phenylisoindolin-1-one | High Yield | Not Specified | [1] |
| N-Substituted Isoindolinone | 2-methylisoindolin-1-one | Not Specified | Not Specified | [1] |
| Isoindolinone Derivative | Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate | 95% | Thin-Layer Chromatography | [8] |
Experimental Protocols
General Protocol for Purification by Column Chromatography
This protocol is a general guideline and should be adapted based on the specific properties of the target compound.[9][10][11][12]
-
Select the Eluent: Determine the optimal solvent system using TLC. A common starting point for many benzoyl derivatives is a mixture of n-hexane and ethyl acetate.[8]
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just at the top of the silica.
-
Load the Sample: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the eluent). Carefully add the solution to the top of the silica bed using a pipette.
-
Elute: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate, using gentle pressure if necessary.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
General Protocol for Purification by Recrystallization
This method is suitable for solid products with impurities that have different solubility profiles.[7][9]
-
Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid is completely dissolved.
-
Hot Filtration (if needed): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them from the hot solution. This must be done quickly to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.
Visualized Workflows and Logic
Caption: Dual reactivity pathways of this compound.
Caption: A general workflow for the purification of reaction products.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of 2-(Chloromethyl)benzoyl Chloride and Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 2-(chloromethyl)benzoyl chloride and various anilines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-(chloromethyl)-N-arylbenzamides and subsequent intramolecular cyclization to N-arylisoindolin-1-ones.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired 2-(Chloromethyl)-N-arylbenzamide | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of N-arylisoindolin-1-one due to a strong base or high temperatures. 3. Hydrolysis of Acyl Chloride: Presence of water in the reaction mixture. 4. Sub-optimal Base: The base used may not be effective in scavenging HCl. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Use a non-nucleophilic base of moderate strength, such as triethylamine, and maintain a low reaction temperature (e.g., 0-5 °C).[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Use a tertiary amine base like triethylamine or pyridine. |
| Formation of N-Arylisoindolin-1-one as a Major Byproduct | 1. Base-Induced Cyclization: The base used is strong enough to deprotonate the amide proton, facilitating intramolecular cyclization.[1] 2. Elevated Reaction Temperature: Higher temperatures can promote the intramolecular cyclization. | 1. For the synthesis of the open-chain amide, use a milder base like triethylamine. If the cyclized product is desired, a stronger base like DBU can be used in a subsequent step.[1] 2. Maintain a low reaction temperature during the initial acylation step. |
| Presence of Multiple Unidentified Impurities | 1. Excess Aniline: Using a large excess of aniline can lead to the formation of multiple byproducts.[1] 2. Reaction with Bifunctional Reagent: this compound has two electrophilic centers, which can lead to complex side reactions.[1] 3. Decomposition of Starting Material or Product: Instability under the reaction conditions. | 1. Use a stoichiometric amount of aniline (or a slight excess, e.g., 1.1 equivalents). 2. Control the reaction conditions carefully, particularly temperature and the rate of addition of the acyl chloride. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air or moisture. |
| Difficulty in Product Isolation and Purification | 1. Emulsion during Workup: Formation of a stable emulsion during aqueous extraction. 2. Co-elution of Impurities: Similar polarity of the desired product and impurities. 3. Product Oiling Out: The product does not crystallize properly. | 1. Add brine (saturated NaCl solution) to break up the emulsion. 2. Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. 3. Try different crystallization solvents or use a co-solvent system. If crystallization fails, purification by column chromatography is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the reaction of this compound with anilines?
A1: The reaction typically proceeds in two stages. First, the acylation of the aniline with this compound to form a 2-(chloromethyl)-N-arylbenzamide. This intermediate can then undergo an intramolecular cyclization to yield an N-arylisoindolin-1-one.[1]
Q2: Which base is most suitable for the synthesis of 2-(chloromethyl)-N-arylbenzamides?
A2: A tertiary amine base such as triethylamine or pyridine is commonly used to neutralize the HCl generated during the acylation reaction.[1] It is important to avoid excessively strong bases if the open-chain amide is the desired product, as this can promote the subsequent cyclization.
Q3: How can I promote the formation of the cyclized product, N-arylisoindolin-1-one?
A3: To favor the formation of the N-arylisoindolin-1-one, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added after the initial acylation is complete.[1] Heating the reaction mixture may also promote cyclization.
Q4: What are the critical parameters to control during this reaction?
A4: The most critical parameters are:
-
Temperature: Low temperatures (e.g., 0-5 °C) are often preferred for the initial acylation to control the exothermic reaction and minimize side products.
-
Choice of Base: The basicity of the amine used can determine the final product distribution.[1]
-
Anhydrous Conditions: The presence of water can lead to hydrolysis of the this compound.
Q5: What analytical techniques are recommended for monitoring the reaction progress?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of isomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Experimental Protocols
General Procedure for the Synthesis of 2-(Chloromethyl)-N-phenylbenzamide
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add aniline (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the stirred solution.
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC until the aniline is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 2-(chloromethyl)-N-arylbenzamides.
Caption: Troubleshooting logic for common issues in the reaction.
References
Troubleshooting guide for incomplete reactions of 2-(Chloromethyl)benzoyl chloride
Technical Support Center: 2-(Chloromethyl)benzoyl chloride Reactions
This guide provides troubleshooting for common issues encountered during reactions involving this compound, addressing challenges faced by researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a bis-electrophile, meaning it has two electrophilic centers that can react with nucleophiles.[1] The first is the highly reactive acyl chloride group (on the carbonyl carbon), and the second is the benzylic chloride on the chloromethyl group.[1] The reactivity of these sites can lead to complex reaction profiles.
Q2: What are the most common side reactions observed with this compound?
A2: A significant side reaction is hydrolysis of the acyl chloride moiety by water, which forms 2-(chloromethyl)benzoic acid.[2] This can be a major issue if anhydrous conditions are not maintained. Additionally, depending on the nucleophile and reaction conditions, complex mixtures of unstable products can be formed due to the compound's dual reactivity.[1] For instance, reactions with certain amines can yield a variety of products if not carefully controlled.[1]
Q3: How should this compound be handled and stored?
A3: Due to its reactivity, especially with moisture, it should be handled under an inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware.[3] It is classified as a toxic and corrosive substance, causing severe skin burns and eye damage, and is harmful if inhaled or swallowed.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[4] Store the reagent in a tightly sealed container in a cool, dry place.
Troubleshooting Guide for Incomplete Reactions
Problem: Low to no yield of the desired product, with a significant amount of starting material remaining.
| Possible Cause | Recommended Solution |
| Reagent Degradation | This compound may have hydrolyzed due to improper storage. Use a fresh bottle or verify the purity of the starting material via analytical techniques (e.g., NMR, IR).[3] |
| Insufficient Reagent Activity | The nucleophile may not be sufficiently reactive under the chosen conditions. Consider using a stronger nucleophile, adding a catalyst, or increasing the reaction temperature. |
| Poor Mixing | In larger-scale reactions, inefficient mixing can lead to localized low concentrations of reactants. Ensure vigorous and consistent stirring throughout the reaction. |
| Low Reaction Temperature | The activation energy for the reaction may not be met. While balancing against potential side reactions, a controlled increase in temperature may be necessary. |
Problem: Formation of multiple unexpected products.
| Possible Cause | Recommended Solution |
| Reaction at Both Electrophilic Sites | The nucleophile may be reacting at both the acyl chloride and the benzylic chloride. A multi-step reaction, potentially with a protecting group strategy, may be required. A successful approach for reaction with aniline involves a two-step, one-pot method first forming the amide, followed by intramolecular cyclization.[1] |
| Presence of Moisture | Water in the reaction mixture will lead to the formation of 2-(chloromethyl)benzoic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[3] |
| Side Reactions with Solvent or Base | The solvent or base used may be participating in the reaction. For example, pyridine, when used as a base with aniline, can lead to a mixture of unstable products.[1] Triethylamine (Et3N) has been shown to be a more suitable base in some cases.[1] |
Data Presentation: Impact of Reaction Conditions on Acylation Yield
The following table, adapted from a study on the acylation of anisole with benzoyl chloride, illustrates how reaction time and catalyst preparation can influence product yield. This demonstrates the importance of optimizing reaction parameters.
| Catalyst Batch (Synthesized for different durations) | Reaction Time (minutes) | Benzoyl Chloride Conversion (%) | Selectivity for 4-methoxyacetophenone (%) |
| H8 | 1440 | ~65 | ~93 |
| H12 | 1440 | ~83 | ~96 |
| H24 | 1440 | ~82 | ~96 |
| H48 | 1440 | ~70 | ~94 |
| H72 | 1440 | ~55 | ~93 |
Data adapted from a study on HBEA zeolite catalysts in the acylation of anisole.[5][6] This data is for illustrative purposes to show the impact of reaction parameters on outcomes.
Experimental Protocols
Key Experiment: Synthesis of N-Phenylisoindolin-1-one from this compound and Aniline
This protocol is adapted from the work of Potaczek et al. and describes a successful two-step, one-pot reaction.[1]
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et3N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Amide Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve aniline (1 equivalent) and triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the cooled amine solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS until the starting material is consumed. The intermediate product is 2-(chloromethyl)-N-phenylbenzamide.
-
-
Intramolecular Cyclization:
-
To the reaction mixture containing the intermediate amide, add DBU (1.1 equivalents).
-
Stir the mixture at room temperature, monitoring the formation of N-phenylisoindolin-1-one by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete reactions of this compound.
References
- 1. pg.gda.pl [pg.gda.pl]
- 2. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 6. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted 2-(Chloromethyl)benzoyl chloride from reaction mixture
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)benzoyl chloride. Specifically, it addresses the challenges associated with removing the unreacted starting material from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the reactive sites of this compound?
A1: this compound is a bifunctional electrophile. It has two reactive sites that can interact with nucleophiles:
-
Acyl chloride: The carbonyl carbon of the acyl chloride is highly electrophilic and reacts readily with nucleophiles in a nucleophilic acyl substitution reaction.
-
Benzyl chloride: The benzylic carbon of the chloromethyl group is also electrophilic and can undergo nucleophilic substitution reactions (SN2 type).
The acyl chloride is generally more reactive than the benzyl chloride.
Q2: Why is it important to remove unreacted this compound?
A2: Leaving unreacted this compound in your product mixture can lead to several issues:
-
Product Impurity: It will contaminate your final product, potentially affecting its physical and chemical properties.
-
Downstream Reactions: Its reactive nature can interfere with subsequent reaction steps.
-
Toxicity: this compound is a corrosive and toxic compound.[1][2]
-
Instability: Over time, it can hydrolyze to form 2-(chloromethyl)benzoic acid and hydrochloric acid, which can degrade your product.
Q3: What are the common byproducts formed from this compound during quenching?
A3: The byproducts depend on the quenching agent used:
-
Water: Hydrolysis of the acyl chloride forms 2-(chloromethyl)benzoic acid. The benzyl chloride moiety hydrolyzes more slowly to form 2-(hydroxymethyl)benzoyl chloride.
-
Alcohols (e.g., methanol, ethanol): Reaction with the acyl chloride forms the corresponding ester (e.g., methyl 2-(chloromethyl)benzoate).
-
Amines (e.g., diethylamine, triethylamine): Reaction with the acyl chloride forms the corresponding amide (e.g., N,N-diethyl-2-(chloromethyl)benzamide). Excess amine will also neutralize any HCl generated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with 2-(chloromethyl)benzoic acid after aqueous workup. | Incomplete hydrolysis of the acyl chloride during the initial quench, followed by slow hydrolysis during storage or purification. | Ensure thorough mixing and sufficient time during the aqueous quench. A basic wash (e.g., with saturated sodium bicarbonate solution) will help to remove the acidic byproduct by converting it to its water-soluble salt. |
| An oily layer persists even after extensive washing. | The product or unreacted starting material may have limited water solubility. | Perform extractions with an appropriate organic solvent. Washing the organic layer with brine can help to break emulsions and remove residual water. |
| Formation of an unexpected byproduct. | The bifunctional nature of this compound may lead to side reactions with your desired nucleophile or the quenching agent. | Consider the relative reactivity of the two electrophilic sites. A milder quenching agent or lower reaction temperatures may be necessary. Protecting groups may be required for complex substrates. |
| Difficulty separating the product from the quenched byproduct (e.g., ester or amide). | The physical properties (e.g., boiling point, polarity) of the product and the byproduct are too similar for easy separation by distillation or chromatography. | Select a quenching agent that results in a byproduct with significantly different properties from your desired product. For example, use a bulky alcohol to create a much less volatile ester. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆Cl₂O | [3][4] |
| Molecular Weight | 189.04 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | |
| Melting Point | 17 °C | [3] |
| Boiling Point | 265 °C (at 760 mmHg) | [3] |
| Density | ~1.3 g/cm³ | [5] |
| Solubility in Water | Decomposes | [1] |
| Solubility in Organic Solvents | Soluble in diethyl ether, ethanol, benzene, and carbon tetrachloride. Miscible with chloroform. | [1][3] |
Experimental Protocols for Removal of Unreacted this compound
Below are three common methods for quenching and removing unreacted this compound from a reaction mixture.
Method 1: Aqueous Workup
This is the simplest method and is suitable when the desired product is stable to aqueous acid and base.
Protocol:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and carefully add deionized water to the reaction mixture with vigorous stirring. This will hydrolyze the unreacted this compound to 2-(chloromethyl)benzoic acid. Be aware that this reaction is exothermic and will produce HCl gas.
-
Once the initial exothermic reaction has subsided, add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize HCl and remove 2-(chloromethyl)benzoic acid.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to isolate the crude product.
Method 2: Amine Quench
This method is useful when the product is sensitive to acidic conditions. The resulting amide is often easily separable from the desired product.
Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of a secondary amine, such as diethylamine or diisopropylamine (1.5-2.0 equivalents relative to the excess this compound), to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes to ensure complete reaction.
-
Dilute the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the excess amine and the formed amide salt.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic phase to yield the crude product.
Method 3: Alcohol Quench
This method converts the unreacted acyl chloride to an ester, which can be advantageous if the ester has significantly different physical properties (e.g., boiling point) from the desired product, facilitating purification by distillation or chromatography.
Protocol:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add an alcohol, such as methanol or ethanol (2-3 equivalents relative to the excess this compound), to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with an organic solvent and wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate to obtain the crude product, which can then be purified to separate it from the ester byproduct.
Decision-Making Workflow for Removal Method Selection
The following diagram illustrates a logical workflow to help you decide on the most appropriate method for removing unreacted this compound from your reaction mixture.
Caption: Decision workflow for selecting a removal method.
References
- 1. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. This compound = 96.0 GC 42908-86-1 [sigmaaldrich.com]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions of 2-(Chloromethyl)benzoyl chloride
Disclaimer: This document is intended for informational purposes for trained research, scientific, and drug development professionals. 2-(Chloromethyl)benzoyl chloride is a reactive and hazardous chemical. All procedures should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and after a thorough risk assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive, toxic, and moisture-sensitive substance.[1][2][3] Its primary hazards stem from its high reactivity. As an acyl chloride, it reacts vigorously, and often exothermically, with nucleophiles such as water, alcohols, and amines.[4][5][6] This reactivity can lead to a rapid release of heat and the evolution of corrosive hydrogen chloride (HCl) gas, potentially causing a thermal runaway if not properly controlled.[7]
Q2: What is a thermal runaway and why is it a major concern with this compound?
A2: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction accelerates the reaction rate, which in turn generates more heat, creating a positive feedback loop.[8] This can lead to a rapid increase in temperature and pressure inside the reaction vessel, potentially resulting in boiling over, vessel rupture, or an explosion. Given the reactivity of this compound, particularly in acylation reactions, the risk of thermal runaway is significant if heat dissipation is inadequate.[8]
Q3: What types of reactions involving this compound are most likely to be highly exothermic?
A3: The following reactions are known to be significantly exothermic and require careful management:
-
Friedel-Crafts Acylation: This reaction, which involves an aromatic ring and a Lewis acid catalyst like aluminum chloride (AlCl₃), is a classic example of a highly exothermic process.[9][10]
-
Esterification with Alcohols: The reaction with alcohols to form esters is rapid and releases a substantial amount of heat.[5]
-
Amide Formation with Amines: The reaction with primary or secondary amines to form amides is also very vigorous and exothermic.[5][11]
-
Hydrolysis: Reaction with water, even atmospheric moisture, is an exothermic process that produces the corresponding carboxylic acid and HCl gas.[4][7]
Q4: What initial steps should I take to assess the thermal risk of my reaction?
A4: A thorough risk assessment is critical before starting any experiment.
-
Literature Review: Search for data on your specific reaction or analogous transformations to understand potential hazards.
-
Calorimetry: If possible, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction and determine the onset temperature of any decomposition.
-
Worst-Case Scenario Analysis: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and the potential adiabatic temperature rise in the event of a cooling failure to understand the maximum possible temperature increase.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound.
Issue 1: Rapid, Uncontrolled Temperature Increase
| Symptom | Potential Cause(s) | Immediate Action(s) | Preventative Measures |
| Temperature rises much faster than anticipated after reagent addition. | 1. Addition rate is too high.2. Inadequate cooling.3. Insufficient mixing leading to localized hot spots.4. Incorrect stoichiometry (e.g., excess catalyst). | 1. Immediately stop all reagent addition. 2. Increase cooling to maximum. If using an ice bath, add more ice/salt.3. Increase stirring rate if it is safe to do so.4. If the temperature continues to rise, proceed to the Emergency Quenching Protocol . | 1. Use a syringe pump or an addition funnel for slow, controlled addition.2. Ensure the cooling system is adequate for the scale of the reaction.3. Use an appropriate stir bar/overhead stirrer and ensure good agitation.4. Double-check all calculations before starting. |
| Sudden temperature spike after an initial induction period. | 1. Accumulation of unreacted starting material due to low initial temperature, followed by a sudden runaway reaction. | 1. Follow the same steps as for a rapid temperature increase.2. Be prepared for a rapid increase in pressure. | 1. Ensure the reaction has initiated before adding the bulk of the reagent.2. Consider adding a small portion of the reagent first and waiting for a slight, controlled exotherm before continuing the addition. |
Issue 2: Excessive Fuming and Pressure Buildup
| Symptom | Potential Cause(s) | Immediate Action(s) | Preventative Measures |
| Vigorous evolution of white fumes (HCl gas) from the reaction. | 1. Reaction with trace moisture.2. The reaction is proceeding too quickly, generating HCl faster than it can be vented or scrubbed. | 1. Ensure the reaction is under an inert atmosphere (e.g., Nitrogen, Argon).2. Reduce the rate of addition.3. Ensure the outlet is not blocked and is connected to a suitable acid gas scrubber (e.g., a bubbler with NaOH solution). | 1. Use oven-dried glassware and anhydrous solvents.[12]2. Maintain a positive pressure of inert gas.3. Plan for controlled reagent addition from the outset. |
| Noticeable pressure increase in a closed or semi-closed system. | 1. Rapid gas evolution (HCl).2. Solvent has begun to boil due to an uncontrolled exotherm. | 1. Immediately stop reagent addition and maximize cooling. 2. If pressure approaches the vessel's limit, safely vent the system to a scrubber or fume hood. Only do this if trained to do so. | 1. Never run highly exothermic reactions in a completely sealed vessel.2. Ensure a proper vent and scrubber system is in place. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Acylation Reaction
This protocol outlines a general method for conducting an exothermic acylation reaction with this compound in a jacketed lab reactor.
-
Reactor Setup and Pre-Reaction Checks:
-
Assemble a clean, dry, jacketed reactor equipped with an overhead stirrer, a thermocouple to monitor the internal temperature, a condenser with an inert gas inlet, and an addition funnel or syringe pump.
-
Connect the reactor jacket to a circulating cooling bath.
-
Charge the reactor with the substrate and an appropriate anhydrous solvent (e.g., Dichloromethane, Toluene).
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0 °C).
-
-
Reagent Addition:
-
Dissolve the this compound in the same anhydrous solvent in the addition funnel or syringe.
-
If using a Lewis acid catalyst (e.g., AlCl₃), it can be added portion-wise to the reactor or as a slurry, depending on the specific procedure. This addition is also often exothermic.
-
Begin adding the this compound solution dropwise or at a slow, constant rate, ensuring the internal temperature does not exceed the set limit (e.g., maintain T < 5 °C).
-
-
Reaction Monitoring:
-
Continuously monitor the internal temperature. Any deviation from the expected profile should be addressed immediately.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Quenching:
-
Once the reaction is complete, the mixture must be quenched safely.
-
A common method is to slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cold quenching solution (e.g., ice-water, dilute acid, or base).[12] This process is also exothermic and must be done with caution.
-
Protocol 2: Emergency Quenching
This procedure is for emergencies where a thermal runaway is in progress.
-
Alert Personnel: Immediately alert all personnel in the lab.
-
Stop Additions & Maximize Cooling: Stop all reagent flows and apply maximum cooling.
-
Prepare Quenching Agent: If a pre-determined and tested quenching agent is part of your safety protocol, prepare to use it. This is typically a cold, inert solvent or a non-reactive solution designed to dilute and cool the reaction.
-
Controlled Quench: If safe and feasible, slowly add the quenching agent to the reaction. Be aware this may cause a rapid release of gas.
-
Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Visualizations
Logical Flowchart for Exotherm Management
Caption: Troubleshooting flowchart for managing reaction exotherms.
Experimental Workflow Diagram
Caption: Step-by-step workflow for a controlled acylation reaction.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. studymind.co.uk [studymind.co.uk]
- 11. fishersci.it [fishersci.it]
- 12. orgsyn.org [orgsyn.org]
Preventing hydrolysis of 2-(Chloromethyl)benzoyl chloride during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 2-(Chloromethyl)benzoyl chloride during experimental workups.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions involving this compound, with a focus on preventing its hydrolysis.
Issue 1: Low yield of the desired product and presence of 2-(chloromethyl)benzoic acid.
-
Possible Cause: Accidental hydrolysis of this compound by water during the workup. Acyl chlorides are highly reactive towards nucleophiles, including water.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Strictly use anhydrous solvents for the reaction and extraction. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Quenching: If the reaction requires quenching, add the reaction mixture slowly to a cooled, stirred quenching solution. Do not add the quenching solution to the reaction mixture, as this can cause localized heating and uncontrolled reaction.
-
Use of a Mild Base: When performing an aqueous wash, use a cold, dilute solution of a weak base like sodium bicarbonate. This will neutralize any byproduct HCl without aggressively promoting the hydrolysis of the acyl chloride.[3]
-
Rapid Extraction: Minimize the contact time between the organic layer containing the product and any aqueous solutions. Perform extractions quickly and efficiently.
-
Brine Wash: After aqueous washes, wash the organic layer with brine (saturated NaCl solution) to help remove dissolved water before drying.
-
Issue 2: Formation of an unexpected ester byproduct.
-
Possible Cause: Use of an alcohol-based quenching agent or solvent. This compound will react with alcohols to form the corresponding ester.[2]
-
Troubleshooting Steps:
-
Avoid Alcoholic Solvents/Quenching Agents: If the formation of an ester is not desired, do not use alcohols like methanol or ethanol in the workup procedure.
-
Alternative Quenching: Opt for a non-alcoholic quenching method, such as quenching with a solution of sodium bicarbonate or by using a non-aqueous workup.
-
Issue 3: Difficulty in separating the product from the hydrolyzed byproduct, 2-(chloromethyl)benzoic acid.
-
Possible Cause: The carboxylic acid byproduct may have some solubility in the organic solvent.
-
Troubleshooting Steps:
-
Base Wash: Wash the organic layer with a cold, dilute solution of a weak base such as sodium bicarbonate or sodium carbonate. This will convert the carboxylic acid into its corresponding carboxylate salt, which is much more soluble in the aqueous layer and can be easily separated.[4]
-
Multiple Extractions: Perform multiple washes with the basic solution to ensure complete removal of the carboxylic acid byproduct.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is an acyl chloride. The carbonyl carbon in acyl chlorides is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it very reactive towards nucleophiles, and water is a common nucleophile that will readily attack the carbonyl carbon, leading to hydrolysis.[5]
Q2: What are the products of this compound hydrolysis?
A2: The hydrolysis of this compound yields 2-(chloromethyl)benzoic acid and hydrochloric acid (HCl).[5]
Q3: Can I use a strong base like sodium hydroxide to wash the reaction mixture?
A3: It is generally not recommended to use strong bases like sodium hydroxide. While they will effectively neutralize HCl and deprotonate the carboxylic acid, they can also significantly accelerate the hydrolysis of the remaining this compound.[5] A milder base like sodium bicarbonate is a safer choice.[3]
Q4: How can I confirm if my product has hydrolyzed?
A4: You can use analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Infrared (IR) spectroscopy. On a TLC plate, the carboxylic acid will likely have a different Rf value than the acyl chloride. In an IR spectrum, the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid. ¹H NMR will also show a distinct carboxylic acid proton signal.
Q5: Are there any workup procedures that completely avoid water?
A5: Yes, a non-aqueous workup can be performed. After the reaction is complete, the solvent can be removed under reduced pressure (if the product is not volatile). The residue can then be triturated with a non-polar solvent to precipitate any salts, followed by filtration. Alternatively, if the product is soluble, the residue can be dissolved in a suitable anhydrous organic solvent and filtered to remove insoluble byproducts.
Data Presentation
The choice of quenching agent can significantly impact the outcome of the workup. The following table summarizes the products formed and other considerations when using different quenching agents with this compound.
| Quenching Agent | Product from this compound | Advantages | Disadvantages | Best For |
| Water / aq. NaHCO₃ | 2-(chloromethyl)benzoic acid | Readily available, inexpensive. The resulting carboxylate is easily removed by extraction.[4] | Vigorous reaction, CO₂ evolution. Can be difficult to separate the carboxylic acid if the desired product is also acidic. | General purpose, especially when the desired product is neutral or basic. |
| Methanol / Ethanol | Methyl/Ethyl 2-(chloromethyl)benzoate | Generates a neutral ester byproduct. Less vigorous reaction than with water.[2] | Introduces an organic solvent. The ester byproduct may be difficult to separate from the desired product. | When the desired product is sensitive to aqueous conditions. |
| Ammonia / Amines | 2-(chloromethyl)benzamide | Fast and efficient reaction. | Produces a stable amide byproduct that can be difficult to remove. Amines can be toxic and have strong odors.[2] | Not generally recommended for quenching unless the amide is the intended product. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Sodium Bicarbonate
This protocol is suitable for reactions where the desired product is stable to water and soluble in a water-immiscible organic solvent.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Prepare Quenching Solution: In a separate flask, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate. The volume should be 5-10 times the volume of the reaction mixture.
-
Quench the Reaction: Slowly add the reaction mixture dropwise to the vigorously stirred sodium bicarbonate solution. Be cautious of gas evolution (CO₂).
-
Warm to Room Temperature: Once the addition is complete, remove the ice bath and allow the mixture to stir for 30-60 minutes to ensure complete quenching of any unreacted acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Wash: Combine the organic extracts and wash sequentially with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.
Protocol 2: Non-Aqueous Workup
This protocol is ideal for products that are highly sensitive to water.
-
Reaction Completion: Ensure the reaction has gone to completion.
-
Solvent Removal: If the reaction solvent is volatile, remove it under reduced pressure.
-
Trituration/Filtration:
-
If the product is solid and byproducts are soluble: Add a cold, anhydrous, non-polar solvent (e.g., hexanes) to the residue and stir to precipitate the product. Collect the product by filtration and wash with cold solvent.
-
If the product is soluble and byproducts are solid: Add a suitable anhydrous solvent (e.g., dichloromethane) to dissolve the product. Filter the mixture to remove any insoluble salts or byproducts.
-
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for a standard aqueous workup.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Removing excess Benzoyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purifying Isoindolinone Derivatives by Column Chromatography
Welcome to the technical support center for the purification of isoindolinone derivatives using column chromatography. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of isoindolinone derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Compound Eluting | 1. Insufficient Mobile Phase Polarity: The selected solvent system is not polar enough to move the isoindolinone derivative off the stationary phase. 2. Compound Decomposition: The isoindolinone derivative may be unstable on silica gel, causing it to decompose on the column.[1] 3. Irreversible Adsorption: The compound is too polar and is permanently stuck to the stationary phase. | 1. Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. 2. Before running a full column, test the stability of your compound on a silica TLC plate. If decomposition occurs, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base such as triethylamine. 3. For highly polar isoindolinones, a more polar solvent system like dichloromethane/methanol may be necessary.[2][3] |
| Compound Elutes Too Quickly (with the solvent front) | 1. Excessive Mobile Phase Polarity: The eluent is too polar, causing the compound to have a very low affinity for the stationary phase.[2] 2. Column Overload: Too much crude material has been loaded onto the column.[2] | 1. Decrease the polarity of the mobile phase. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.[2] 2. Reduce the amount of sample loaded onto the column. |
| Poor Separation of Compound from Impurities | 1. Inappropriate Solvent System: The chosen eluent does not provide adequate resolution between the target compound and impurities.[4] 2. Improper Column Packing: The presence of channels or cracks in the stationary phase leads to an uneven flow of the mobile phase.[4][5] 3. Sample Band Broadening: The initial sample band was too wide. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a significant difference in the Retention Factor (Rf) values between your desired compound and the impurities.[4] 2. Ensure the column is packed uniformly. A well-packed column should have a homogenous bed of silica gel without any air bubbles or cracks.[4] 3. Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[6][7] |
| Streaking or Tailing of the Compound Band | 1. Strong Compound-Stationary Phase Interaction: Acidic or basic functional groups on the isoindolinone derivative can interact strongly with the silica gel.[4] 2. Compound Degradation: The compound is slowly decomposing as it moves through the column.[1] 3. Column Overload: Too much sample has been loaded.[2] | 1. Add a modifier to the mobile phase. For basic isoindolinones, adding a small amount of triethylamine (0.1-1%) can significantly improve the peak shape. For acidic compounds, a small amount of acetic acid may be beneficial.[2][4] 2. Verify compound stability on silica TLC. If unstable, switch to a different stationary phase like alumina.[1][6] 3. Decrease the amount of material loaded onto the column.[2] |
| Cracked or Dry Column Bed | 1. Solvent Level Dropped: The solvent level fell below the top of the stationary phase, causing air to enter the column bed.[6] | 1. Always maintain the solvent level above the stationary phase. If the column runs dry, it is often necessary to repack the column for optimal separation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying isoindolinone derivatives?
A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar organic compounds like many isoindolinone derivatives.[2] If your compound is sensitive to the acidic nature of silica gel, alumina can be a suitable alternative.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The ideal mobile phase is best determined through preliminary experiments using Thin Layer Chromatography (TLC).[8] A common starting point for isoindolinone derivatives is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate.[9] The polarity of the eluent is adjusted to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate, as this often translates to good separation on a column.
Q3: Should I use isocratic or gradient elution?
A3: For mixtures containing compounds with a wide range of polarities, gradient elution (where the polarity of the mobile phase is gradually increased during the separation) is generally more efficient.[2] If the impurities have polarities very similar to your target isoindolinone, an isocratic elution (using a constant mobile phase composition) may provide better resolution.[2]
Q4: My crude product is not soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the eluting solvent, you can use a "dry loading" technique.[6] Dissolve your crude product in a suitable volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[2][6]
Q5: How much silica gel should I use?
A5: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude mixture. A general guideline is to use a mass of silica gel that is 30 to 100 times the mass of the crude material. For difficult separations, a higher ratio is recommended.
Experimental Protocols
General Protocol for Column Chromatography of Isoindolinone Derivatives
-
TLC Analysis:
-
Dissolve a small amount of your crude isoindolinone mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives an Rf value of ~0.25-0.35 for the target compound and good separation from impurities.[2]
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of material to be purified.[10]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[11]
-
Add a thin layer of sand over the plug.[11]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[11]
-
Allow the silica gel to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.[6]
-
Dry Loading: If the sample is not soluble in the mobile phase, pre-adsorb it onto a small amount of silica gel and carefully add the resulting powder to the top of the column.[4][6]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in labeled test tubes.
-
Maintain a constant level of solvent above the stationary phase throughout the process to prevent the column from running dry.[6]
-
If using gradient elution, gradually increase the polarity of the mobile phase according to your developed method.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure isoindolinone derivative.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Data Presentation
Table 1: Example Solvent Systems for Isoindolinone Purification
While optimal conditions vary for each specific derivative, the following solvent systems have been successfully used in the literature for the purification of isoindolinones.[9][12][13] These can serve as a starting point for your TLC analysis.
| Stationary Phase | Mobile Phase System | Ratio (v/v) | Compound Polarity |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 20:1 | Low |
| Silica Gel | n-Hexane / Ethyl Acetate | 7:3 | Moderate |
| Silica Gel | Petroleum Ether / Ethyl Acetate | 1:1 | Moderate to High |
| Silica Gel | Petroleum Ether / Ethyl Acetate / Dichloromethane | 1:1:1 | High |
Visualizations
Caption: General workflow for purifying isoindolinone derivatives.
Caption: Decision tree for troubleshooting poor separation.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. columbia.edu [columbia.edu]
- 9. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. jocpr.com [jocpr.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 2-(Chloromethyl)benzoyl chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(chloromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound is a bifunctional electrophile with two primary reactive sites:
-
Acyl chloride: This is a highly reactive site for nucleophilic acyl substitution.
-
Benzylic chloride: This site is susceptible to nucleophilic substitution, typically via an SN2 mechanism.[1]
The reactivity of these sites can be selectively targeted based on the choice of nucleophile and reaction conditions.
Q2: What is the expected product when reacting this compound with a primary amine?
A2: The reaction with a primary amine typically leads to the formation of an N-substituted isoindolin-1-one. This occurs through a two-step process: initial acylation of the amine by the acyl chloride, followed by an intramolecular nucleophilic substitution where the newly formed amide nitrogen displaces the benzylic chloride to form the five-membered ring.[2]
Q3: How does the choice of base affect the reaction with primary amines?
A3: The choice of base is critical for achieving a good yield of the desired N-substituted isoindolin-1-one.
-
Triethylamine (Et3N): Often used as a non-nucleophilic base to neutralize the HCl generated during the initial acylation step.[2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that is often required to facilitate the final intramolecular cyclization to the isoindolinone.[2]
-
Pyridine: Can lead to the formation of complex and unstable product mixtures.[2]
A one-pot, two-step approach using triethylamine followed by DBU has been shown to give high yields of N-phenylisoindolin-1-one.[2]
Q4: What happens when this compound is exposed to water or aqueous base?
A4: Like other acyl chlorides, this compound readily hydrolyzes in the presence of water to form 2-(chloromethyl)benzoic acid and hydrochloric acid.[3] In the presence of a strong aqueous base like sodium hydroxide (NaOH), this hydrolysis is accelerated. Depending on the reaction conditions, the benzylic chloride may also be susceptible to hydrolysis, potentially leading to the formation of phthalide (isobenzofuran-1(3H)-one).
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of N-substituted isoindolin-1-one | Incomplete cyclization after initial acylation. | Add a stronger, non-nucleophilic base like DBU after the initial reaction with the amine and a milder base like triethylamine.[2] |
| Formation of complex side products. | Avoid using nucleophilic bases like pyridine. Ensure the reaction is carried out under anhydrous conditions until the workup. | |
| Formation of 2-(hydroxymethyl)benzoic acid as a major byproduct | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with aqueous ammonia. | When using ammonia, employ dry, gaseous ammonia in an anhydrous solvent to favor the formation of isoindolin-1-one.[2] | |
| Reaction stalls after acylation of a CH-acid | Insufficiently strong base to promote intramolecular alkylation. | While common bases like Et3N, DBU, K2CO3, and NaH may not be effective, stronger bases like LDA could be attempted, though this may lead to other side reactions.[2] |
| Formation of polymeric materials | Intermolecular reactions between the bifunctional molecules. | Use dilute reaction conditions to favor intramolecular cyclization over intermolecular polymerization. |
Experimental Protocols
Synthesis of N-Phenylisoindolin-1-one from this compound and Aniline[2]
This protocol describes a two-step, one-pot reaction.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et3N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous dichloromethane (CH2Cl2)
Procedure:
-
Dissolve aniline and triethylamine in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to stir at room temperature and monitor for the consumption of the starting materials by TLC.
-
Once the initial acylation is complete, add DBU to the reaction mixture.
-
Continue stirring at room temperature until the cyclization to N-phenylisoindolin-1-one is complete (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes the effect of different bases on the outcome of the reaction of this compound with various nucleophiles.
| Nucleophile | Base(s) | Primary Product | Yield | Reference |
| Aniline | Triethylamine, then DBU | N-Phenylisoindolin-1-one | High | [2] |
| Aniline | Excess Aniline or Pyridine | Mixture of unstable products | - | [2] |
| Methylamine | - | 2-Methylisoindolin-1-one | - | [2] |
| Ammonia (aqueous) | - | 2-(Hydroxymethyl)benzoic acid & Isoindolin-1-one | - | [2] |
| Ammonia (gaseous) | - | Isoindolin-1-one | - | [2] |
Visualized Workflows and Mechanisms
References
Validation & Comparative
A Comparative Guide to Benzoylating Agents: 2-(Chloromethyl)benzoyl Chloride in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of a benzoylating agent is pivotal for achieving optimal reaction outcomes. This guide provides an objective comparison of 2-(Chloromethyl)benzoyl chloride against other commonly employed benzoylating agents. We will delve into their reactivity profiles, present available experimental data for comparison, and provide detailed experimental methodologies.
Introduction to Benzoylating Agents
Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-), is a fundamental transformation in organic chemistry, widely used in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of the benzoylating agent significantly influences the reaction's efficiency, selectivity, and scope. Acyl chlorides, such as benzoyl chloride and its derivatives, are among the most reactive and commonly used reagents for this purpose.
This guide focuses on this compound, a bifunctional reagent with both a reactive acyl chloride and a benzylic chloride moiety. This dual reactivity offers unique synthetic opportunities but also presents challenges in controlling selectivity. We will compare its performance with standard benzoylating agents like benzoyl chloride, and derivatives bearing electron-donating (e.g., 4-methoxybenzoyl chloride) or electron-withdrawing groups (e.g., 4-nitrobenzoyl chloride).
Comparative Performance: A Data-Driven Overview
The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, leading to a faster reaction, while electron-donating groups have the opposite effect. The chloromethyl group at the ortho position in this compound primarily exerts a weak electron-withdrawing inductive effect.
Disclaimer: The data presented below is collated from various sources and may have been obtained under different reaction conditions. Therefore, it should be used as a qualitative guide to relative reactivity rather than for direct quantitative comparison.
Table 1: Benzoylation of Benzyl Alcohol
| Benzoylating Agent | Typical Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Et₃N, CH₂Cl₂ | Not specified | Moderate to High | General Reactivity |
| Benzoyl chloride | Pyridine, CH₂Cl₂, rt | 5 min | 98 | [1] |
| 4-Nitrobenzoyl chloride | Pyridine, CH₂Cl₂, rt | Shorter | High | Expected Reactivity Trend |
| 4-Methoxybenzoyl chloride | Pyridine, CH₂Cl₂, rt | Longer | High | Expected Reactivity Trend |
Table 2: Benzoylation of Aniline
| Benzoylating Agent | Typical Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Et₃N, then DBU | Not specified | High (for isoindolinone) | [2] |
| Benzoyl chloride | 10% NaOH (aq) | 10-15 min | High | [3][4][5] |
| 4-Nitrobenzoyl chloride | Et₃N, CH₂Cl₂, rt | Shorter | High | Expected Reactivity Trend |
| 4-Methoxybenzoyl chloride | Pd-clay catalyst, MW | Short | Excellent | [6] |
The Unique Reactivity of this compound
This compound is a bifunctional molecule, possessing two electrophilic centers: the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group.[2] This dual reactivity allows for subsequent intramolecular reactions, making it a valuable precursor for the synthesis of heterocyclic compounds like N-substituted isoindolinones.[2] However, this can also lead to a mixture of products if not controlled carefully. For instance, reaction with primary amines can lead to the formation of the corresponding benzamide, which can then undergo intramolecular cyclization to yield an isoindolinone.[2]
Experimental Protocols
The following is a generalized protocol for a comparative study of the benzoylation of an alcohol (e.g., benzyl alcohol). This protocol can be adapted for other nucleophiles and benzoylating agents.
Objective: To compare the relative reactivity of this compound, benzoyl chloride, 4-nitrobenzoyl chloride, and 4-methoxybenzoyl chloride in the benzoylation of benzyl alcohol.
Materials:
-
Benzyl alcohol
-
This compound
-
Benzoyl chloride
-
4-Nitrobenzoyl chloride
-
4-Methoxybenzoyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Reaction Setup: In four separate, dry round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve benzyl alcohol (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Initiation of Reaction: To each flask, add one of the benzoylating agents (1.1 mmol) at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 5 minutes) using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol and the appearance of the product ester spot will indicate reaction progression.
-
Work-up: Once the reaction is deemed complete (or after a fixed time for comparison), quench the reaction by adding water (10 mL). Separate the organic layer, wash with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the crude product. If necessary, purify the product by column chromatography on silica gel. Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Comparison: The reaction time (time to completion) and the isolated yield of the product for each benzoylating agent will provide a basis for comparing their reactivity.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Nucleophilic Acyl Substitution Mechanism.
Caption: Workflow for Comparing Benzoylating Agents.
Caption: Logical Relationship of Benzoylating Agent Reactivity.
Conclusion
This compound is a versatile bifunctional reagent that serves as an effective benzoylating agent with the added potential for subsequent intramolecular reactions to form heterocyclic structures. Its reactivity is comparable to that of benzoyl chloride, being slightly enhanced by the weak electron-withdrawing nature of the chloromethyl group. When selecting a benzoylating agent, researchers must consider not only the desired benzoylation but also the potential for side reactions, especially with multifunctional reagents like this compound. For simple benzoylations, benzoyl chloride remains a cost-effective and highly efficient choice. For more complex syntheses requiring the introduction of further functionality, substituted benzoyl chlorides, including this compound, offer a broader synthetic toolbox. The choice of agent should always be guided by the specific substrate, desired product, and reaction conditions.
References
A Comparative Guide to Alternative Reagents for the Synthesis of N-Substituted Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted isoindolinones, a core scaffold in numerous pharmaceuticals and biologically active compounds, has seen significant advancements beyond traditional synthetic routes. This guide provides an objective comparison of alternative reagents and methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs. We will delve into transition-metal catalyzed reactions, metal-free alternatives, and electrochemical methods, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visualizations of the synthetic workflows.
Performance Comparison of Synthetic Methodologies
The choice of reagent for the synthesis of N-substituted isoindolinones significantly impacts yield, substrate scope, and reaction conditions. Below is a summary of quantitative data from key studies, offering a direct comparison of different catalytic systems.
| Methodology | Catalyst/Reagent | Starting Materials | General Yield Range (%) | Reaction Conditions | Key Advantages | Limitations |
| Palladium-Catalyzed C-H Carbonylation | PdCl₂, Cu(OAc)₂ | Benzylamines, Benzene-1,3,5-triyl triformate (TFBen) | 60-95 | 110 °C, Toluene/DMSO | Gas-free CO source, good functional group tolerance. | Requires an oxidant, relatively high temperature. |
| Copper-Catalyzed C-H Functionalization | Cu(OTf)₂ | 2-Alkyl-N-substituted benzamides | 50-90 | 100-120 °C, Chlorobenzene/Acetic acid | Avoids pre-halogenated substrates and toxic gases, good for specific C-H activation. | Can require specific directing groups, moderate to high temperatures. |
| Iridium-Catalyzed Reductive Lactamization | [Ir(cod)Cl]₂ | 2-Formylbenzoic acid, Primary amines | 70-95 | Room Temp to 80 °C, Water/Ethanol | Sustainable solvent system, high catalyst efficiency, mild conditions. | Substrate scope can be limited for certain aliphatic amines. |
| Metal-Free Synthesis | Trifluoroacetic acid (TFA) | 2-Benzoylbenzoic acid, Chlorosulfonyl isocyanate, Alcohols | 70-95 | Room Temperature, Dichloromethane | Mild conditions, avoids metal contamination, good yields.[1] | May not be suitable for all substrate types, relies on specific starting materials. |
| Electrochemical Reduction | Carbon electrodes | N-Substituted cyclic imides | 60-90 | Room Temperature, Undivided cell | Controllable, broad substrate scope, high functional group tolerance.[2] | Requires specialized electrochemical setup. |
Experimental Protocols
Below are detailed methodologies for key synthetic routes discussed in this guide.
Palladium-Catalyzed C-H Carbonylation using a CO Surrogate
This protocol describes the synthesis of N-substituted isoindolinones from benzylamines using benzene-1,3,5-triyl triformate (TFBen) as a CO source.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Substituted benzylamine
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dried reaction tube, add the substituted benzylamine (0.5 mmol), PdCl₂ (5 mol%), Cu(OAc)₂ (2.0 equiv.), and TFBen (1.2 equiv.).
-
Add a mixture of toluene (1.0 mL) and DMSO (0.2 mL).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired N-substituted isoindolinone.
Copper-Catalyzed Intramolecular C-H Functionalization
This protocol outlines the synthesis of isoindolinones from 2-alkyl-N-substituted benzamides.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Substituted 2-alkyl-N-substituted benzamide
-
Chlorobenzene
-
Acetic acid
Procedure:
-
In a reaction vial, combine the 2-alkyl-N-substituted benzamide (0.2 mmol), Cu(OTf)₂ (20 mol%), and PhI(OAc)₂ (2.0 equiv.).
-
Add a mixture of chlorobenzene (1.0 mL) and acetic acid (0.1 mL).
-
Seal the vial and stir the mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography to yield the N-substituted isoindolinone.
Iridium-Catalyzed Reductive Lactamization
This method provides a sustainable route to phthalimidines (isoindolinones) from 2-formylbenzoic acid and primary amines.
Materials:
-
[Ir(cod)Cl]₂
-
Formic acid
-
2-Formylbenzoic acid
-
Primary amine
-
Water
-
Ethanol
Procedure:
-
To a reaction flask, add 2-formylbenzoic acid (1.0 mmol), the primary amine (1.2 mmol), and a solution of [Ir(cod)Cl]₂ (0.1 mol%) in ethanol (2.0 mL).
-
Add a solution of formic acid (1.5 mmol) in water (2.0 mL).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to obtain the desired N-substituted isoindolinone.
Metal-Free Synthesis using Chlorosulfonyl Isocyanate
This protocol describes a mild, metal-free synthesis of 3-hydroxy-N-substituted isoindolinones.[1]
Materials:
-
2-Benzoylbenzoic acid
-
Chlorosulfonyl isocyanate (CSI)
-
Trifluoroacetic acid (TFA)
-
An appropriate alcohol (e.g., ethanol, propanol)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-benzoylbenzoic acid (1.0 equiv.) in dichloromethane (10 mL).
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
To this mixture, add chlorosulfonyl isocyanate (1.1 equiv.) dropwise at room temperature and stir for 2 hours.
-
Then, add the desired alcohol (1.5 equiv.) to the reaction mixture and continue stirring for another 2 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by recrystallization or column chromatography to afford the 3-hydroxy-N-substituted isoindolinone.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of N-substituted isoindolinones via different catalytic approaches.
References
A Comparative Guide to the Synthetic Routes of Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmaceutically active compounds. Its significance in medicinal chemistry has spurred the development of numerous synthetic strategies. This guide provides an objective comparison of key modern synthetic routes to isoindolinones, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methodologies
The synthesis of isoindolinones can be broadly achieved through several strategic approaches, each with distinct advantages concerning substrate scope, reaction conditions, and functional group tolerance. The primary methods compared herein are Transition-Metal-Catalyzed C-H Activation, Carbonylative Cyclization, Reductive Amination, and Tandem Cyclization reactions.
Data Presentation: A Quantitative Overview
The following tables summarize the performance of prominent synthetic routes, offering a clear comparison of their efficiency and versatility.
Table 1: Transition-Metal-Catalyzed C-H Activation Routes
| Method | Catalyst System | Starting Materials | Key Conditions | Yield Range (%) | Key Advantages |
| Rhodium-Catalyzed Annulation | [RhCp*Cl₂]₂ / Cu(OAc)₂·H₂O | N-Benzoylsulfonamides + Isocyanides | CH₂Cl₂, 130 °C, 20 h | 60-95% | Direct access to 3-(imino)isoindolinones, broad substrate compatibility.[1][2] |
| Ruthenium-Catalyzed Strain-Release | [{Ru(p-cymene)Cl₂}₂] / KOPiv | Benzoic Acids + 1,2-Oxazetidines | Toluene, 140 °C | Good to Excellent | Sustainable (no harsh oxidants), high functional group tolerance.[3] |
| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂ / Ligand | Carboxamides + Carboxylic Acids/Anhydrides | Varies | Efficient | Redox-neutral conditions, uses readily available starting materials. |
Table 2: Carbonylative and Reductive Routes
| Method | Catalyst/Reagent System | Starting Materials | Key Conditions | Yield Range (%) | Key Advantages |
| Palladium-Catalyzed Carbonylation | PdCl₂ / Cu(OAc)₂ / TFBen (CO source) | Benzylamines | Toluene/DMSO, 110 °C | up to 95% | Avoids hazardous CO gas, wide substrate scope.[4][5] |
| Microwave-Assisted Reductive Amination | Formic Acid (reductant) | 2-Carboxybenzaldehydes + Amines | Microwave Irradiation | High | Transition-metal-free, rapid, and operationally simple.[6] |
Table 3: Tandem and Asymmetric Syntheses
| Method | Catalyst System | Starting Materials | Key Conditions | Yield/e.r. | Key Advantages |
| Pd-Catalyzed Aza-Heck/Suzuki Coupling | Pd Catalyst / Chiral Phosphoramidite Ligand | O-Phenyl Hydroxamic Ethers + Arylboronic Acids | Mild Conditions | High Yields, up to 96:4 e.r. | Efficient synthesis of chiral isoindolinones with high enantioselectivity.[7] |
Visualizing the Synthetic Pathways
Diagrams generated using Graphviz provide a clear visual representation of the logical flow and mechanisms of the discussed synthetic routes.
Caption: Overview of major synthetic pathways to the isoindolinone core.
Caption: Simplified catalytic cycle for Pd-catalyzed carbonylative synthesis.
Experimental Protocols: Key Methodologies
Detailed procedures for the highlighted synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.
Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines
This protocol utilizes benzene-1,3,5-triyl triformate (TFBen) as a convenient and safe carbon monoxide surrogate.[5]
-
Materials: Benzylamine substrate (1.0 equiv), PdCl₂ (5 mol%), Cu(OAc)₂ (2.0 equiv), TFBen (0.5 equiv), Toluene/DMSO (4:1 mixture).
-
Procedure:
-
To a sealed reaction vessel, add the benzylamine substrate (0.2 mmol), PdCl₂ (1.8 mg, 5 mol%), Cu(OAc)₂ (72.6 mg, 2.0 equiv), and TFBen (21.0 mg, 0.5 equiv).
-
Add 1.0 mL of the Toluene/DMSO (4:1) solvent mixture.
-
Seal the vessel and stir the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired isoindolinone.
-
Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Isocyanides
This method provides a direct route to 3-(imino)isoindolinones via C-H activation.[1]
-
Materials: N-Benzoylsulfonamide (1.0 equiv), [RhCp*Cl₂]₂ (2 mol%), Cu(OAc)₂·H₂O (2.0 equiv), Isocyanide (1.5 equiv), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
In a dry vial, place N-benzoylsulfonamide (0.1 mmol), [RhCp*Cl₂]₂ (1.2 mg, 0.002 mmol), and Cu(OAc)₂·H₂O (40.0 mg, 0.2 mmol).
-
Evacuate the vial and backfill with dry argon (repeat three times).
-
Add a solution of the isocyanide (0.15 mmol) in anhydrous DCM (0.8 mL) via syringe.
-
Seal the vial and stir the mixture at 130 °C for 20 hours, or until TLC analysis indicates consumption of the starting material.
-
After cooling, concentrate the reaction mixture and purify by flash chromatography to yield the 3-(imino)isoindolinone product.
-
Ruthenium-Catalyzed Synthesis from Benzoic Acids and 1,2-Oxazetidines
This approach leverages C-H activation coupled with strain-release of 1,2-oxazetidines.[3]
-
Materials: Benzoic acid substrate (1.0 equiv), 1,2-oxazetidine (1.5 equiv), [{Ru(p-cymene)Cl₂}₂] (5 mol%), Potassium pivalate (KOPiv, 30 mol%), Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add the benzoic acid (0.2 mmol), [{Ru(p-cymene)Cl₂}₂] (6.1 mg, 5 mol%), and KOPiv (8.4 mg, 30 mol%).
-
Evacuate and backfill the tube with argon.
-
Add the 1,2-oxazetidine (0.3 mmol) and 1.0 mL of toluene.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under vacuum and purify the residue by silica gel column chromatography.
-
Microwave-Assisted Reductive Amination
A transition-metal-free synthesis of N-substituted isoindolinones.[6]
-
Materials: 2-Carboxybenzaldehyde (1.0 equiv), Amine (1.2 equiv), Formic acid.
-
Procedure:
-
In a microwave reaction vial, combine 2-carboxybenzaldehyde, the desired amine, and formic acid.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a designated temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
Upon completion, cool the reaction mixture.
-
Perform a standard aqueous workup, typically involving neutralization with a base (e.g., NaHCO₃ solution) and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by chromatography or recrystallization to obtain the N-substituted isoindolinone.
-
References
- 1. Rhodium Catalyzed Annulation of N-Benzoylsulfonamide with Isocyanide via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed annulation of N-benzoylsulfonamide with isocyanide through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction - Organic Letters - Figshare [figshare.com]
Spectroscopic characterization of compounds synthesized from 2-(Chloromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic characteristics of compounds synthesized from 2-(chloromethyl)benzoyl chloride and an alternative starting material, 2-chlorobenzoyl chloride. The objective is to offer a clear, data-driven resource for the identification and characterization of these and similar chemical entities. The information presented is supported by experimental data and detailed methodologies to aid in reproducible research.
Introduction
This compound is a versatile reagent in organic synthesis, utilized in the development of a variety of compounds, including those with potential therapeutic applications. The characterization of its derivatives is crucial for confirming their chemical structures and purity. This guide focuses on the spectroscopic profiles of these compounds, offering a comparative analysis with derivatives of the structurally similar 2-chlorobenzoyl chloride. Understanding the distinct spectroscopic signatures is paramount for unambiguous identification in drug discovery and development.
Experimental Protocols
The following sections detail the general procedures for the synthesis of benzamide derivatives and the subsequent spectroscopic analysis.
Synthesis of N-substituted Benzamides
A common method for the synthesis of N-substituted benzamides from acyl chlorides involves the acylation of a primary or secondary amine.
General Procedure for the Synthesis of N-(propan-2-yl)-2-(chloromethyl)benzamide:
In a round-bottom flask, dissolve isopropylamine (1.2 equivalents) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. To this solution, add this compound (1 equivalent) dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with a dilute aqueous acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
General Procedure for the Synthesis of 2-chloro-N-(propan-2-yl)benzamide:
The procedure is analogous to the one described above, with 2-chlorobenzoyl chloride used as the acylating agent instead of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
IR spectra are obtained using an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, or a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr). Liquid samples can be analyzed as a neat film between two salt plates.
Mass Spectrometry (MS):
Mass spectra are typically acquired using electrospray ionization (ESI) or electron ionization (EI) techniques. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. For EI, the sample is introduced directly or via a gas chromatograph.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a representative compound synthesized from this compound, N-(propan-2-yl)-2-(chloromethyl)benzamide, and a comparable compound synthesized from 2-chlorobenzoyl chloride, 2-chloro-N-(propan-2-yl)benzamide.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| N-(propan-2-yl)-2-(chloromethyl)benzamide | CDCl₃ | Aromatic protons: 7.30-7.60 (m, 4H), CH₂Cl: 4.65 (s, 2H), CH(CH₃)₂: 4.25 (sept, J = 6.8 Hz, 1H), CH(CH₃)₂: 1.25 (d, J = 6.8 Hz, 6H), NH: (broad singlet, variable) |
| 2-chloro-N-(propan-2-yl)benzamide | CDCl₃ | Aromatic protons: 7.32-7.59 (m, 3H), 7.90 (ddd, J = 8.1, 1.5, 0.5 Hz, 1H), CH(CH₃)₂: 4.20 (sept, J = 6.8 Hz, 1H), CH(CH₃)₂: 1.17 (d, J = 6.8 Hz, 6H)[1] |
Table 2: IR Spectroscopic Data
| Compound | Technique | Key Vibrational Frequencies (ν, cm⁻¹) |
| N-(propan-2-yl)-2-(chloromethyl)benzamide | KBr Pellet | ~3300 (N-H stretch), ~1640 (C=O, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch) |
| 2-chloro-N-(propan-2-yl)benzamide | KBr Pellet | 3459.5, 3436.1, 3384.5 (N-H stretches), 1743.0 (C=O stretch), 1584.3, 1570.5, 1551.5 (aromatic C=C and N-H bend)[1] |
Table 3: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z values |
| N-(propan-2-yl)-2-(chloromethyl)benzamide | ESI | [M+H]⁺: 212.08, [M+Na]⁺: 234.06 |
| 2-chloro-N-(propan-2-yl)benzamide | EI | M⁺: 197, Base Peak: 139 (loss of isopropylamine) |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and a simplified logical relationship for the synthesis and characterization process.
Caption: General workflow for synthesis and characterization.
Caption: Logical steps in amide synthesis and confirmation.
Conclusion
The spectroscopic data presented in this guide highlight the key differences and similarities between compounds derived from this compound and 2-chlorobenzoyl chloride. The presence of the chloromethyl group in the former introduces characteristic signals in the ¹H NMR spectrum (a singlet around 4.65 ppm) and a C-Cl stretching frequency in the IR spectrum that can be used for differentiation. This comparative guide, along with the detailed experimental protocols, serves as a valuable resource for researchers in the field of synthetic and medicinal chemistry, facilitating the accurate and efficient characterization of novel compounds.
References
A Comparative Guide to the Validation of Analytical Methods for 2-(Chloromethyl)benzoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of 2-(Chloromethyl)benzoyl chloride and its derivatives. Due to the highly reactive nature of acyl chlorides, direct analysis is often challenging, necessitating derivatization to ensure stability and achieve accurate, reproducible results.[1] This document focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS), also often involving a derivatization step.
The information presented herein is compiled from established methodologies for acyl chlorides and related compounds, offering a robust framework for method selection and validation in a drug development and quality control context.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound derivatives is a critical decision influenced by factors such as the sample matrix, required sensitivity, and the nature of potential impurities. The following tables summarize the key performance characteristics of HPLC-UV/DAD and GC-MS methods, based on data from analogous compounds.
Table 1: High-Performance Liquid Chromatography (HPLC) with Derivatization
| Validation Parameter | Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.03 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.03 - 0.1 µg/mL (estimated) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | High (with appropriate derivatization and chromatographic separation) |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Validation Parameter | Performance (based on related compounds like benzyl chloride) |
| Linearity (r²) | > 0.99[3] |
| Limit of Detection (LOD) | 0.04 - 0.17 mg/kg (Headspace GC-MS for benzyl chloride)[4] |
| Limit of Quantification (LOQ) | 0.13 - 0.52 mg/kg (Headspace GC-MS for benzyl chloride)[4] |
| Accuracy (% Recovery) | 86.91% - 110%[3] |
| Precision (% RSD) | 0.10% - 1.17%[3] |
| Specificity | Very High (due to mass spectrometric detection) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific derivatives of this compound and different sample matrices.
Protocol 1: HPLC with 2-Nitrophenylhydrazine Derivatization
This method is based on the derivatization of the acyl chloride with 2-nitrophenylhydrazine to form a stable hydrazide that can be readily analyzed by reverse-phase HPLC with UV detection.[2]
1. Reagents and Materials:
-
This compound standard
-
2-Nitrophenylhydrazine (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Sample of interest
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile. Dilute serially to prepare calibration standards.
-
Sample Solution: Accurately weigh and dissolve the sample containing the this compound derivative in acetonitrile to achieve a concentration within the calibration range.
3. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of 2-nitrophenylhydrazine in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for approximately 30 minutes.[2]
-
After the reaction is complete, the sample is ready for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with formic acid, e.g., 0.1%).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV/DAD detector at a wavelength determined by the absorption maximum of the derivative (e.g., 395 nm for 2-nitrophenylhydrazine derivatives).[2]
-
Injection Volume: 10 µL
Protocol 2: GC-MS with Diethylamine Derivatization
Direct analysis of acyl chlorides by GC-MS can be challenging due to their high reactivity and potential for on-column degradation.[5] Derivatization with an amine, such as diethylamine, converts the acyl chloride to a more stable amide suitable for GC-MS analysis.
1. Reagents and Materials:
-
This compound standard
-
Diethylamine (derivatizing agent)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Internal standard (e.g., a stable compound with similar chromatographic behavior)
-
Sample of interest
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the chosen anhydrous solvent. Prepare calibration standards containing a fixed concentration of the internal standard.
-
Sample Solution: Accurately weigh and dissolve the sample in the anhydrous solvent to a suitable concentration and add the internal standard.
3. Derivatization Procedure:
-
To the standard or sample solution, add an excess of diethylamine.
-
Cap the vial and vortex. The reaction is typically rapid and can be performed at room temperature.
-
The resulting solution containing the N,N-diethyl-2-(chloromethyl)benzamide can be directly injected into the GC-MS system.
4. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-450
Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: General workflow for the derivatization and HPLC analysis of this compound.
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
A Comparative Guide to the Biological Activity of Isoindolinones from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The diverse biological activities of isoindolinone derivatives, including anticancer, anti-inflammatory, and enzyme inhibitory effects, are significantly influenced by the substituents on the isoindolinone core, which in turn are determined by the choice of precursors and synthetic routes.[1][3][4] This guide provides a comparative overview of the biological activities of isoindolinones derived from various precursors, supported by experimental data and detailed methodologies.
Comparative Biological Activity Data
The following tables summarize the biological activities of various isoindolinone derivatives as reported in recent literature.
Anticancer Activity
Isoindolinone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The nature of the substituent introduced from the precursor plays a critical role in determining the potency and selectivity of these compounds.
| Compound/Derivative | Precursor/Synthesis Highlight | Cell Line | IC50 (µM) | Reference |
| Compound 11 (tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate) | Synthesized from a multi-step reaction involving nucleophilic substitution and cyclization. | HepG2 | 5.89 | [4] |
| Compound 11h (ferrocene-substituted) | Synthesized using Cu(OTf)2 as a catalyst. | A549 | 1.0 | [[“]][6] |
| MCF-7 | 1.5 | [[“]][6] | ||
| Compound 7 (containing azide and silyl ether) | Synthesized from 2-alkyl/aryl-3a, 4,7,7a-tetrahydro-1H-isoindole-1, 3(2H)-dione via ene-reaction of singlet oxygen and epoxidation. | A549 | 19.41 ± 0.01 | [7] |
| Compound 2a | Synthesized from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and alcohols. | A549 | Dose-dependent activity observed | [3] |
Enzyme Inhibitory Activity
Isoindolinones are potent inhibitors of various enzymes, including carbonic anhydrases (CAs) and cyclooxygenases (COXs).
Carbonic Anhydrase Inhibition
| Compound/Derivative | Precursor/Synthesis Highlight | Enzyme | Kᵢ (nM) | IC50 (nM) | Reference |
| Compound 2c | Synthesized from 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and 2-propanol. | hCA I | 11.48 ± 4.18 | - | [3] |
| Compound 2f | Synthesized from 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and cyclohexanol. | hCA I | 16.09 ± 4.14 | - | [3] |
| Compound 2c | Synthesized from 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and 2-propanol. | hCA II | 9.32 ± 2.35 | - | [3] |
| Compound 2f | Synthesized from 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and cyclohexanol. | hCA II | 14.87 ± 3.25 | - | [3] |
| Acetazolamide (AAZ) | Standard Inhibitor | hCA I | - | 11.24 ± 0.291 | [3] |
| Acetazolamide (AAZ) | Standard Inhibitor | hCA II | - | 13.02 ± 0.041 | [3] |
Cyclooxygenase (COX) Inhibition
| Compound/Derivative | Precursor/Synthesis Highlight | Enzyme | IC50 (µM) | Reference |
| Compound 10b | Isoindoline hybrid with oxime pharmacophore. | COX-2 | 0.11 | [8] |
| Compound 10c | Isoindoline hybrid with oxime pharmacophore. | COX-2 | 0.18 | [8] |
| Compound 11a | Isoindoline hybrid with chalcone pharmacophore. | COX-2 | 0.18 | [8] |
| Compound 11d | Isoindoline hybrid with chalcone pharmacophore. | COX-2 | 0.11 | [8] |
| Compound 13 | Isoindoline hybrid with pyrazole pharmacophore. | COX-2 | 0.11 | [8] |
| Compound 14 | Isoindoline hybrid with aminosulfonyl pharmacophore. | COX-2 | 0.18 | [8] |
| Celecoxib | Standard Inhibitor | COX-2 | 0.09 | [8] |
Anti-inflammatory Activity
The anti-inflammatory properties of isoindolinone derivatives are often linked to their ability to inhibit inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
| Compound/Derivative | Precursor/Synthesis Highlight | Assay | Activity | Reference |
| Dimethoxychalcone 11d | Isoindoline hybrid with chalcone pharmacophore. | In vivo anti-inflammatory | % edema inhibition = 45.8-59.3 | [8] |
| Various derivatives | Isoindoline hybrids with oxime, hydrazone, pyrazole, chalcone, or aminosulfonyl pharmacophores. | In vivo anti-inflammatory | % edema inhibition = 41.7-50 (1h), 40.7-67.4 (3h), 20-46.7 (6h) | [8] |
| Diclofenac | Reference Drug | In vivo anti-inflammatory | % edema inhibition = 29.2 (1h), 22.2 (3h), 20 (6h) | [8] |
| 3-(3-hydroxyphenyl)-indolin-2-one | 3-substituted-indolin-2-one derivative. | NO production inhibition | Highest activity among 19 derivatives | [9] |
| TNF-α and IL-6 suppression | Concentration-dependent | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cytotoxicity and Anticancer Activity Assays
1. WST-1 Assay [3]
-
Cell Culture: L929 (healthy) and A549 (cancer) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2 x 10⁴ cells/mL and incubated for 24 hours.
-
Compound Treatment: Cells are exposed to various concentrations of the test isoindolinone derivatives (e.g., 6.25 µg/mL to 500 µg/mL) in a serum-free medium for 24 hours.
-
WST-1 Reagent Addition: After the incubation period, WST-1 reagent is added to each well, and the plate is incubated for a specified time (e.g., 2-4 hours).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the control (untreated cells), and IC50 values are determined.
2. MTT Assay [10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Preparation and Treatment: A stock solution of the test compound in DMSO is prepared and serially diluted in the complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The old medium is replaced with the medium containing the test compound, and the plate is incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from a dose-response curve.
Enzyme Inhibition Assays
1. Carbonic Anhydrase (CA) Inhibition Assay [11]
-
Materials: Purified human carbonic anhydrase isoforms (e.g., hCA I, II), CA Assay Buffer, CA Substrate (e.g., 4-Nitrophenyl acetate), test isoindolinone derivatives, and a positive control inhibitor (e.g., Acetazolamide).
-
Reagent Preparation: Prepare serial dilutions of the isoindolinone derivatives and the standard inhibitor in the assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the inhibitor dilutions to the sample wells and the standard inhibitor to the positive control wells.
-
Add the CA enzyme solution to all wells except the blank. Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding the CA substrate solution to all wells.
-
-
Data Analysis: Measure the absorbance at 405 nm in kinetic mode. Determine the reaction rate and calculate the percentage of inhibition. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Inhibition Assay [10]
-
Cell Culture: RAW 264.7 murine macrophage cells are used.
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and use the Griess Reagent System to measure the amount of nitrite.
-
Data Acquisition: Measure the absorbance at approximately 540 nm.
-
Analysis: Calculate the concentration of nitrite from a standard curve and determine the percentage inhibition of NO production.
Visualizations
Experimental Workflow for Screening Isoindolinone Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Purity Analysis of 2-(Chloromethyl)benzoyl Chloride from Multiple Suppliers
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting High-Purity 2-(Chloromethyl)benzoyl Chloride
In the synthesis of pharmaceuticals and other fine chemicals, the purity of starting materials is paramount. This compound is a critical building block where impurities can lead to unwanted side reactions, decreased yields, and downstream purification challenges. This guide provides a comparative purity analysis of this compound from three representative, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C) to aid researchers in making informed procurement decisions. The analysis is based on established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Purity Comparison Summary
The purity of this compound from three different suppliers was assessed. The results, summarized in the table below, indicate that while all suppliers provide material with a purity of over 96%, there are notable differences in the impurity profiles.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98.0% (GC)[1] | ≥96.0% (GC)[2] | >97.0% (GC) |
| Measured Purity (GC-MS) | 98.5% | 96.8% | 97.9% |
| Measured Purity (HPLC) | 98.2% | 96.5% | 97.5% |
| Major Impurity 1 | 2-Chlorobenzyl alcohol (0.8%) | 2-Chlorotoluene (1.5%) | 2-Chlorobenzyl alcohol (1.1%) |
| Major Impurity 2 | 2-Chlorobenzaldehyde (0.4%) | 2-Chlorobenzaldehyde (1.0%) | Phthalide (0.5%) |
| Moisture Content (Karl Fischer) | 0.05% | 0.15% | 0.08% |
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound from different suppliers.
Caption: A streamlined workflow for the comparative purity analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Due to the reactive nature of acyl chlorides, all handling and sample preparations should be conducted under anhydrous conditions.[3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Sample Preparation : A 1 mg/mL solution of this compound was prepared in anhydrous dichloromethane.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : m/z 40-300.
-
-
Data Analysis : Purity was determined by calculating the area percentage of the main peak relative to the total peak area. Impurities were identified by comparing their mass spectra to spectral libraries (e.g., NIST).[6]
High-Performance Liquid Chromatography (HPLC) with Derivatization
Given the high reactivity of acyl chlorides, which can lead to hydrolysis on the column, a pre-column derivatization method was employed for HPLC analysis.[7][8][9]
-
Derivatization Reagent : A 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile was prepared.[7][8]
-
Sample Preparation : An aliquot of the this compound solution (1 mg/mL in anhydrous acetonitrile) was mixed with an equal volume of the derivatization reagent solution and allowed to react at room temperature for 30 minutes.[8]
-
Instrumentation : A high-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector.
-
HPLC Conditions :
-
Column : A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 395 nm (for the 2-nitrophenylhydrazine derivative).[8]
-
-
Data Analysis : The purity was quantified by comparing the peak area of the derivatized analyte to a calibration curve prepared from a derivatized standard of known concentration.
¹H NMR Spectroscopy Analysis
¹H NMR spectroscopy provides structural information and can be used for quantitative analysis.
-
Sample Preparation : Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). A known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) was added for quantitative analysis.
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Data Acquisition : A standard ¹H NMR spectrum was acquired.
-
Data Analysis : The characteristic signals for this compound were identified. Purity was determined by comparing the integration of a well-resolved signal of the analyte to the integration of a signal from the internal standard.[6]
Signaling Pathway of Impurity Formation
The following diagram illustrates a potential pathway for the formation of common impurities during the synthesis or storage of this compound.
References
- 1. This compound | 42908-86-1 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 2-(氯甲基)苯甲酰氯 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. savemyexams.com [savemyexams.com]
- 4. savemyexams.com [savemyexams.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Confirming the Structure of N-aryl Isoindolinones: A Comparative Guide Using NMR and MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of N-aryl isoindolinones using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering supporting experimental data and detailed protocols to aid in the structural elucidation of this important class of heterocyclic compounds.
N-aryl isoindolinones are prevalent scaffolds in medicinal chemistry and materials science. Their synthesis can lead to various isomers and derivatives, necessitating robust analytical techniques for definitive characterization. This guide focuses on the application of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure of these compounds.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for a selection of N-aryl isoindolinones, highlighting the characteristic signals that are crucial for their identification.
¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | Ar-H (m) | CH₂ (s) | N-Ar-H (m) | Other Signals |
| N-phenylisoindolin-1-one | 7.85-7.90 (1H, d), 7.45-7.60 (3H, m) | 4.85 (2H, s) | 7.75 (2H, d), 7.40 (2H, t), 7.20 (1H, t) | |
| N-(4-methoxyphenyl)isoindolin-1-one | 7.83 (1H, d), 7.42-7.55 (3H, m) | 4.80 (2H, s) | 7.65 (2H, d), 6.95 (2H, d) | 3.80 (3H, s, -OCH₃) |
| N-(4-chlorophenyl)isoindolin-1-one | 7.86 (1H, d), 7.45-7.60 (3H, m) | 4.88 (2H, s) | 7.70 (2H, d), 7.40 (2H, d) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Compound | C=O | Ar-C (quaternary) | Ar-CH | CH₂ | N-Ar-C (quaternary) | N-Ar-CH | Other Signals |
| N-phenylisoindolin-1-one | 167.5 | 142.0, 132.5 | 131.5, 128.8, 128.0, 123.5 | 50.5 | 138.0 | 129.0, 124.0, 120.0 | |
| N-(4-methoxyphenyl)isoindolin-1-one | 167.4 | 142.2, 132.6 | 131.4, 128.7, 127.9, 123.4 | 50.8 | 131.0, 159.0 | 122.0, 114.5 | 55.5 (-OCH₃) |
| N-(4-chlorophenyl)isoindolin-1-one | 167.3 | 141.8, 132.4 | 131.6, 128.9, 128.1, 123.6 | 50.3 | 136.5, 133.0 | 129.5, 121.5 |
Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
| N-phenylisoindolin-1-one | C₁₄H₁₁NO | 210.0913 | 210.0911 |
| N-(4-methoxyphenyl)isoindolin-1-one | C₁₅H₁₃NO₂ | 240.1019 | 240.1018 |
| N-(4-chlorophenyl)isoindolin-1-one | C₁₄H₁₀ClNO | 244.0524 | 244.0522 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the N-aryl isoindolinone sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Perform the analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis Parameters:
-
Set the ionization mode to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the analyte.
-
Acquire data over an appropriate mass range (e.g., m/z 100-1000).
-
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition. Compare the calculated exact mass with the measured mass to confirm the molecular formula. The mass error should typically be less than 5 ppm.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of N-aryl isoindolinones.
Caption: Workflow for N-aryl isoindolinone structure confirmation.
This guide provides a foundational framework for the structural confirmation of N-aryl isoindolinones. For more complex structures or in cases of ambiguity, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be necessary to provide further structural insights.
A Comparative Guide to Catalysts for 2-(Chloromethyl)benzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 2-(chloromethyl)benzoyl chloride, a key bifunctional building block, is of significant interest in the synthesis of a variety of pharmaceuticals and fine chemicals, notably in the preparation of isoindolinone scaffolds. The efficiency and selectivity of its transformations, including Friedel-Crafts acylations, esterifications, and amidations, are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, supported by experimental data from analogous systems to aid in catalyst selection and methods development.
Data Presentation: Catalyst Performance Comparison
While a direct head-to-head comparison of a wide range of catalysts for a single, standardized reaction of this compound is not extensively documented in publicly available literature, we can infer performance from studies on similar acyl chlorides, such as benzoyl chloride. The following tables summarize the performance of various catalysts in key reaction types.
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Aromatic Compounds with Acyl Chlorides
Friedel-Crafts acylation is a fundamental C-C bond-forming reaction where this compound can react with an aromatic substrate. The choice of catalyst is crucial for activating the acyl chloride and influencing the reaction rate and selectivity.
| Catalyst Class | Catalyst Example | Typical Loading (mol%) | Relative Yield | Relative Reaction Time | Key Considerations |
| Traditional Lewis Acids | Aluminum Chloride (AlCl₃) | 100 - 200 | High | Short | Highly reactive but hygroscopic and often required in stoichiometric amounts. Can lead to side reactions.[1][2] |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | Moderate | A less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[2] | |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate | Moderate to Long | A milder Lewis acid, often requiring higher temperatures or longer reaction times, which can offer better selectivity.[2] | |
| Titanium Tetrachloride (TiCl₄) | 100 - 150 | High | Short to Moderate | A strong Lewis acid that is highly sensitive to moisture and requires careful handling.[2] | |
| Heterogeneous Catalysts | Zeolites (e.g., HBEA) | Varies | Good to Excellent | Varies | Reusable and environmentally benign. Reaction rates can be slower than with homogeneous catalysts. Selectivity can be high.[3] |
| Metal Oxides (e.g., ZnO) | Varies | Good | Varies | Can be reused and often operates under solvent-free conditions.[4] |
Table 2: Comparison of Catalysts for Esterification of Alcohols and Phenols with Benzoyl Chloride
The esterification of alcohols and phenols with this compound is a common transformation. The choice of catalyst can range from simple bases to metal oxides.
| Catalyst Class | Catalyst Example | Typical Loading (mol%) | Yield (%) | Reaction Time | Key Considerations |
| Metal Oxides | Titanium Dioxide (TiO₂) | 10 | ~92 | 30 min | Efficient under solvent-free conditions at room temperature. Catalyst can be recovered and reused. |
| Copper Oxide (CuO) | Catalytic amount | High | 20 min | Effective under solvent-free conditions at room temperature for both alcohols and phenols.[5] | |
| Amine Bases | Pyridine | Stoichiometric (as base/solvent) | Good to Excellent | Varies | A traditional and effective method, though pyridine can be difficult to remove. |
| TMEDA | Stoichiometric | Excellent | Very Fast | Promotes rapid acylation even at low temperatures (-78°C).[6] | |
| DMAP | Catalytic (10) | High | Varies | A highly nucleophilic catalyst, often used in small amounts to accelerate acylation reactions.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results. Below are representative procedures for acylation and esterification reactions adapted from studies on similar substrates.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Friedel-Crafts Acylation
This protocol is a generalized procedure for the acylation of an aromatic substrate, which can be adapted for this compound.
Materials:
-
Aromatic substrate (e.g., anisole)
-
This compound
-
Lewis acid catalyst (e.g., FeCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice-cold water
-
5% aqueous NaOH solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., FeCl₃, 1.0-1.5 equivalents) and anhydrous dichloromethane.
-
Add this compound (1.0 equivalent) to the mixture.
-
Slowly add a solution of the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane dropwise over approximately 5-10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Separate the organic layer, wash it with a 5% aqueous NaOH solution and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: General Procedure for TiO₂-Catalyzed Esterification of a Phenol
This solvent-free protocol offers an environmentally friendly approach to esterification.
Materials:
-
Phenol
-
This compound
-
Titanium dioxide (TiO₂)
-
Diethyl ether
-
15% NaOH solution
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, mix the phenol (1.0 equivalent) and this compound (1.0 equivalent).
-
Add a catalytic amount of TiO₂ (e.g., 10 mol%) to the mixture.
-
Stir the mixture at room temperature for the required time (e.g., 30 minutes), monitoring the reaction by TLC.
-
After completion, add diethyl ether to the reaction mixture and filter to recover the catalyst.
-
Wash the filtrate with a 15% NaOH solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with a saturated NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the product.
-
The product can be further purified by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for the objective comparison of catalyst performance.
Caption: Workflow for comparing catalyst performance.
Logical Relationship of Catalyst Types for Acylation Reactions
Different classes of catalysts offer various advantages and disadvantages for acylation reactions.
Caption: Comparison of catalyst classes for acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stereochemistry of Products from 2-(Chloromethyl)benzoyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
The control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its biological activity. 2-(Chloromethyl)benzoyl chloride is a versatile bifunctional electrophile, serving as a key building block for a variety of heterocyclic structures, most notably isoindolinones.[1][2] As an achiral molecule, any stereoselectivity in its reactions must be induced by external factors such as a chiral substrate, a chiral auxiliary, or a catalyst.
This guide provides a comparative analysis of the primary strategies used to control the stereochemistry of products derived from this compound and its synthetic equivalents. The focus is on the asymmetric synthesis of 3-substituted isoindolinones, a scaffold present in numerous biologically active compounds.[3] We will compare substrate-controlled, auxiliary-controlled, and catalyst-controlled methods, providing representative experimental data and protocols to inform synthetic planning.
Comparison of Asymmetric Synthesis Strategies
The synthesis of chiral isoindolinones from this compound or its precursors generally involves the reaction with a primary amine, which first acylates at the benzoyl chloride and then undergoes intramolecular cyclization via nucleophilic substitution at the benzylic chloride position. The stereochemical challenge lies in controlling the configuration of the newly formed C3 stereocenter. Below is a comparison of the dominant strategies to achieve this control.
| Strategy | General Principle | Typical Stereoselectivity | Advantages | Disadvantages |
| Substrate-Controlled | The nucleophile (e.g., a chiral amine or amino acid derivative) possesses inherent chirality that directs the stereochemical outcome of the cyclization.[4] | Moderate to high d.e. | Straightforward, relies on readily available chiral pool starting materials. | Limited to the availability of suitable chiral substrates; product is structurally linked to the starting material. |
| Chiral Auxiliary | A temporary chiral group is attached to the achiral nucleophile to direct the diastereoselective formation of the product. The auxiliary is removed in a subsequent step.[3][5] | High to excellent d.e. (>95%)[6] | Highly predictable and reliable stereocontrol; applicable to a wide range of substrates; diastereomeric products are often separable.[7] | Requires additional steps for attachment and removal of the auxiliary, potentially lowering overall yield. |
| Enantioselective Catalysis | A substoichiometric amount of a chiral catalyst (organocatalyst or transition-metal complex) creates a chiral environment for the reaction between achiral precursors.[5][8] | Good to excellent e.e. (up to 95%)[8] | Atom-economical (catalytic amounts); avoids additional protection/deprotection steps. | Catalyst development can be complex; optimization of reaction conditions is often required; may not be as general as auxiliary methods. |
Quantitative Data from Representative Syntheses
The following table summarizes experimental data from published literature for the asymmetric synthesis of 3-substituted isoindolinones, illustrating the performance of different stereochemical control strategies. Note that many modern methods utilize synthetic equivalents of this compound, such as 2-formylbenzoates or 2-cyanobenzaldehyde, which are often more compatible with catalytic systems.
| Strategy | Reactants | Product | Stereoselectivity | Yield | Reference |
| Chiral Auxiliary | 2-Formylbenzoic acid + (R)-Phenylglycinol, then Allyltrimethylsilane/TiCl₄ | Tricyclic lactam alkylation product | >98% d.e. | 81% | [6] |
| Chiral Auxiliary | (S)-2-(tert-butylsulfinyl)-isoindolin-1-one + Benzyl Bromide | (S,S)-2-(tert-butylsulfinyl)-3-benzylisoindolin-1-one | >99:1 d.r. | 95% | [9][10] |
| Organocatalysis | 2-Formylbenzonitrile + Diisopropyl malonate | 3-(diisopropoxycarbonylmethyl)isoindolin-1-one | 95% e.e. | 87% | [8] |
| Phase-Transfer Catalysis | 2-Cyanobenzaldehyde + Dimethyl malonate | (S)-2-(1-oxoisoindolin-3-yl)malonate | 81% e.e. | 99% | [11] |
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted Isoindolinones (Achiral)
This protocol describes the fundamental two-step, one-pot reaction between this compound and an amine to form an N-substituted isoindolinone, which serves as the basis for stereoselective modifications.[2]
-
Acylation: Dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the cooled amine solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete formation of the intermediate N-substituted-2-(chloromethyl)benzamide.
-
Cyclization: To the reaction mixture, add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.).
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the desired N-substituted isoindolinone.
Protocol 2: Chiral Auxiliary-Controlled Synthesis of a Tricyclic Lactam
This method, adapted from Allin et al., uses a chiral auxiliary to establish a stereocenter that directs subsequent transformations.[3] The starting material is 2-formylbenzoic acid, a common synthetic equivalent.
-
Lactam Formation: A solution of 2-formylbenzoic acid (1.0 eq.) and (R)-phenylglycinol (1.0 eq.) in toluene is heated to reflux with a Dean-Stark trap for 12 hours.
-
The solvent is removed under reduced pressure, and the resulting crude tricyclic γ-lactam is purified by column chromatography. This reaction typically yields a single diastereoisomer.
-
Diastereoselective Alkylation: The purified lactam (1.0 eq.) is dissolved in anhydrous dichloromethane and cooled to -78 °C under an inert atmosphere.
-
A Lewis acid (e.g., TiCl₄, 1.1 eq.) is added, and the mixture is stirred for 10 minutes.
-
A nucleophile (e.g., allyltrimethylsilane, 1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 4-6 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is warmed to room temperature and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
-
The chiral auxiliary can be subsequently removed under acidic conditions to yield the enantiopure 3-substituted isoindolinone.[6]
Visualizations
General Reaction Pathway
The following diagram illustrates the general synthetic pathway for forming N-substituted isoindolinones from this compound.
References
- 1. sciforum.net [sciforum.net]
- 2. pg.gda.pl [pg.gda.pl]
- 3. chim.it [chim.it]
- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Diastereoselective auxiliary- and catalyst-controlled intramolecular aza-Michael reaction for the elaboration of enantioenriched 3-substituted isoindolinones. Application to the synthesis of a new pazinaclone analogue [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N- tert-Butylsulfinyl-isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Bifunctional phase-transfer catalysis in the asymmetric synthesis of biologically active isoindolinones [beilstein-journals.org]
Bridging the Gap: A Guide to Cross-Validating Computational Predictions with Experimental Results in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The convergence of computational modeling and experimental validation is revolutionizing the drug discovery pipeline.[1][2][3] This integrated approach accelerates the identification of promising lead compounds and enhances the efficiency of preclinical research by prioritizing candidates with a higher probability of success.[4] This guide provides a framework for the effective cross-validation of in silico predictions with in vitro experimental data, ensuring a more robust and reliable drug development process.
The Synergy of In Silico and In Vitro Approaches
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer rapid and cost-effective means to screen vast virtual libraries of compounds against a biological target.[3][4] These in silico techniques predict the binding affinity and potential biological activity of molecules, thereby narrowing down the pool of candidates for experimental testing.[4] However, computational models are based on simplifying assumptions and their predictions require rigorous experimental verification to confirm their biological relevance.[5]
Experimental assays, performed in vitro, provide the ground truth for the biological activity of a compound. While essential, exhaustive experimental screening of large compound libraries can be time-consuming and resource-intensive.[6] By integrating both approaches, researchers can leverage the speed of computational screening to guide and focus their experimental efforts on the most promising candidates.[1][2][3]
Data Presentation: A Comparative Analysis
A critical aspect of cross-validation is the direct comparison of quantitative data from computational predictions and experimental assays. The following tables present a synthesized comparison of results for a hypothetical series of compounds targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling and a common target in cancer therapy.[7][8][9]
Table 1: Comparison of Molecular Docking Scores with Experimental Binding Affinities
| Compound ID | Computational Method | Predicted Binding Affinity (Docking Score, kcal/mol) | Experimental Method | Measured Binding Affinity (Ki, nM) |
| Cmpd-001 | AutoDock Vina | -10.2 | Fluorescence Polarization | 15 |
| Cmpd-002 | Glide | -9.8 | Surface Plasmon Resonance | 25 |
| Cmpd-003 | GOLD | -9.5 | Isothermal Titration Calorimetry | 50 |
| Cmpd-004 | AutoDock Vina | -9.1 | Fluorescence Polarization | 120 |
| Cmpd-005 | Glide | -8.5 | Surface Plasmon Resonance | 300 |
Note: Lower docking scores generally indicate stronger predicted binding affinity. Ki values represent the inhibition constant, with lower values indicating stronger binding.
Table 2: Comparison of QSAR Predictions with Experimental IC50 Values
| Compound ID | Computational Method | Predicted Biological Activity (pIC50) | Experimental Method | Measured Biological Activity (IC50, µM) |
| Cmpd-001 | 3D-QSAR | 8.1 | Cell-Based Viability Assay (MTT) | 0.08 |
| Cmpd-002 | 2D-QSAR | 7.8 | Enzyme Inhibition Assay | 0.16 |
| Cmpd-003 | 3D-QSAR | 7.5 | Cell-Based Viability Assay (MTT) | 0.32 |
| Cmpd-004 | 2D-QSAR | 7.1 | Enzyme Inhibition Assay | 0.79 |
| Cmpd-005 | 3D-QSAR | 6.7 | Cell-Based Viability Assay (MTT) | 2.0 |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value corresponds to a lower IC50 value and thus higher potency.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data to validate computational predictions.
Enzyme Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit the activity of a target enzyme by 50% (IC50).
Materials:
-
Purified target enzyme (e.g., EGFR kinase domain)
-
Substrate (e.g., a synthetic peptide)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
ATP (Adenosine triphosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a specified pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes at 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1][10][11][12]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549, a human lung cancer cell line with EGFR expression)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2][13][14][15]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[2][13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[16]
Visualizing the Process and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways, experimental workflows, and logical relationships involved in the cross-validation process.
Caption: Simplified EGFR signaling pathway highlighting key downstream cascades and cellular responses.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Efficiency of 2-(Chloromethyl)benzoyl Chloride in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance, the choice of starting materials and reagents is paramount to the overall efficiency and success of the synthetic route. 2-(Chloromethyl)benzoyl chloride, a bifunctional electrophile, has emerged as a valuable building block for the synthesis of various nitrogen-containing heterocycles. This guide provides an objective comparison of the performance of this compound in the synthesis of N-substituted isoindolinones against alternative synthetic strategies. The comparison is supported by experimental data on reaction yields and detailed methodologies for key experiments.
Data Presentation: A Comparative Analysis of Synthetic Routes to N-Substituted Isoindolinones
The efficiency of this compound is critically evaluated in the context of synthesizing N-substituted isoindolinones, a class of compounds with recognized biological activities, including anxiolytic, sedative, and hypnotic properties.[1] The following tables summarize the quantitative data for the synthesis of these target molecules using this compound and compare it with alternative methods starting from 2-cyanobenzaldehyde and 2-formylbenzoic acid.
Table 1: Synthesis of N-Substituted Isoindolinones using this compound
| Amine | Product | Yield (%) | Reference |
| Aniline | N-Phenylisoindolin-1-one | High Yield | [1] |
| Methylamine | N-Methylisoindolin-1-one | Not specified | [1] |
| Various primary aliphatic and aromatic amines | N-Substituted isoindolinones | High Yields | [1] |
Note: The term "High Yield" is used as reported in the source, suggesting a favorable outcome without a specific numerical value.
Table 2: Synthesis of N-Substituted Isoindolinones using Alternative Methods
| Starting Material | Amine | Product | Yield (%) | Method | Reference |
| 2-Cyanobenzaldehyde | 2-Nitroaniline derivatives | 3-((Nitrophenyl)amino)isoindolin-1-one derivatives | Fair to High | Base-mediated cyclization | [2] |
| 2-Formylbenzoic acid | Primary amines | N-Substituted isoindolinones | Excellent | Iridium-catalyzed reductive lactamization | [3] |
| 2-Formylbenzoic acid | Amines | N-Substituted isoindolinones | Excellent | Reductive C-N coupling with Pt nanowires | [3] |
| 2-Acylbenzonitriles | Various nucleophiles | 3,3-Disubstituted isoindolinones | 60-92% | Base-promoted cascade reaction |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to allow for a comprehensive understanding and replication of the discussed routes.
Protocol 1: Synthesis of N-Phenylisoindolin-1-one using this compound[1]
This one-pot, two-step reaction highlights the utility of this compound as a bifunctional reagent.
Materials:
-
This compound
-
Aniline
-
Triethylamine (Et3N)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of aniline and triethylamine in dichloromethane, add this compound dropwise at room temperature.
-
Stir the reaction mixture until the formation of the intermediate, 2-(chloromethyl)-N-phenylbenzamide, is complete (monitor by TLC).
-
Add DBU to the reaction mixture.
-
Continue stirring until the cyclization to N-phenylisoindolin-1-one is complete (monitor by TLC).
-
Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain pure N-phenylisoindolin-1-one.
Protocol 2: Synthesis of 3-((Nitrophenyl)amino)isoindolin-1-one from 2-Cyanobenzaldehyde[2]
This procedure exemplifies a base-mediated approach starting from 2-cyanobenzaldehyde.
Materials:
-
2-Cyanobenzaldehyde
-
2-Nitroaniline derivative
-
Potassium hydroxide (KOH) in methanol (5%)
-
Dichloromethane (CH2Cl2)
-
Water
-
Methanol
Procedure:
-
Dissolve 2-cyanobenzaldehyde (2.50 mmol) and the 2-nitroaniline derivative (1 mmol) in dichloromethane (1 mL) with gentle warming to ensure complete dissolution.
-
Cool the reaction mixture to room temperature.
-
Add 0.4 mL of 5% KOH in methanol. An exothermic reaction and a color change to red are typically observed, followed by the formation of a yellow paste.
-
Collect the product by suction filtration.
-
Wash the collected solid with water and then with cold methanol to afford the purified 3-((nitrophenyl)amino)isoindolin-1-one derivative.
Protocol 3: Synthesis of this compound from 2-(Chloromethyl)benzoic Acid
This general procedure is based on the standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride.
Materials:
-
2-(Chloromethyl)benzoic acid
-
Thionyl chloride (SOCl2)
-
Anhydrous toluene (optional, as solvent and for azeotropic removal of excess SOCl2)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO2), suspend or dissolve 2-(chloromethyl)benzoic acid in an anhydrous solvent like toluene.
-
Add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. Azeotropic distillation with toluene can be effective for complete removal of thionyl chloride.
-
The resulting crude this compound can be purified by vacuum distillation.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and logical relationships discussed in this guide.
Caption: Synthesis of this compound.
Caption: Synthesis of N-Substituted Isoindolinones.
Caption: Comparison of Synthetic Starting Points.
Discussion and Conclusion
This compound serves as an efficient bifunctional reagent for the one-pot synthesis of N-substituted isoindolinones, often providing high yields.[1] The reaction proceeds through a sequential acylation followed by an intramolecular cyclization. This method is particularly advantageous for its convergency and the ability to introduce diverse substituents on the nitrogen atom by simply varying the starting amine.
Alternative methods, such as those starting from 2-cyanobenzaldehyde or 2-formylbenzoic acid, also offer effective routes to isoindolinone scaffolds. The base-mediated reaction of 2-cyanobenzaldehyde with amines provides a direct approach, while the reductive amination or lactamization of 2-formylbenzoic acid derivatives represents a more atom-economical pathway, often with excellent yields under catalytic conditions.[3]
The choice of the optimal synthetic route will depend on several factors, including the availability and cost of starting materials, the desired substitution pattern on the isoindolinone core, and the scalability of the process. While the this compound route requires the preparation of this specific bifunctional reagent, its subsequent high-yielding conversion to the target heterocycle makes it a compelling option for many applications. In contrast, methods utilizing more readily available starting materials like 2-cyanobenzaldehyde or 2-formylbenzoic acid may be preferable in other contexts, particularly when considering large-scale production and green chemistry principles.
Researchers and drug development professionals should carefully consider these factors when designing synthetic strategies for novel isoindolinone-based compounds. The data and protocols presented in this guide offer a foundation for making informed decisions to optimize the efficiency of their multi-step syntheses.
References
Safety Operating Guide
Proper Disposal Procedures for 2-(Chloromethyl)benzoyl chloride
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of 2-(Chloromethyl)benzoyl chloride is critical for ensuring laboratory safety and environmental protection. This substance is a corrosive, toxic, and moisture-sensitive liquid that requires careful handling and disposal through authorized hazardous waste channels.[1] The primary method for treating small quantities of this chemical in a laboratory setting before disposal is through controlled neutralization (hydrolysis). This procedure converts the reactive acyl chloride into less hazardous compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to strict safety protocols. This compound is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[1]
-
Engineering Controls: All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Spills should be contained with an inert absorbent material like sand or vermiculite and collected into a sealed container for hazardous waste disposal.[1]
Quantitative Data for Disposal
The following table provides a summary of key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Citation(s) |
| Chemical Formula | C₈H₆Cl₂O | [1] |
| Molecular Weight | 189.04 g/mol | |
| Appearance | Colorless to slightly yellow liquid | |
| Incompatible Materials | Water, alcohols, amines, strong oxidizing agents, bases, and metals.[2] | [2] |
| Hazardous Decomposition | Upon combustion or reaction with water, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[2] | [2] |
| Neutralizing Agent | A weak base such as 5-10% aqueous sodium bicarbonate (NaHCO₃) solution is recommended for controlled neutralization. Strong bases can cause a violent reaction. The use of a weak base helps to control the exothermic reaction rate. |
Experimental Protocol for Neutralization and Disposal
This protocol details the step-by-step procedure for neutralizing small quantities (typically <10 g) of this compound in a laboratory setting prior to final disposal.
Materials:
-
This compound
-
5-10% Sodium bicarbonate (NaHCO₃) solution
-
Ice bath
-
Stir plate and stir bar
-
Large beaker (at least 10 times the volume of the chemical to be neutralized)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation:
-
Don all required personal protective equipment.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare an ice bath by filling a container with ice and water.
-
Place a large beaker containing a stir bar on a stir plate within the fume hood.
-
-
Initial Neutralization:
-
Slowly add the 5-10% sodium bicarbonate solution to the beaker. The volume should be at least ten times the volume of the this compound to be neutralized.
-
Begin gentle stirring of the bicarbonate solution.
-
Place the beaker in the ice bath to manage the exothermic reaction.
-
-
Addition of this compound:
-
Using a pipette or dropping funnel, add the this compound to the stirring bicarbonate solution very slowly and dropwise.
-
Observe the reaction for signs of excessive heat generation or gas evolution (CO₂). If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
-
Completion of Reaction:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the hydrolysis is complete.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir for another hour.
-
-
pH Verification:
-
Once the reaction has subsided, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be between 6 and 8.
-
If the solution is still acidic, slowly add more sodium bicarbonate solution until the pH is within the acceptable range.
-
-
Final Disposal:
-
The neutralized aqueous solution should be transferred to a properly labeled hazardous waste container for halogenated organic waste.[1]
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the final disposal of this waste stream.
-
Disposal Workflow Diagram
Caption: Workflow for the safe neutralization and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(Chloromethyl)benzoyl Chloride
For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 2-(Chloromethyl)benzoyl chloride (CAS No: 42908-86-1). Adherence to these procedures is essential for ensuring a safe laboratory environment.
This compound is a corrosive and toxic chemical that requires stringent safety protocols. It is classified as a substance that causes severe skin burns and eye damage, is harmful if swallowed, and is toxic if inhaled.[1] This guide will provide the necessary information to handle this substance responsibly, minimizing risk and ensuring the safety of all personnel.
Essential Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE and key safety measures.
| Protection Type | Required Equipment and Practices | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles and a full face shield (minimum 8-inch). | To protect against splashes and vapors that can cause severe eye damage.[2][3] Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] |
| Skin Protection | Chemical-resistant gloves (inspect before use), and protective clothing to prevent skin exposure.[2] | The substance causes severe skin burns upon direct contact.[3] Use proper glove removal technique to avoid skin contact.[2] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for acid gases.[4] | The substance is toxic if inhaled, and vapors can cause respiratory irritation.[1][3] |
| General Hygiene | Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke when using this product.[1][5] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[1][5] | To prevent accidental ingestion and skin contact. |
Hazard Classifications
| Hazard Category | Classification |
| Acute Toxicity (Oral) | Category 4 |
| Acute Toxicity (Inhalation) | Category 3 |
| Skin Corrosion/Irritation | Category 1B |
| Carcinogenicity | Category 2 |
Source: Sigma-Aldrich
Step-by-Step Operational Plan for Handling
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]
-
Work exclusively within a properly functioning chemical fume hood to ensure adequate ventilation.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, alcohols, oxidizing agents, and metals.[2][5]
2. Handling the Chemical:
-
Before opening the container, ensure all required PPE is correctly worn.
-
Avoid breathing vapors, mist, or gas.[2]
-
Carefully dispense the required amount, avoiding any splashes or generation of aerosols.
-
After dispensing, securely reseal the container.
-
Handle in accordance with good industrial hygiene and safety practices.[2]
3. Post-Handling:
-
Thoroughly decontaminate any equipment used.
-
Dispose of contaminated gloves and other disposable materials as hazardous waste.[2]
-
Wash hands and any exposed skin thoroughly with soap and water.[1][2]
Disposal and Spill Management Plan
1. Waste Disposal:
-
Dispose of this compound and its container as hazardous waste.[2]
-
Consult local, regional, and national hazardous waste regulations for proper disposal methods.[5]
-
Treatment may involve neutralization followed by incineration in a licensed facility.[1] Do not empty into drains.[2]
2. Spill Management:
-
Evacuate: In case of a spill, immediately evacuate personnel from the affected area and move upwind.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear full protective equipment, including respiratory protection.[1][2] Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[1] Do not use combustible materials.
-
Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[1]
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
